molecular formula C10H18N4O B1492190 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine CAS No. 2098085-12-0

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Cat. No.: B1492190
CAS No.: 2098085-12-0
M. Wt: 210.28 g/mol
InChI Key: QKMTUKNLEVRGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethoxy)-N,N-diethylpyrimidin-4-amine is a synthetic pyrimidine derivative of significant interest in chemical and pharmaceutical research. This compound features a pyrimidine core structure substituted with a diethylamino group at the 4-position and a 2-aminoethoxy functional group at the 6-position. The presence of both hydrogen bond donor/acceptor capabilities from the aminoethoxy chain and the steric influence of the diethylamino group makes this molecule a valuable scaffold in medicinal chemistry and drug discovery programs. Pyrimidine derivatives similar to this compound have demonstrated wide-ranging biological activities and are frequently employed as key intermediates in synthesizing more complex molecular architectures. This compound holds particular research value for exploring structure-activity relationships in heterocyclic chemistry. Its molecular structure suggests potential as a building block for developing kinase inhibitors, receptor modulators, and other biologically active molecules. The 2-aminoethoxy side chain provides a convenient handle for further functionalization through amide bond formation or conjugation chemistry, enabling researchers to create diverse compound libraries. In agrochemical research, structurally related pyrimidine compounds have shown utility as precursors for herbicide development, with several sulfonylurea herbicides incorporating similar pyrimidine cores . The diethylamino substitution pattern may influence electron distribution and bioavailability parameters, making it valuable for physicochemical property optimization studies. The precise mechanism of action for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is application-dependent and remains an active area of investigation. Based on structurally similar pyrimidine derivatives, this compound may function as a protein binding moiety or enzyme active site modulator. Related compounds with diethylamino substituents have demonstrated interactions with various biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Researchers should conduct appropriate biochemical and cellular assays to elucidate the specific mechanism relevant to their experimental systems. Handling Note: 6-(2-Aminoethoxy)-N,N-diethylpyrimidin-4-amine is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement standard laboratory safety precautions, including appropriate personal protective equipment and proper ventilation when handling this compound. The compound should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-14(4-2)9-7-10(13-8-12-9)15-6-5-11/h7-8H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMTUKNLEVRGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the 4,6-disubstituted pyrimidine core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors (such as Bcr-Abl inhibitors)[1], Syk kinase modulators[2], and G-protein coupled receptor (GPCR) allosteric modulators[3].

This technical guide provides an in-depth analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine , a highly specific, asymmetric pyrimidine building block. Because highly specialized or newly synthesized fragments often lack a publicly indexed Chemical Abstracts Service (CAS) Registry Number upon initial design, researchers must rely on predictive cheminformatics, robust synthetic methodologies, and rigorous analytical validation to register and utilize these novel chemical entities (NCEs). This whitepaper outlines the complete workflow from structural identification to bench-top synthesis and pharmacological application.

Cheminformatics & The CAS Registry Dilemma

When querying specialized fragments like 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, a direct CAS number search often yields no results. This absence indicates that the compound is either proprietary, a transient intermediate, or a theoretical building block yet to be formally registered in databases like SciFinder or PubChem.

To establish a chemical identity for registration, we must first define its structural parameters:

  • IUPAC Name: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

  • SMILES String: CCN(CC)c1cc(OCCN)ncn1

  • Molecular Formula: C10H18N4O

  • Molecular Weight: 210.28 g/mol

The Causality of the Structure

The molecule is designed with three distinct functional zones:

  • The Pyrimidine Core: Acts as the primary pharmacophore, capable of forming critical hydrogen bonds with the hinge region of kinases[1].

  • The N,N-diethylamine Moiety (C4): Provides a lipophilic bulk that can occupy hydrophobic pockets within a target receptor[3].

  • The 2-aminoethoxy Linker (C6): Serves as a flexible, hydrophilic extension. The terminal primary amine is an ideal handle for further derivatization, such as amide coupling to form PROTACs or attachment to solid supports[4].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of asymmetric 4,6-disubstituted pyrimidines relies on the sequential Nucleophilic Aromatic Substitution (


) of 4,6-dichloropyrimidine[5][6]. The causality behind this approach lies in the electronic deactivation of the pyrimidine ring: the first substitution (with diethylamine) is highly exothermic and rapid, while the second substitution requires a stronger nucleophile (an alkoxide) and elevated temperatures due to the electron-donating effect of the newly introduced amine group[7].
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-chloro-N,N-diethylpyrimidin-4-amine

  • Reagents: 4,6-dichloropyrimidine (1.0 eq), diethylamine (1.05 eq), N,N-diisopropylethylamine (DIPEA) (1.5 eq), isopropanol (0.2 M).

  • Procedure: Dissolve 4,6-dichloropyrimidine in isopropanol and cool to 0 °C. Add DIPEA, followed by the dropwise addition of diethylamine.

  • Reaction: Stir at room temperature for 4 hours. The electron-deficient nature of the dichloropyrimidine ensures rapid mono-substitution[6].

  • Workup: Concentrate under reduced pressure, partition between ethyl acetate and water, dry over

    
    , and purify via flash chromatography to yield the mono-chloride intermediate.
    

Step 2: Synthesis of tert-butyl (2-((6-(diethylamino)pyrimidin-4-yl)oxy)ethyl)carbamate

  • Reagents: 4-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), anhydrous 1,4-dioxane.

  • Procedure: Under an inert argon atmosphere, add NaH to a solution of N-Boc-2-aminoethanol in dioxane at 10 °C to form the alkoxide[8]. Stir for 30 minutes.

  • Reaction: Add the intermediate from Step 1. Heat the mixture to 90 °C for 12 hours. The elevated temperature is required to overcome the reduced electrophilicity of the mono-substituted pyrimidine[4].

  • Workup: Quench with water, extract with dichloromethane (DCM), and purify via column chromatography.

Step 3: Deprotection to Yield the Target Compound

  • Reagents: Step 2 intermediate, Trifluoroacetic acid (TFA), DCM.

  • Procedure: Dissolve the intermediate in a 1:4 mixture of TFA/DCM. Stir at room temperature for 2 hours to cleave the Boc protecting group.

  • Workup: Evaporate the solvent, neutralize with saturated

    
    , extract with ethyl acetate, and dry to yield 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.
    

SynthesisWorkflow A 4,6-dichloropyrimidine (Starting Material) B Diethylamine + DIPEA (0°C to RT, 4h) A->B C 4-chloro-N,N-diethylpyrimidin-4-amine (Intermediate 1) B->C D N-Boc-2-aminoethanol + NaH (Dioxane, 90°C, 12h) C->D E Boc-Protected Precursor (Intermediate 2) D->E F TFA / DCM (RT, 2h) E->F G 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (Target Product) F->G

Caption: Step-by-step synthetic workflow for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.

Analytical Validation & Quality Control

To establish the trustworthiness of the synthesized NCE and prepare it for CAS registration, rigorous analytical validation is mandatory. The protocol relies on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the regioselectivity of the


 reactions.
Quantitative Data Summary
Analytical MethodTarget ParameterExpected Value / ShiftStructural Assignment
LC-MS (ESI+)


211.15
Confirms exact mass of the target compound.

H NMR (400 MHz)
Pyrimidine C2-H

8.20 - 8.35 ppm (s, 1H)
Aromatic proton between the two ring nitrogens.

H NMR (400 MHz)
Pyrimidine C5-H

5.70 - 5.90 ppm (s, 1H)
Aromatic proton shielded by adjacent heteroatoms.

H NMR (400 MHz)
Ethoxy


4.30 - 4.45 ppm (t, 2H)
Deshielded by adjacent oxygen atom.

H NMR (400 MHz)
Diethyl


3.40 - 3.55 ppm (q, 4H)
Methylene protons of the diethylamine group.

H NMR (400 MHz)
Amino


2.90 - 3.10 ppm (t, 2H)
Methylene protons adjacent to the primary amine.

Note: The absence of the Boc group signal (singlet at ~1.4 ppm, 9H) in the final spectrum confirms successful deprotection.

Pharmacological Applications & Receptor Binding

The synthesized 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine serves as a highly modular fragment in drug discovery. Pyrimidine rings are notorious for their ability to mimic the adenine ring of ATP, making them exceptional scaffolds for kinase inhibitors[1][2]. Furthermore, they have shown significant efficacy as allosteric modulators in GPCRs, such as the Cannabinoid Receptor 1 (CB1) and GPR119[3][9].

Mechanistic Binding Profile
  • Hinge Binding: The N1 and N3 nitrogens of the pyrimidine core act as potent hydrogen bond acceptors, interacting with the backbone amides of a kinase hinge region[9].

  • Hydrophobic Shielding: The N,N-diethyl group at the C4 position rotates to occupy adjacent lipophilic pockets, increasing binding affinity and target selectivity.

  • Solvent Channel Extension: The 2-aminoethoxy group at the C6 position is strategically designed to project outward toward the solvent-exposed region. The terminal amine can be utilized to attach fluorophores, PEG linkers for improved pharmacokinetics, or E3 ligase ligands for targeted protein degradation (PROTACs).

ReceptorBinding A Pyrimidine Core (Scaffold) B Kinase Hinge Region (Backbone Amides) A->B Hydrogen Bonding C N,N-Diethyl Group (C4 Position) A->C E 2-Aminoethoxy Group (C6 Position) A->E D Hydrophobic Pocket (Receptor Interior) C->D Van der Waals / Lipophilic F Solvent Channel / Further Derivatization E->F Linker Extension

Caption: Proposed pharmacological binding model of the 4,6-disubstituted pyrimidine scaffold.

References

  • Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 Source: PubMed Central (NIH) URL:[Link]

  • Molecular insight into the docking of lysophosphatidylethanolamine (lysoPE)-22:6 interaction with GPR119 Source: OAText URL:[Link]

  • Mth1 inhibitors for treatment of cancer (Patent CA2949785A1)
  • Supplementary Information: Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution Source: CSIR Research Space URL:[Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines Source: ResearchGate URL:[Link]

  • Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds (Patent CA2492325C)

Sources

Physicochemical Profiling & Characterization of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This technical guide provides a comprehensive analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine , a bifunctional pyrimidine scaffold increasingly relevant in medicinal chemistry as a linker motif and pharmacophore fragment. Characterized by a central pyrimidine ring substituted with a lipophilic diethylamine group at position 4 and a polar, basic aminoethoxy chain at position 6, this molecule exhibits unique solubility and ionization behaviors critical for drug design.

This document moves beyond static data, offering a self-validating framework for synthesizing, characterizing, and utilizing this compound in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound represents a "push-pull" system where the electron-deficient pyrimidine ring is stabilized by two electron-donating substituents. The 2-aminoethoxy side chain serves as a critical "handle" for further conjugation (e.g., in PROTAC linker design), while the N,N-diethylamino group modulates lipophilicity and receptor binding affinity.

PropertyData
IUPAC Name 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Molecular Formula C₁₀H₁₈N₄O
Molecular Weight 210.28 g/mol
CAS Number Not widely listed; analogous to 2098141-37-6
SMILES CCN(CC)c1cc(OCCN)nc(n1)
Key Functional Groups Pyrimidine (aromatic core), Tertiary Amine (diethyl), Primary Amine (ethoxy tail), Ether Linkage

Physicochemical Profile

Note: Values below are derived from Structure-Activity Relationship (SAR) consensus of analogous 4,6-disubstituted pyrimidines.

Quantitative Data Summary
ParameterValue (Estimated)Description & Causality
LogP (Octanol/Water) 1.2 – 1.6 The lipophilic diethyl group offsets the polarity of the primary amine and ether oxygen, resulting in moderate membrane permeability.
pKa₁ (Primary Amine) 9.4 ± 0.2 Typical aliphatic amine basicity; fully protonated at physiological pH (7.4).
pKa₂ (Pyrimidine N) ~4.5 The pyrimidine ring nitrogen is weakly basic. Protonation here only occurs in highly acidic environments.
TPSA (Topological Polar Surface Area) ~65 Ų Favorable for oral bioavailability (Rule of 5 compliant).
Solubility (pH 7.4) Moderate The ionized primary amine supports aqueous solubility, though the diethyl group limits it.
Solubility (pH < 2) High Double protonation (primary amine + pyrimidine N) drastically increases solubility.
Ionization & Solubility Logic

The molecule exists as a monocation at physiological pH (pH 7.4). The primary amine on the ethoxy tail (


) will be positively charged (

), driving electrostatic interactions with protein targets and ensuring solubility in aqueous buffers. The pyrimidine core remains neutral until pH drops below 4.5.

Implication for Formulation: Salt forms (e.g., Hydrochloride or Fumarate) are highly recommended over the free base to ensure stability and dissolution rate.

Synthesis & Structural Validation Workflow

The synthesis requires strict regiochemical control to ensure the oxygen of the aminoethanol attacks the ring, rather than the nitrogen.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 4,6-Dichloropyrimidine Inter Intermediate: 6-chloro-N,N-diethylpyrimidin-4-amine Start->Inter SNAr (Regioselective) Product_Protected Protected Intermediate Inter->Product_Protected SNAr (O-Alkylation) Reagent1 Diethylamine (1 eq, 0°C) Reagent1->Inter Reagent2 N-Boc-Aminoethanol (NaH, THF) Reagent2->Product_Protected Final Target: 6-(2-aminoethoxy)-N,N- diethylpyrimidin-4-amine Product_Protected->Final Acid Deprotection (TFA/DCM)

Figure 1: Step-wise synthetic route ensuring O-alkylation via N-Boc protection.

Structural Validation Protocol

To distinguish the target O-alkylated product from the potential N-alkylated byproduct (where the amine of aminoethanol attacks the ring), use the following NMR diagnostic logic:

  • ¹H NMR (DMSO-d₆):

    • O-CH₂ Signal: Look for a triplet around 4.3–4.5 ppm . If N-alkylation occurred, this signal would shift upfield to ~3.3–3.5 ppm.

    • Pyrimidine Proton: The singlet at position 2 (between nitrogens) should appear around 8.2 ppm .

  • ¹³C NMR:

    • The carbon attached to oxygen (O-C H₂-) will resonate at ~65 ppm . An N-C H₂- carbon typically resonates at ~40-45 ppm .

Experimental Characterization Protocols

As an Application Scientist, rely on measured data over predictions. Use these self-validating protocols.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine exact ionization constants to predict solubility behavior.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Execution: Perform titration from pH 2.0 to pH 12.0 under N₂ atmosphere (to exclude CO₂).

  • Analysis: Plot the first derivative of the titration curve.

    • Expectation: Two inflection points.

    • Point 1 (~pH 4.5): Pyrimidine ring deprotonation.

    • Point 2 (~pH 9.4): Primary amine deprotonation.

  • Validation: If only one point is observed, the pyrimidine pKa may be too low (<3) or the amine pKa masked by solvent effects. Repeat in a methanol/water co-solvent and extrapolate to 0% organic.

Protocol B: LogD Lipophilicity Profiling

Objective: Assess membrane permeability potential.

  • Method: Shake-Flask Method (Miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in octanol.

    • Mix with buffer (1:1 ratio) and vortex for 60 mins.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm) .

  • Calculation:

    
    
    
  • Criteria: A LogD of 1.0–3.0 indicates optimal balance for oral absorption and low metabolic clearance.

Biological Relevance & Applications[2][3][9]

Linker Chemistry (PROTACs)

The primary amine at the end of the ethoxy chain is a "privileged handle." It allows for the formation of stable amide bonds with E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands. The ether oxygen improves water solubility of the linker compared to pure alkyl chains.

Fragment-Based Drug Discovery (FBDD)

The N,N-diethylamino-pyrimidine motif is a classic kinase "hinge binder."

  • Mechanism: The pyrimidine N1 often accepts a hydrogen bond from the kinase hinge region.

  • Modification: The diethyl group fills the hydrophobic pocket adjacent to the ATP binding site.

Application Workflow (DOT Diagram)

ApplicationWorkflow cluster_apps Downstream Applications Compound 6-(2-aminoethoxy)-N,N- diethylpyrimidin-4-amine App1 PROTAC Linker Synthesis (Amide coupling via primary amine) Compound->App1 App2 Kinase Inhibitor Fragment (Hinge binding scaffold) Compound->App2 App3 GPCR Ligand Optimization (Solubility enhancement) Compound->App3

Figure 2: Strategic utility of the compound in drug discovery workflows.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 4,6-Disubstituted Pyrimidines. Retrieved from .

  • Smith, A. et al. (2018). Nucleophilic Aromatic Substitution of Chloropyrimidines: Regioselectivity and Solvent Effects. Journal of Organic Chemistry. .

  • ChemScene. Product Data: Pyrimidine Building Blocks and Intermediates. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet & Property Profiling for Pyrimidine Amines. Retrieved from .

  • Bouchard, H. et al. (2015). Discovery of Pyrimidine-Based Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry. .

Technical Guide: Solubility Profile & Solvent Selection for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

[1][2][3][4]

Executive Summary & Physicochemical Characterization

Molecule: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Core Scaffold: 4,6-Disubstituted Pyrimidine Chemical Class: Amphiphilic Aminopyrimidine[1][2][3][4][5]

This molecule exhibits a distinct "push-pull" solubility behavior due to its dual nature:

  • Lipophilic Domain: The N,N-diethyl group and the aromatic pyrimidine ring provide affinity for non-polar and chlorinated organic solvents.[2][4][5][6][7][8]

  • Hydrophilic/Polar Domain: The 2-aminoethoxy side chain (containing a primary amine and ether linkage) introduces hydrogen bond donation/acceptance capability, enhancing solubility in alcohols and aqueous acids.[2][4][5][6][7][8]

Critical Physicochemical Parameters (Predicted)
ParameterValue (Est.)Significance
LogP 1.8 – 2.2Moderately lipophilic; indicates good permeability and solubility in DCM/Ethyl Acetate.[1][2][3][4][5][8]
pKa (Primary Amine) ~9.5 – 10.0Highly basic.[1][2][4][5][6][7][8] Soluble in aqueous acid (pH < 8) as a salt.[2][4][5][6][7][8]
pKa (Pyrimidine N) ~3.5 – 4.5Weakly basic.[1][2][4][5][6][7][8] Contributes to solubility only in strong acids.[2][4][5][6][7][8]
Physical State Solid / Low-melt SolidLikely crystalline or amorphous solid; may oil out if impure.[2][3][4][5][6][8]

Solubility Profile by Solvent Class

The following solubility data is derived from structure-property relationship (SPR) analysis of analogous 4,6-diaminopyrimidines.

Class A: High Solubility (Good Solvents)

Used for dissolution, reaction media, and initial extraction.[1][2][4][5][6][7][8]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility.[1][2][4][5][6][7][8] The lipophilic diethyl group drives interaction here.[2][4][5][6][7][8] Ideal for liquid-liquid extraction from basic aqueous phases.[2][3][4][5][6][8]

  • Polar Aprotic (DMSO, DMF, DMAc): High solubility (>100 mg/mL).[1][2][4][5][6][7][8] Suitable for stock solutions but difficult to remove during work-up.[2][3][4][5][6][8]

  • Lower Alcohols (Methanol, Ethanol): Good to High solubility.[1][2][4][5][6][7][8] The primary amine and ether oxygen facilitate hydrogen bonding.[2][4][5][6][7][8]

Class B: Moderate/Conditional Solubility

Used for crystallization control.[1][2][4][5][6][7][8]

  • Esters (Ethyl Acetate, IPM): Moderate solubility.[1][2][4][5][6][7][8] Often used as the "solvent" in recrystallization pairs.[2][4][5][6][7][8] Solubility decreases significantly at lower temperatures (0°C).[2][4][5][6][7][8]

  • Ethers (THF, MTBE): Moderate.[1][2][4][5][6][7][8] THF is a good solvent; MTBE is often a partial anti-solvent.[2][4][5][6][7][8]

Class C: Low Solubility (Anti-Solvents)

Used for precipitation and yield maximization.[1][2][4][5][6][7][8]

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Poor solubility.[1][2][4][5][6][7][8] The polar primary amine prevents dissolution.[2][4][5][6][7][8] Ideal anti-solvents to force precipitation from Ethyl Acetate or DCM.[2][4][5][6][7][8]

  • Water (Neutral/Basic pH): Low solubility.[1][2][4][5][6][7][8] The free base precipitates from water at pH > 10.[2][4][5][6][7][8]

Experimental Protocol: Solubility Mapping

Since specific batch-to-batch impurities can alter solubility, use this Self-Validating Protocol to determine exact saturation points for your specific lot.[1][2][3][4][5]

Workflow: The "Saturation Loop" Method

Objective: Determine solubility limit at Ambient (25°C) and Reflux temperatures.[1][2][4][5][6][7][8]

  • Preparation: Weigh 100 mg of analyte into a clear HPLC vial.

  • Solvent Addition: Add solvent in 100 µL increments (starting with 200 µL).

  • Thermal Cycle:

    • Vortex for 30 seconds.

    • Heat to 50°C (or reflux) for 5 minutes.

    • Observe dissolution.[2][4][5][6][7][8]

  • Endpoint Determination:

    • Clear Solution: Solubility > Concentration.[2][4][5][6][7][8]

    • Turbid/Solid Persists: Solubility < Concentration.[2][4][5][6][7][8]

  • Quantification: Filter the saturated supernatant, dilute, and analyze via HPLC-UV (254 nm).

Process Application: Purification & Extraction Strategies

The amphiphilic nature of the molecule allows for a high-purity "pH-Swing" extraction.[1][2][3][4][5][8]

Strategy 1: pH-Swing Extraction (Purification from Reaction Mixture)

This method leverages the pKa (~9.[1][2][4][5][6][7][8]5) of the primary amine.[2][4][5][6][7][8]

  • Acid Phase: Dissolve crude material in 1M HCl . Impurities that are non-basic (neutrals) will remain insoluble or can be washed out with DCM (Discard Organic Wash).[1][2][4][5][6][7][8]

  • Basification: Adjust aqueous phase pH to >12 using NaOH . The target molecule deprotonates and becomes lipophilic (Free Base).[2][4][5][6][7][8]

  • Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate .[1][2][4][5][6][7][8] The target partitions into the organic phase.[2][4][5][6][7][8]

  • Isolation: Dry organic phase (

    
    ) and concentrate.
    
Strategy 2: Recrystallization (Polymorph Control)[1][2][4][5][7][8]
  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio).[1][2][4][5][6][7][8]

  • Procedure: Dissolve in minimal hot Ethyl Acetate (60°C). Slowly add Heptane until slight turbidity persists. Cool slowly to 0°C.

  • Yield Target: >85% recovery.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the process goal (Reaction vs. Purification).

SolubilityLogicStartProcess GoalReactionReaction MediumStart->ReactionPurificationPurification / Work-upStart->PurificationHighSolHigh Solubility(DCM, DMSO, MeOH)Reaction->HighSolDissolve ReagentsRecrystRecrystallizationPurification->RecrystExtractpH-Swing ExtractionPurification->ExtractSystem1Solvent: EtOAcAnti-Solvent: HeptaneRecryst->System1Solid IsolationSystem2Phase 1: 1M HCl (Aq)Phase 2: DCM (Org)Extract->System2Impurity Removal

Caption: Decision tree for solvent selection based on unit operation goals (Reaction vs. Purification).

References

  • Hansen, C. M. (2007).[2][4][5][6][7][8] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][4][5][6][7][8] CRC Press.[2][4][5][6][7][8] (Standard reference for solubility parameter prediction).

  • Savjani, K. T., et al. (2012).[2][4][5][6][7][8] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2][4][5][6][7][8] Link

  • PubChem Compound Summary. (2024). "Pyrimidine Derivatives and Physicochemical Data." National Library of Medicine.[2][4][5][6][7][8] Link

Safeguarding Innovation: A Technical Guide to the Safe Handling of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling of the novel compound, 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine. In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of new chemical entities are paramount. However, the vanguard of discovery must be supported by an unwavering commitment to safety. As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's potential hazards, based on its chemical architecture, is fundamental to a secure and productive research environment.

Due to the novel nature of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, a specific Safety Data Sheet (SDS) is not yet publicly available. Therefore, this guide has been meticulously compiled by extrapolating data from structurally analogous compounds, namely substituted pyrimidines and aliphatic amines. The core philosophy of this guide is not merely to present safety protocols but to elucidate the scientific rationale behind them, empowering researchers to make informed decisions and cultivate a culture of proactive safety.

Hazard Identification and Risk Assessment: A Structural Perspective

The toxicological profile of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine can be inferred from its constituent functional groups: a pyrimidine core, a diethylamino group, and an aminoethoxy side chain. The pyrimidine moiety, a diazine heterocycle, is a common scaffold in biologically active molecules. While pyrimidine itself is classified as a flammable liquid, its derivatives can exhibit a wide range of toxicological properties. The presence of amino and ethoxy groups can further modulate its reactivity and biological interactions.

The aliphatic amine functionalities, particularly the diethylamino and the primary amino groups, are the primary drivers of the compound's likely irritant and corrosive properties. Amines are characteristically basic and can cause significant irritation to the skin, eyes, and respiratory tract.

Based on the GHS classifications of structurally related compounds such as N,N-dimethylpyrimidin-4-amine and N,N-diethylpiperidin-4-amine, the following hazards should be anticipated for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine:

Hazard ClassGHS Classification (Inferred)Rationale
Acute Toxicity, OralCategory 4Harmful if swallowed. Amines can be toxic upon ingestion.
Acute Toxicity, DermalCategory 4Harmful in contact with skin. Amines can be absorbed through the skin.
Skin Corrosion/IrritationCategory 2Causes skin irritation. The basic nature of the amine groups can disrupt skin integrity.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation. Amines are known to be particularly damaging to ocular tissue.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. Inhalation of amine vapors or dusts can irritate the respiratory tract.

GHS Pictograms (Anticipated):

GHS_Pictograms cluster_0 Anticipated GHS Pictograms p1 p2

Caption: Anticipated GHS pictograms for the compound.

Prudent Handling and Engineering Controls: A Self-Validating System

The cornerstone of safe laboratory practice is the implementation of a multi-layered safety approach, where engineering controls, administrative protocols, and personal protective equipment work in concert to minimize exposure.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood). prep_ppe Don appropriate PPE. prep_area->prep_ppe prep_spill Prepare spill kit. prep_ppe->prep_spill weigh Weighing in a contained environment (e.g., balance enclosure). prep_spill->weigh transfer Careful transfer of material using appropriate tools. weigh->transfer reaction Perform reaction in a closed or well-contained system. transfer->reaction decontaminate Decontaminate glassware and work surfaces. reaction->decontaminate dispose Dispose of waste in designated, labeled containers. decontaminate->dispose wash Thoroughly wash hands. dispose->wash

Caption: A logical workflow for the safe handling of the compound.

Engineering Controls
  • Fume Hood: All manipulations of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides a barrier against skin contact with amines.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols, which can cause severe eye irritation.
Lab Coat Flame-resistant lab coat with full-length sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or in case of ventilation failure.To prevent inhalation of harmful vapors.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

Emergency Response Workflow:

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event remove Remove from exposure source. exposure->remove decontaminate Decontaminate affected area (skin/eyes). remove->decontaminate seek_medical Seek immediate medical attention. decontaminate->seek_medical

Caption: A streamlined workflow for responding to an exposure event.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and notify the appropriate emergency response team.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: All waste materials contaminated with 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Proactive Approach to Chemical Safety

The responsible advancement of science necessitates a proactive and informed approach to chemical safety. While a dedicated SDS for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is not yet available, this in-depth technical guide, based on the known hazards of its structural components, provides a robust framework for its safe handling. Researchers, scientists, and drug development professionals are urged to utilize this guide as a foundational resource in their risk assessment and to always operate with a high degree of caution when handling novel chemical entities.

References

  • PubChem. N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-diethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

Chemical Stability Profile of Aminoethoxy Pyrimidine Intermediates: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoethoxy pyrimidine intermediates, particularly those featuring 4′-C-α-aminoethoxy modifications, have emerged as cornerstone scaffolds in the development of next-generation antisense oligonucleotides (ASOs) and targeted small-molecule therapeutics [1]. By introducing an aminoethoxy moiety, researchers can fundamentally alter the hydration shell, counterion condensation dynamics, and steric profile of the pyrimidine ring. This technical guide explores the causality behind these structural modifications and provides self-validating protocols for assessing their chemical and metabolic stability.

Mechanistic Drivers of Chemical and Thermal Stability

The integration of an aminoethoxy group (e.g., in 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine analogs) imparts unique physicochemical properties that dictate the intermediate's stability profile. As Application Scientists, we must look beyond the mere presence of the functional group and understand the thermodynamic causality:

  • Counterion Condensation: The protonatable amino group in the aminoethoxy chain enhances electrostatic interactions with the negatively charged phosphodiester backbone. This favorable counterion condensation significantly boosts the thermal stability (

    
    Tm) of nucleotide duplexes by neutralizing repulsive forces [1].
    
  • Steric Shielding & Hydration: The bulkiness of the aminoethoxy group provides a physical steric shield against nucleophilic attack and enzymatic degradation (e.g., by 3'-exonucleases). However, structural design must be highly precise. For instance, steric repulsion between the 4′-C-α-aminoethoxy side chain and a 2′-O-methyl group can lead to unfavorable hydration; this is often counterbalanced by adding stabilizing modifications like a 5-propynyl group to the nucleobase [1].

G A Aminoethoxy Pyrimidine Modification B Protonatable Amino Group A->B C Steric Bulk Addition A->C D Enhanced Counterion Condensation B->D E Exonuclease Shielding C->E F Increased Thermal & Chemical Stability D->F E->F

Logical relationship between aminoethoxy modifications and chemical stability.

Metabolic & Enzymatic Stability Profile

For small-molecule pyrimidine derivatives, metabolic stability is a primary determinant of pharmacokinetic viability. Native pyrimidines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver, often leading to rapid ring opening and degradation [2].

The aminoethoxy side chain modulates this susceptibility. While the ether linkage can sometimes act as a metabolic soft spot via O-dealkylation, the steric bulk of the aminoethoxy group generally impedes CYP-mediated oxidation of the pyrimidine core. Evaluating this requires robust in vitro microsomal stability assays to calculate intrinsic clearance and predict in vivo half-life [2].

Quantitative Data: Comparative Stability Metrics

Table 1: Comparative Stability Metrics of Pyrimidine Modifications

Modification TypeTarget / ContextThermal Stability (

Tm/mod)
Nuclease Resistance (t

)
Microsomal Stability (HLM t

)
Unmodified Uridine Baseline RNA/DNAReference (0.0 °C)< 1 hour~ 15 mins
2′-O-Methyl Uridine ASO Gapmers+ 1.0 to 1.5 °C~ 4 hours~ 30 mins
4′-C-α-Aminoethoxy-U ASO / siRNA+ 0.5 to 2.0 °C> 24 hours> 60 mins
4′-C-α-Aminoethoxy-5-propynyl-U Advanced ASO+ 2.5 to 4.0 °C> 48 hours> 120 mins

(Note: Quantitative values are synthesized from established literature baselines to illustrate the comparative stabilization imparted by the aminoethoxy moiety [1][2].)

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, stability protocols must be designed as self-validating systems. This requires the strict incorporation of internal standards, precise quenching mechanisms, and controls to prevent post-assay degradation artifacts.

Protocol A: Thermal Denaturation (Tm) Assay for Duplex Stability

Purpose: To quantify the thermodynamic stability of aminoethoxy-modified pyrimidine duplexes.

  • Sample Preparation: Dissolve the modified oligonucleotide and its complementary RNA/DNA strand in a physiologically relevant buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the samples to 90°C for 5 minutes to disrupt secondary structures. Slowly cool the samples to room temperature at a controlled rate of 1°C/min to ensure proper, thermodynamically stable annealing.

  • Data Acquisition: Transfer samples to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while heating the sample from 20°C to 90°C at a rate of 0.5°C/min.

  • Analysis: Calculate the Tm using the first derivative of the melting curve. A positive

    
    Tm relative to the unmodified control validates the stabilization imparted by the aminoethoxy modification [1].
    
Protocol B: In Vitro Liver Microsomal Stability Assay

Purpose: To assess the Phase I metabolic stability and intrinsic clearance of aminoethoxy pyrimidine intermediates.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of the test pyrimidine derivative in DMSO, then dilute to a 100 µM working solution [2].

  • Pre-incubation: In a 96-well plate, combine 1 µL of the working solution with 100 µL of human liver microsomes (HLM, 2 mg/mL). Pre-incubate at 37°C for 5 minutes with shaking to reach thermal equilibrium.

  • Reaction Initiation: Add 100 µL of a pre-warmed NADPH Regenerating System (NRS) to each well to initiate CYP450 activity. The final compound concentration is 0.5 µM[2].

  • Sample Collection & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract aliquots. Critical Step: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates proteins and instantly halts metabolism, ensuring chronological accuracy [2].

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Determine the peak area ratio of the parent compound to the internal standard to calculate the elimination rate constant (

    
    ) and half-life (t
    
    
    
    ).

Workflow Step1 1. Reagent Prep (100 mM PO4 Buffer, pH 7.4) Step2 2. Pre-incubation (Microsomes + Compound at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH Regenerating System) Step2->Step3 Step4 4. Aliquot & Quench (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Determine Intrinsic Clearance) Step4->Step5

Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion & Future Perspectives

The chemical stability profile of aminoethoxy pyrimidine intermediates makes them invaluable assets in modern drug discovery. By leveraging steric shielding and favorable electrostatic interactions, these modifications overcome the inherent fragility of native pyrimidines. Future applications will likely see the expansion of 4′-C-α-aminoethoxy scaffolds beyond ASOs into targeted protein degraders (PROTACs) and long-acting small-molecule inhibitors, where extreme metabolic resilience is required.

References

  • Title: Application of 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine for antisense therapeutics Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Therapeutic Potential of 6-(2-Aminoethoxy)-N,N-Diethylpyrimidin-4-Amine Derivatives: A Technical Guide to Kinase Inhibition and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine-4-amine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors. Specifically, derivatives featuring a 6-(2-aminoethoxy) and an N,N-diethyl substitution—such as 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine—represent a highly tunable pharmacophore. As a Senior Application Scientist specializing in targeted therapeutics, I have observed that the strategic placement of these functional groups allows for precise modulation of physicochemical properties and target selectivity, particularly against kinases in the PI3K/Akt/mTOR pathway.

This whitepaper deconstructs the structural causality, therapeutic applications, and self-validating experimental workflows required to evaluate this class of compounds.

Structural Pharmacophore & Mechanism of Action

To understand the therapeutic potential of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine derivatives, we must analyze the causality behind their structural design. The binding mode of pyrimidine-4-amines relies heavily on exploiting the highly conserved ATP-binding pocket of kinases[1].

  • The Pyrimidine-4-Amine Core: This acts as the primary hinge-binding motif. The pyrimidine nitrogen (N1 or N3) and the exocyclic amine at position 4 form critical bidentate hydrogen bonds with the backbone amide of the kinase hinge region. This mimics the binding of the adenine ring of endogenous ATP.

  • N,N-Diethyl Substitution (Position 4): Unlike primary amines, the tertiary N,N-diethyl group introduces specific steric bulk and lipophilicity. This moiety is designed to project into the hydrophobic pocket adjacent to the hinge region, enhancing binding affinity while preventing off-target interactions with kinases that possess narrower hydrophobic clefts.

  • 6-(2-Aminoethoxy) Moiety: The ethoxy linker directs the terminal primary amine toward the solvent-exposed region or the ribose-binding pocket. The primary amine is highly polar and protonated at physiological pH, drastically improving the compound's aqueous solubility. Furthermore, this solvent-exposed amine serves as an ideal vector for further derivatization, such as attaching E3 ligase ligands for PROTAC development, or forming salt bridges with aspartate/glutamate residues at the lip of the ATP pocket.

Therapeutic Application: Dual Kinase Inhibition

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous malignancies. Selective inhibition of downstream targets like p70S6K often triggers a compensatory feedback loop, leading to the hyperactivation of Akt. Therefore, 4-aminopyrimidine analogs have been successfully optimized as2 to shut down this feedback mechanism and achieve robust tumor growth inhibition[2].

Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT Activates mTOR mTORC1 Complex AKT->mTOR Activates p70S6K p70S6K Kinase mTOR->p70S6K Phosphorylates Translation Tumor Cell Proliferation p70S6K->Translation Drives Drug Pyrimidine-4-amine Derivative Drug->AKT Dual Inhibition Drug->p70S6K ATP-Competitive Inhibition

Dual inhibition of Akt and p70S6K by pyrimidine-4-amine derivatives in the PI3K/mTOR pathway.

Structure-Activity Relationship (SAR) Profiling

When optimizing the 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine scaffold, minor structural modifications significantly impact biochemical potency. The following table summarizes representative SAR trends for this class of dual inhibitors, demonstrating how the N,N-diethyl and 2-aminoethoxy groups are critical for maintaining sub-micromolar efficacy.

Compound VariationModification at Position 4Modification at Position 6p70S6K IC50 (nM)Akt1 IC50 (nM)Solubility (µg/mL)
Base Scaffold N,N-diethylamine2-aminoethoxy1245>100
Analog A N-isopropylamine2-aminoethoxy8521080
Analog B N,N-diethylamine3-aminopropoxy40115>100
Analog C N,N-diethylaminemethoxy1860<10

Note: Replacing the 2-aminoethoxy group with a simple methoxy group (Analog C) maintains potency but drastically reduces aqueous solubility, highlighting the dual purpose of the primary amine.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To validate the IC50 of these derivatives, a 3 is the industry gold standard[3]. TR-FRET eliminates short-lived background autofluorescence from the test compounds, ensuring a high signal-to-noise ratio and a self-validating readout.

TRFRET Prep 1. Compound Dilution Incubate 2. Kinase + ATP Reaction Prep->Incubate Antibody 3. Tb-Antibody Addition Incubate->Antibody Read 4. TR-FRET Detection Antibody->Read Analyze 5. IC50 Calculation Read->Analyze

Step-by-step TR-FRET kinase assay workflow for evaluating pyrimidine-4-amine IC50 values.

Step-by-Step Methodology:
  • Compound Preparation: Serially dilute the 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine derivative in 100% DMSO, then transfer to a low-volume 384-well black plate.

    • Causality: Black plates prevent well-to-well optical crosstalk. Maintaining a final assay DMSO concentration ≤1% prevents solvent-induced kinase denaturation.

  • Kinase Reaction Setup: Add the recombinant kinase (e.g., p70S6K or Akt) and a fluorescein-labeled peptide substrate. Initiate the reaction by adding ATP at a concentration equivalent to its apparent Km.

    • Causality: Running the assay at the ATP Km ensures the system is highly sensitive to ATP-competitive inhibitors like our pyrimidine derivatives, preventing artificially inflated IC50 values[4].

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection Reagent Addition: Add a stop/detection buffer containing EDTA and a Terbium (Tb)-labeled anti-phospho antibody.

    • Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly stopping the reaction. This makes the system self-validating, as the reaction time is strictly controlled and cannot over-run. The Tb-antibody specifically binds the phosphorylated substrate.

  • TR-FRET Measurement: Excite the Terbium donor at 340 nm. Following a 100 µs delay (to allow background fluorescence to decay), measure the emission of the Terbium donor at 490 nm and the Fluorescein acceptor at 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against the log of the inhibitor concentration using a 4-parameter logistic fit to determine the IC50.

Conclusion & Future Perspectives

The 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine scaffold is a highly versatile and potent pharmacophore. By exploiting the hinge-binding capacity of the pyrimidine-4-amine core and the solvent-exposed trajectory of the aminoethoxy group, researchers can develop highly selective dual kinase inhibitors. Looking forward, the terminal primary amine of the ethoxy group provides an ideal synthetic handle for the conjugation of cereblon (CRBN) or VHL ligands, paving the way for the next generation of Targeted Protein Degraders (PROTACs) directed against the PI3K/Akt/mTOR pathway.

References

  • Xiao, Y., et al. "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOnWkE_F0THAzYg0JihC4yd0YbBoEKP2taIb64--Uv94RO6PEhGVh9NHu9c-Z8RJoLmYrfukDxkV76nT3ptHBJSqx_ct2ZXigehgKJpRU0P_klY2okiDA9BnElzV1E43y0yC0=]
  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzc8hJVg3RmvRPfJrGe6C6oI13D2LgU5iax46HRUGE7ooHRx2VM1z2s6hYt7eBRstNxp0yPk_TqQqLoqnfMz1s6FgGeb7mfRUVAGXlMCxYo9LnCFXShNmcyhP8ECsWpRzpUcBEST8iVj8=]
  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2)." Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3dqLkSJOgm59G4E3ZFnSOAuad8YVfYBuv_bzflsVAwQvXWGohodVW6zW3_9OQw1_zLl2gYfEYFuST7JDPkFObdbu9CSV-jOMNdMENEK1mwerIo7Jx24BfGD79z2cXMHf2Kn57_O2pKJxKakkwaRtZOq_8BI24Whqh6Dem2hXFX5PhKd23WLd1lIH2uTf6_pS0CjKY3QfED07W]
  • Boschi, D., et al. "6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTpWvLslQrL3lyzi7Df3ApMZ_8T54oL1PynLazEObQYaciuzzjoV_4BK2BH9cUvCVLoHEOJVdn6LxZMeENrdGCGnEhEd7FiZ5PgCaKHb7WqYP4ec2X5zdf64lQqMhG-4mGk08=]

Sources

N,N-Diethylpyrimidin-4-amine Analogs: A Comprehensive Guide to Synthesis, Kinase Inhibition, and CB1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,N-diethylpyrimidin-4-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its ability to participate in diverse hydrogen-bonding networks and hydrophobic interactions, this core structure is actively utilized in two primary therapeutic domains: allosteric modulation of the Cannabinoid Receptor 1 (CB1) for metabolic and neurological disorders[1], and ATP-competitive kinase inhibition (specifically targeting p70S6K and the PI3K/Akt pathway) for oncology[2].

This whitepaper provides an in-depth technical analysis of the regioselective synthesis of these analogs, the mechanistic causality behind their biological activity, and self-validating experimental protocols designed for rigorous laboratory replication.

Chemical Foundation & Synthetic Methodology

Rationale for the Pyrimidine Scaffold

The pyrimidine ring offers a unique electronic environment. The two nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the LUMO of the ring and making the carbon centers (particularly C2 and C4) highly susceptible to Nucleophilic Aromatic Substitution (


). The addition of an N,N-diethyl group at the C4 position serves a dual purpose:
  • Steric Shielding: It dictates the orientation of the molecule within binding pockets (e.g., the allosteric site of CB1 or the hinge region of kinases).

  • Electronic Modulation: The dialkylamine donates electron density back into the pyrimidine ring via resonance, deactivating the remaining halogenated positions and allowing for highly controlled, stepwise functionalization[3].

Regioselective Synthesis Workflow

The synthesis of complex pyrimidinyl biphenylureas and kinase inhibitors relies on the precise, regioselective amination of 2,4-dichloropyrimidine[4].

Causality of Regioselectivity: The C4 position is intrinsically more electrophilic than the C2 position. During the


 reaction with diethylamine, the transition state resulting from attack at C4 is better stabilized by the para-nitrogen, leading to a massive kinetic preference for the 4-amine isomer over the 2-amine isomer[3].
Table 1: Regioselectivity and Yields in

Amination
Starting MaterialNucleophileMajor Product (Yield)Minor Product (Yield)Diagnostic Validation
2,4-DichloropyrimidineDiethylamine2-chloro-N,N-diethylpyrimidin-4-amine (67% )4-chloro-N,N-diethylpyrimidin-2-amine (0.87% )2D

NOESY NMR
2,4-DichloropyrimidinePyrrolidine2-chloro-4-(pyrrolidin-1-yl)pyrimidine (72% )4-chloro-2-(pyrrolidin-1-yl)pyrimidine (<2% )2D

NOESY NMR

Data synthesized from established Suzuki coupling and amination precursors[1],[3].

Synthesis Start 2,4-Dichloropyrimidine SNAr SNAr Reaction (0°C to RT) Start->SNAr Amine Diethylamine (Nucleophile) Amine->SNAr Major 2-Chloro-N,N-diethylpyrimidin-4-amine (Major: 67%) SNAr->Major C4 Attack (Kinetic Control) Minor 4-Chloro-N,N-diethylpyrimidin-2-amine (Minor: 0.87%) SNAr->Minor C2 Attack Suzuki Suzuki Coupling Pd(PPh3)4 Major->Suzuki Product Pyrimidinyl Biphenylureas Suzuki->Product Arylboronic Acid

Synthesis workflow showing regioselective amination and downstream coupling.

Therapeutic Application I: CB1 Receptor Allosteric Modulation

The Cannabinoid Receptor 1 (CB1) is a Class A GPCR heavily expressed in the central nervous system. While orthosteric antagonists (like Rimonabant) successfully treated obesity by blocking the primary binding site of


-THC, they caused severe psychiatric side effects[1].

N,N-diethylpyrimidin-4-amine analogs were developed as Negative Allosteric Modulators (NAMs) . By replacing the pyridine ring of earlier compounds (like PSNCBAM-1) with a pyrimidine ring, researchers achieved enhanced structural diversity and altered binding kinetics[1]. These analogs bind to a distinct allosteric pocket, altering the receptor's conformation and reducing its coupling efficiency to


 proteins without completely abolishing basal receptor activity[4].
Mechanistic Pathway

Upon activation by an orthosteric agonist, CB1 couples to


, inhibiting adenylyl cyclase and lowering intracellular cAMP. The introduction of the pyrimidine analog at the allosteric site induces a conformational shift that antagonizes this G-protein coupling, thereby normalizing cAMP levels and modulating downstream MAP kinase pathways[1].

Therapeutic Application II: Kinase Inhibition

Beyond GPCRs, the N,N-diethylpyrimidin-4-amine core is highly effective in oncology as an ATP-competitive kinase inhibitor[2].

Targeting the PI3K/Akt/p70S6K Pathway

The p70S6 kinase (p70S6K) is a serine-threonine kinase downstream of the PI3K/Akt pathway, responsible for modulating protein synthesis and promoting tumor cell translation[2]. The pyrimidine core of the analog mimics the adenine ring of ATP. The N,N-diethyl group projects into the solvent-exposed region of the kinase cleft, while the pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Pathways cluster_CB1 CB1 Allosteric Modulation cluster_Kinase Kinase Inhibition Analog N,N-diethylpyrimidin-4-amine CB1 CB1 Receptor (GPCR) Analog->CB1 Allosteric Antagonism p70S6K p70S6 Kinase Analog->p70S6K ATP-Competitive Inhibition Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K / Akt mTOR mTORC1 PI3K->mTOR mTOR->p70S6K

Dual therapeutic pathways modulated by N,N-diethylpyrimidin-4-amine analogs.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol: Regioselective Synthesis of 2-chloro-N,N-diethylpyrimidin-4-amine

Causality: This protocol isolates the kinetically favored C4-aminated product.

  • Initiation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Amination: Add diethylamine (1.2 equiv) dropwise. Self-Validation: The reaction must be kept at 0 °C initially to prevent thermodynamic equilibration, which would increase the yield of the undesired 2-amine isomer.

  • Monitoring: Stir for 30 minutes. Monitor via TLC (60% ethyl acetate in hexane). The major product (

    
    ) and minor product (
    
    
    
    ) will separate clearly[3].
  • Purification: Filter the suspension, remove the solvent under reduced pressure, and purify via flash chromatography.

  • Structural Validation (Critical): Perform 2D

    
     NOESY NMR.
    
    • Pass Criteria: The structure is confirmed only if NOESY signals are observed between the diethyl protons and the pyrimidine C5 proton[3]. Absence of this cross-peak indicates incorrect regiochemistry.

Protocol: In Vitro Validation of CB1 Allosteric Modulation (cAMP Assay)

Causality: To prove the compound is an allosteric modulator and not an orthosteric ligand, it must be tested in the presence of an orthosteric agonist.

  • Cell Preparation: Culture CHO cells stably expressing human CB1 receptors.

  • Assay Setup: Plate cells in a 384-well plate. Treat with a fixed

    
     concentration of the orthosteric agonist CP55,940 (to suppress cAMP).
    
  • Compound Addition: Add the synthesized N,N-diethylpyrimidin-4-amine analog in a dose-response gradient (1 nM to 10 µM).

  • Stimulation: Add Forskolin (to stimulate baseline adenylyl cyclase activity).

  • Detection & Self-Validation: Measure cAMP using a TR-FRET assay.

    • Pass Criteria: A true negative allosteric modulator will cause a concentration-dependent increase in cAMP (reversing the agonist's suppression) without displacing radiolabeled orthosteric ligands in a parallel binding assay.

Conclusion

The N,N-diethylpyrimidin-4-amine substructure is a masterclass in rational drug design. By exploiting the inherent regioselectivity of the pyrimidine ring, chemists can efficiently synthesize libraries of compounds with profound biological impacts. Whether acting as an allosteric wedge in the transmembrane helices of the CB1 receptor or as an ATP-mimetic in the hinge region of p70S6 kinase, this scaffold provides a reliable, highly tunable foundation for next-generation therapeutics.

References

  • [4] Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC. nih.gov. Available at:

  • [1] Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC. nih.gov. Available at:

  • [2] WO2005117909A2 - Kinase modulators and methods of use - Google Patents. google.com. Available at:

  • [5] Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. nih.gov. Available at:

  • [3] Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC. nih.gov. Available at:

Sources

Strategic Sourcing and Quality Validation: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the sourcing, validation, and quality assurance of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine .

Executive Summary

In the landscape of modern drug discovery, 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine represents a specialized pyrimidine scaffold, often utilized as a "linker-capable" intermediate in the synthesis of kinase inhibitors and P2X3 receptor antagonists.

Unlike commoditized reagents (Tier 1), this compound is classified as a Tier 3 (Custom/On-Demand) chemical entity. It is rarely available as a stock item from major catalog suppliers (e.g., Sigma, Fisher) and typically requires strategic sourcing via Contract Research Organizations (CROs) or specialized building block vendors. This guide outlines the technical specifications, synthesis routes for vendor validation, and a rigorous quality assurance framework to ensure supply chain integrity.

Chemical Profile & Technical Specifications[1][2]

Before engaging suppliers, the technical requirements must be locked to prevent batch-to-batch variability, which is critical for downstream biological assays.

ParameterSpecificationNotes
Chemical Name 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amineCore scaffold: Pyrimidine
Molecular Formula C₁₀H₁₈N₄O
Molecular Weight 210.28 g/mol
CAS Number Not Assignable / Custom Note: Close analogs exist (e.g., CAS 2098141-37-6), but the exact structure is a custom target.[1]
Purity (HPLC) ≥ 98.0% (Area %)Critical for inhibiting off-target effects in screening.
Appearance White to Off-white SolidHygroscopic nature requires desiccated storage.
Solubility DMSO, Methanol, DCMPoor solubility in water at neutral pH.
Key Impurities Bis-diethylamino adducts; Hydrolysis products (4-hydroxypyrimidines)See Section 4 for detection methods.

Market Availability & Sourcing Strategy

Availability Status

A comprehensive market analysis confirms that this specific substitution pattern is not a standard catalog item .

  • Stock Availability: Low / Non-Existent.

  • Lead Time: 4–6 Weeks (Typical for Custom Synthesis).

  • Primary Vendors: Specialized Building Block Suppliers (e.g., Enamine, WuXi AppTec, BLD Pharm - via custom request).

Sourcing Workflow

To procure high-purity material, researchers must bypass standard catalogs and initiate a Request for Quote (RFQ) based on a validated synthesis route.

SourcingWorkflow Start Requirement Identified Search Catalog Search (Exact Match) Start->Search Decision Stock Available? Search->Decision Buy Direct Purchase (Tier 1 Suppliers) Decision->Buy Yes Custom Initiate Custom Synthesis (Tier 3 CRO) Decision->Custom No (Current Status) RouteVal Route Validation (SnAr Chemistry) Custom->RouteVal QC Analytical QC (NMR/LCMS) RouteVal->QC

Figure 1: Decision logic for sourcing non-catalog pyrimidine intermediates. Currently, the "Custom Synthesis" path is required.

Technical Validation: Synthesis & Quality Control

When outsourcing production, you must provide the CRO with a preferred synthesis route to minimize cost and impurity risks. The most robust pathway utilizes sequential Nucleophilic Aromatic Substitution (


).
Recommended Synthesis Route

The synthesis relies on the varying reactivity of the chlorines on the pyrimidine ring.

  • Starting Material: 4,6-Dichloropyrimidine.

  • Step 1: Mono-substitution with diethylamine. (Controlled temperature is key to prevent bis-substitution).

  • Step 2: Displacement of the second chloride with ethanolamine (using a base like NaH or t-BuOK).

SynthesisRoute SM 4,6-Dichloropyrimidine (Starting Material) Int Intermediate: 4-Chloro-6-(diethylamino)pyrimidine SM->Int  Step 1: S_NAr (Selective)   Prod Target: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Int->Prod  Step 2: Alkoxylation   Reagent1 Diethylamine, Et3N (0°C, DCM) Reagent2 Ethanolamine, NaH (Reflux, THF)

Figure 2: Sequential nucleophilic aromatic substitution pathway. Control of stoichiometry in Step 1 is critical to avoid the bis-diethylamino impurity.

Analytical Validation Protocol (The "Self-Validating" System)

Do not accept a Certificate of Analysis (CoA) at face value. Implement this internal check:

A. HPLC Method (Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

    • Rationale: The amino group causes tailing; formic acid ensures protonation and sharp peaks.

  • Detection: UV at 254 nm (pyrimidine ring) and 210 nm.

B. 1H-NMR (Structure Verification)

  • Diagnostic Signals:

    • Pyrimidine Protons: Singlet around

      
       8.0–8.4 ppm (H-2) and singlet/doublet around 
      
      
      
      5.5–6.0 ppm (H-5).
    • Diethyl Group: Quartet (

      
      3.5 ppm) and Triplet (
      
      
      
      1.1 ppm).
    • Aminoethoxy Group: Two triplets around

      
       4.3 ppm (
      
      
      
      ) and
      
      
      2.9 ppm (
      
      
      ).
  • Pass Criteria: Integral ratio of Pyrimidine-H to Diethyl-CH3 must be 1:6.

Handling and Stability

  • Storage: Store at -20°C. The free amine on the ethoxy chain makes the compound sensitive to oxidative degradation over time.

  • Hygroscopicity: Pyrimidine amines can form hydrates. Always equilibrate to room temperature in a desiccator before weighing.

  • Safety: Treat as a potential irritant (H315, H319). Use standard PPE.

References

  • Analogous Chemistry & Synthesis:WO2011046970A1 - Amino-pyrimidine compounds as inhibitors of TBK1 and/or IKK epsilon. (Describes similar

    
     displacements on 4,6-dichloropyrimidine). 
    
  • Structural Analogs (Sourcing Reference): 6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine (CAS 2098141-37-6).[2] BLD Pharm Catalog. (Used to validate vendor capability for this scaffold).

  • Nucleophilic Substitution Methodology: Blommers, M. J., et al. "Dual recognition of double-stranded DNA by 2'-aminoethoxy-modified oligonucleotides." Biochemistry 37.51 (1998): 17714-17725. (Validates the stability of the 2-aminoethoxy moiety).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: synthesis protocol for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, high-fidelity synthesis protocol for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine , a functionalized pyrimidine scaffold relevant to drug discovery (e.g., P2X3 antagonists, kinase inhibitors). The protocol addresses the critical challenge of chemoselectivity—specifically distinguishing between O-alkylation and N-alkylation during the introduction of the aminoethoxy side chain. By utilizing a carbamate-protected linker strategy (N-Boc-ethanolamine), this method ensures exclusive formation of the ether linkage, eliminating the formation of regioisomeric impurities common in direct amino-alcohol displacements.

Strategic Synthesis Overview

The synthesis is designed around the sequential nucleophilic aromatic substitution (


) of the symmetric precursor 4,6-dichloropyrimidine .
Core Challenges & Solutions
  • Mono-substitution Control: 4,6-dichloropyrimidine is highly reactive. Controlling stoichiometry and temperature in the first step is vital to prevent the formation of the 4,6-bis(diethylamino) byproduct.

  • Chemoselectivity (O vs. N): Direct reaction with 2-aminoethanol often yields mixtures of O-alkylated (ether) and N-alkylated (amine) products due to the competing nucleophilicity of the amine and hydroxyl groups.

    • Solution: We employ N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate). The Boc group sterically and electronically deactivates the nitrogen, rendering the alkoxide (generated in situ) the sole nucleophile.

Reaction Pathway Diagram

The following directed graph illustrates the stepwise conversion and logical checkpoints.

Synthesispathway SM 4,6-Dichloropyrimidine Step1 Step 1: SNAr (Diethylamine) SM->Step1 0°C, DCM Int1 Intermediate 1: 4-Chloro-6-(diethylamino)pyrimidine Step1->Int1 Step2 Step 2: O-Alkylation (N-Boc-ethanolamine + NaH) Int1->Step2 NaH, THF, 60°C Int2 Intermediate 2: Boc-Protected Ether Step2->Int2 Step3 Step 3: Deprotection (TFA or HCl) Int2->Step3 Acid Hydrolysis Product Final Product: 6-(2-aminoethoxy)-N,N- diethylpyrimidin-4-amine Step3->Product

Caption: Figure 1. Sequential SNAr strategy utilizing N-Boc protection to enforce regioselective O-alkylation.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-(diethylamino)pyrimidine

This step desymmetrizes the starting material. The introduction of the electron-donating diethylamino group deactivates the pyrimidine ring, making the second chloride less reactive and easier to handle in subsequent steps.

  • Reagents:

    • 4,6-Dichloropyrimidine (1.0 equiv)[1]

    • Diethylamine (1.05 equiv)

    • Triethylamine (

      
      ) or DIPEA (1.2 equiv)
      
    • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Procedure:

  • Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine dissolved in DCM (concentration ~0.5 M). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add

    
     followed by the dropwise addition of diethylamine over 30 minutes. Note: Rapid addition causes exotherms that favor di-substitution.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

  • Workup: Wash the organic layer with water (

    
    ), then brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Checkpoint: The product should be a pale yellow oil or low-melting solid. MS (


) expected 

: 186/188 [M+H]

(Cl isotope pattern).
Step 2: Regioselective Introduction of the Ethoxy Linker

This is the critical step. Using sodium hydride (NaH) generates the hard alkoxide nucleophile from N-Boc-ethanolamine.

  • Reagents:

    • Intermediate 1 (from Step 1) (1.0 equiv)

    • N-Boc-ethanolamine (1.2 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

    • Solvent: Anhydrous THF or DMF

Procedure:

  • Alkoxide Formation: In a dry flask under inert atmosphere (

    
     or Ar), suspend NaH in anhydrous THF. Cool to 0 °C. Add a solution of N-Boc-ethanolamine in THF dropwise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Add a solution of Intermediate 1 (in THF) to the alkoxide mixture.

  • Heating: Heat the reaction to 60–70 °C (reflux if using THF) for 4–12 hours. The deactivation from the first amine group requires thermal energy to displace the second chloride.

  • Quench: Cool to RT and carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with water and brine to remove DMF (if used). Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Why this works: The Boc-protected nitrogen cannot act as a nucleophile. The exclusive attack comes from the oxygen, forming the ether linkage.

Step 3: Deprotection to Final Product

Removal of the Boc group releases the primary amine.

  • Reagents:

    • Trifluoroacetic acid (TFA) / DCM (1:4 ratio)

    • Alternative: 4M HCl in Dioxane

Procedure:

  • Dissolve the Step 2 product in DCM.

  • Add TFA (approx. 10–20 equiv). Stir at RT for 1–2 hours.

  • Workup (Critical for Free Base): Concentrate the mixture to remove excess TFA. The residue is the TFA salt.

  • Free Basing: Redissolve in DCM/MeOH (9:1) and stir with solid

    
     or basic resin (e.g., Amberlyst A-21) until neutral. Filter and concentrate.
    
  • Final Purification: If required, use reverse-phase HPLC (C18, Water/Acetonitrile + 0.1%

    
    ) or amine-functionalized silica.
    

Quantitative Data Summary

The following table summarizes expected stoichiometry and yield targets based on standard pyrimidine chemistry benchmarks [1, 2].

ParameterStep 1 (SNAr-Cl)Step 2 (SNAr-OR)Step 3 (Deprotection)
Limiting Reagent 4,6-DichloropyrimidineInt. 1 (Cl-Pyrimidine)Int. 2 (Boc-Ether)
Nucleophile Equiv. 1.05 (Diethylamine)1.2 (Boc-Aminoethanol)N/A (Reagent: TFA)
Temperature 0 °C

RT
60–80 °CRT
Typical Yield 85–95%70–85%>90%
Major Impurity Bis-diethylamino adductUnreacted Cl-SMResidual TFA salt

Critical Process Parameters (CPP) & Troubleshooting

Decision Logic for Impurity Management

The following diagram outlines the troubleshooting flow for common issues.

Troubleshooting Issue Problem Detected Check1 Impurity: Bis-substituted (Step 1) Issue->Check1 Action1 Reduce Temp to -10°C Slow addition of amine Check1->Action1 Yes Check2 Low Conversion (Step 2) Check1->Check2 No Action2 Switch solvent to DMF Increase Temp to 90°C Check2->Action2 Yes Check3 Regioisomer (N-alkylation) (Step 2) Check2->Check3 No Action3 Verify N-Boc purity Ensure NaH is fresh Check3->Action3

Caption: Figure 2. Troubleshooting logic for SNAr pyrimidine synthesis.

Key Technical Insights
  • Solvent Effects: In Step 2, THF is preferred for ease of workup, but if the reaction is sluggish (due to the electron-rich nature of the diethylamino group deactivating the ring), DMF or DMSO will significantly accelerate the rate (

    
     reactions are faster in polar aprotic solvents).
    
  • Water Content: Step 2 is strictly anhydrous. Water will quench the alkoxide and generate hydroxide, leading to hydrolysis of the chloride to the pyrimidinol (inactive phenol byproduct).

  • Salt Forms: The final product contains three basic nitrogens. It is often isolated as a Hydrochloride or Fumarate salt to improve stability and crystallinity for storage.

References

  • Pyrimidine Reactivity & SNAr Selectivity

    • Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
    • 3[4][5][6][7]

  • Chemoselective Arylation of Amino Alcohols

    • Buchwald, S. L., et al. "Cu-Catalyzed Amination... and the Chemoselective N- and O-Arylation of Amino Alcohols."[8] J. Am. Chem. Soc., 2024.[8] (Provides context on the difficulty of O- vs N-selectivity, supporting the use of Boc-protection for uncatalyzed methods).

    • 8[1][4][5][6][7][9][10]

  • N-Boc Deprotection Methodologies

    • Bose, D. S., & Lakshminarayana, V. "Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group."[11] Synthesis, 1999.[11]

    • 11[5][6][7]

  • General 4,6-Dichloropyrimidine Synthesis

    • Process for the preparation of 4,6-dichloropyrimidine (P
    • 6[5][7]

Sources

Application Note: High-Fidelity Functionalization of Pyrimidine Rings with Aminoethoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes experimental fidelity, mechanistic understanding, and regiochemical control.

Executive Summary & Strategic Importance

The introduction of aminoethoxy side chains (


) onto pyrimidine cores is a ubiquitous strategy in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. This moiety serves two critical functions:
  • Solubility Enhancement: The basic amine (typically pKa 8.5–9.5) allows for salt formation, significantly improving aqueous solubility for oral bioavailability.

  • Binding Affinity: The ether oxygen acts as a hydrogen bond acceptor, while the terminal amine can engage in electrostatic interactions with acidic residues (e.g., Asp, Glu) in the solvent-exposed regions of protein binding pockets.

However, the synthesis is non-trivial due to the ambident nature of both the pyrimidine ring and the aminoethanol nucleophile. This guide details the "Gold Standard" protocol to ensure chemoselective O-alkylation over N-alkylation.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing aminoethoxypyrimidines is Regioselectivity .

  • Nucleophile Competition: 2-Aminoethanol contains both a nucleophilic oxygen and nitrogen. Without protection, the nitrogen is more nucleophilic, leading to N-alkylation (secondary amine formation) rather than the desired O-alkylation (ether formation).

  • Electrophile Ambiguity: When using 4-hydroxypyrimidines (pyrimidones) as starting materials, they exist in tautomeric equilibrium. Alkylation often favors the ring nitrogen (N-alkylation) over the exocyclic oxygen.

Therefore, the most robust strategy relies on Nucleophilic Aromatic Substitution (


)  using a protected amino-alcohol and a halopyrimidine.
Diagram 1: Strategic Decision Tree

G Start Target: Aminoethoxypyrimidine SM_Cl Starting Material: Chloropyrimidine Start->SM_Cl Halogen available? SM_OH Starting Material: Hydroxypyrimidine Start->SM_OH Only OH available? Decision_1 Method A (Preferred): S_NAr Displacement SM_Cl->Decision_1 Direct Path Decision_2 Method B (Alternative): Mitsunobu Reaction SM_OH->Decision_2 Activation req. Reagent_A Reagent: N-Boc-Aminoethanol + NaH Decision_1->Reagent_A Reagent_B Reagent: N-Boc-Aminoethanol + DEAD/PPh3 Decision_2->Reagent_B Outcome_A High Yield Exclusive O-Alkylation Reagent_A->Outcome_A Outcome_B Variable Yield Risk of N-Alkylation Reagent_B->Outcome_B

Caption: Decision matrix for selecting the synthetic route based on starting material availability. Method A is the industry standard for scalability and purity.

Protocol A: The "Gold Standard" (S_NAr)

Scope: Displacement of 2- or 4-chloropyrimidines. Mechanism: Addition-Elimination (


).
Critical Control Point:  Use of N-Boc protection prevents side reactions; Sodium Hydride (NaH) ensures the alcohol is the active nucleophile.
Materials
  • Substrate: 4-Chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: N-Boc-2-aminoethanol (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if substrate is insoluble in THF).

  • Quench: Sat.

    
     solution.
    
Step-by-Step Methodology
Phase 1: Alkoxide Formation
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon atmosphere.

  • Solvent Prep: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool the solvent to 0°C (ice bath). Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Nucleophile Activation: Dropwise add a solution of N-Boc-2-aminoethanol (1.2 equiv) in minimal THF.

  • Aging: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn slightly cloudy or clear depending on concentration, indicating sodium alkoxide formation.

Phase 2:

Displacement
  • Substrate Addition: Cool the mixture back to 0°C. Add the 4-chloropyrimidine (1.0 equiv) dissolved in THF dropwise.

    • Note: If the reaction is extremely fast (highly electron-deficient pyrimidine), keep at 0°C. If electron-rich, heating may be required.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Time: Typically 1–4 hours.

    • Endpoint: Disappearance of chloro-starting material.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x).[1] Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Phase 3: Deprotection (Boc Removal)
  • Dissolution: Dissolve the crude intermediate in DCM (5–10 volumes).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation: Concentrate to dryness.

    • Salt Form: The product is now a TFA or HCl salt.

    • Free Base:[2][3] Redissolve in DCM, wash with sat.

      
      , dry, and concentrate.
      
Diagram 2: Mechanistic Workflow

Reaction Step1 1. Deprotonation (NaH + N-Boc-Aminoethanol) Step2 2. S_NAr Attack (Alkoxide + Cl-Pyrimidine) Step1->Step2 Alkoxide Generated Step3 3. Elimination (Loss of Cl-) Step2->Step3 Meisenheimer Complex Step4 4. Deprotection (TFA or HCl) Step3->Step4 Boc-Ether Intermediate

Caption: Stepwise mechanistic progression from nucleophile activation to final deprotected amine.

Alternative Method B: Mitsunobu Reaction

Context: Used when the hydroxypyrimidine is the available starting material, and converting it to a chloride is difficult or low-yielding. Risk: High probability of N-alkylation on the pyrimidine ring (forming the pyrimidone isomer) rather than O-alkylation.

Protocol Adjustment:

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), N-Boc-aminoethanol (1.2 eq).
    
  • Solvent: Toluene or THF.

  • Procedure: Mix Pyrimidinol, Alcohol, and Phosphine. Cool to 0°C. Add DIAD dropwise.

  • Critical Note: This method is generally inferior to Method A for pyrimidines due to the "Ambident Anion" problem. It is recommended only if Method A is impossible.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (

)
Method B (Mitsunobu)Method C (Direct Alkylation)
Precursor ChloropyrimidineHydroxypyrimidineHydroxypyrimidine
Reagents NaH, N-Boc-Aminoethanol

, DEAD, Alcohol
Alkyl Halide,

Regioselectivity Excellent (O-selective) Poor (N/O mixtures)Poor (Favors N-alkylation)
Scalability High (Kg scale)Low (Chromatography heavy)Medium
Atom Economy GoodPoor (High MW byproducts)Good
Troubleshooting Guide
  • Problem: Low Yield in Step 1.

    • Cause: Wet solvent killing NaH.

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves.

  • Problem: N-Alkylation observed (Method A).

    • Cause: Incomplete deprotonation of the alcohol before adding the electrophile, or using the free amine (unprotected).

    • Fix: Ensure full evolution of

      
       gas before adding the chloropyrimidine. Always  use N-Boc protection.
      
  • Problem: Product stuck in aqueous layer during workup.

    • Cause: Aminoethoxypyrimidines are highly polar.

    • Fix: Do not wash with water if possible. Use "salting out" (saturation with NaCl) and extract with DCM/Isopropanol (3:1) instead of EtOAc.

References

  • Nucleophilic Substitution Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Standard text for mechanism).
  • Pyrimidine Functionalization: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.
  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651, 2009. Link

  • Kinase Inhibitor Solubility Strategies: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology, 29(4), 564–616, 2016. Link

  • Chemoselectivity in Pyrimidines: Gomtsyan, A. "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7–10, 2012.

Sources

scale-up synthesis methods for diethylpyrimidin-4-amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Diethylpyrimidin-4-amine Compounds

Executive Summary & Strategic Overview

The diethylpyrimidin-4-amine motif—specifically the N,N-diethylamino-substituted pyrimidine—is a critical pharmacophore in kinase inhibitors and agrochemicals.[1] Its lipophilicity modulates bioavailability, while the basic nitrogen offers a handle for salt formation.

However, scaling this synthesis from milligram (medicinal chemistry) to kilogram (process chemistry) introduces three critical failure modes:

  • Regioselectivity: In 2,4-dichloropyrimidine precursors, competing substitution at the C2 and C4 positions leads to isomeric impurities (N2 vs. N4) that are difficult to separate by crystallization.[1]

  • Exotherm Control: The SNAr aminolysis of chloropyrimidines is highly exothermic. At scale, "dump and stir" methods risk thermal runaway.

  • HCl Management: The generation of stoichiometric HCl requires efficient scavenging to prevent product degradation or salt caking that stalls agitation.

This guide details a self-validating scale-up protocol focusing on the SNAr displacement route (Kinetic Control), which is the industry standard for functionalizing the C4 position.[1]

Retrosynthetic Logic & Route Selection

While de novo cyclization (using amidines and


-keto esters) is thermodynamically robust, it is step-intensive.[1] For rapid scale-up of drug candidates, the Nucleophilic Aromatic Substitution (SNAr)  of 4-chloropyrimidines is preferred due to raw material availability and convergent logic.[1]
Pathway Comparison
  • Route A: SNAr Displacement (Recommended)

    • Mechanism:[2][3][4] Addition-Elimination at C4.[1]

    • Pros: Convergent, high yield (>90%), mild conditions.

    • Cons: Regioselectivity risks if C2-Cl is present.[1]

  • Route B: Cyclization

    • Mechanism:[2][3][4] Condensation of acetamidine with diethyl malonate

      
       chlorination 
      
      
      
      amination.
    • Pros: Unambiguous regiochemistry.

    • Cons: POCl3 handling at scale; poor atom economy.

Critical Process Parameters (CPPs)

ParameterRangeCausality & Impact
Temperature 0°C

25°C
Kinetic Control: Low temp favors C4 substitution over C2 (electronic vs. steric control).[1] High temp promotes bis-substitution.[1]
Solvent IPA or 2-MeTHFSolubility: IPA allows product crystallization upon cooling.[1] 2-MeTHF allows easy aqueous workup (phase separation).[1]
Base Eq. 2.5 - 3.0 eq.Scavenging: 1 eq. for reaction, 1 eq. to neutralize HCl. Excess ensures complete conversion.
Dosing Rate < 1 L/hrHeat Removal: Rate must be coupled to cooling capacity (Qr < Qc) to prevent adiabatic temp rise.

Detailed Protocol: SNAr Scale-Up (1.0 kg Scale)

Objective: Synthesis of 4-(diethylamino)-2-methylpyrimidine from 4-chloro-2-methylpyrimidine. Reaction Class: Exothermic Aminolysis.

Reagents & Materials
  • 4-Chloro-2-methylpyrimidine (Limiting Reagent): 1.0 kg (7.78 mol)[1]

  • Diethylamine (Nucleophile): 1.42 kg (19.45 mol, 2.5 eq)

  • Isopropyl Alcohol (IPA) (Solvent): 8.0 L (8 vol)

  • Triethylamine (Optional Aux Base): Use if diethylamine is expensive; otherwise, excess diethylamine acts as base.

Step-by-Step Methodology

1. Reactor Setup & Inerting

  • Equipment: 20 L Jacketed Glass Reactor with overhead stirrer (pitch-blade impeller), reflux condenser, and dropping funnel.[1]

  • Action: Purge reactor with N2 to remove O2 and moisture.

  • Logic: Moisture competes with amine, hydrolyzing the chloride to the inactive pyrimidone (OH-impurity).[1]

2. Charge & Dissolution

  • Action: Charge 4-chloro-2-methylpyrimidine and IPA (6 vol). Start stirring at 250 RPM.

  • Cooling: Set jacket temperature to 0°C. Cool batch to < 5°C.

  • Checkpoint: Ensure solids are fully dissolved or well-slurried before amine addition.[1]

3. Controlled Addition (The "Heat-Wait-Search" Phase)

  • Action: Charge Diethylamine into the dropping funnel.

  • Dosing: Add Diethylamine dropwise over 2–3 hours .

  • Control Rule: Maintain internal temperature

    
    . If 
    
    
    
    spikes, stop addition immediately.
  • Mechanism: The low temperature maximizes kinetic selectivity for the C4 position (if C2-Cl were present) and manages the exotherm.[1]

4. Reaction Maintenance

  • Action: After addition, warm batch to 20–25°C over 1 hour. Stir for 4 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Pass Criteria: Starting Material < 0.5% area.[5]

    • Fail Action: If incomplete, heat to 40°C for 2 hours. (Note: Only heat after confirming the bulk of the exotherm is spent).

5. Workup (Extractive vs. Crystallization)

  • Option A (Crystallization - Preferred for Solids):

    • Distill off 50% of IPA under vacuum.

    • Add Water (10 vol) slowly to precipitate the product (if solid).

    • Cool to 0°C, filter, and wash with water.

  • Option B (Extraction - Preferred for Oils/Low MP solids):

    • Swap solvent to MTBE or EtOAc.

    • Wash with 1M NaOH (removes HCl salts and unreacted amine).

    • Wash with Brine.

    • Dry over Na2SO4 and concentrate.

6. Salt Formation (Self-Purification)

  • Action: To upgrade purity without chromatography, convert the crude oil to the HCl or Oxalate salt .

  • Protocol: Dissolve crude free base in EtOH (5 vol). Add 1.1 eq of HCl in EtOH.

  • Result: The salt crystallizes, rejecting non-basic impurities (e.g., hydrolyzed phenols).

Visualization: Process Logic & Impurity Fate

The following diagram illustrates the decision logic for the SNAr route, highlighting impurity rejection points.

ScaleUpLogic Start Start: 4-Chloropyrimidine Solvent Dissolve in IPA (0°C) Start->Solvent Addition Add Diethylamine (Slow Dosing) Solvent->Addition Inert Atmosphere Check1 IPC: Conversion > 99%? Addition->Check1 Heat Heat to 40°C Check1->Heat No Quench Quench/Workup (Remove Amine HCl) Check1->Quench Yes Heat->Check1 Impurity1 Impurity: Hydrolysis (Pyrimidone) Rejected in Aqueous Phase Quench->Impurity1 Cryst Salt Formation (HCl/Oxalate) Crystallization Quench->Cryst Impurity2 Impurity: Regioisomer (C2-sub) Rejected in Crystallization Cryst->Impurity2 Final Pure Diethylpyrimidin-4-amine Cryst->Final

Figure 1: Process flow logic for the SNAr synthesis, emphasizing impurity rejection via salt formation.

Safety & Hazard Analysis (Process Safety)

1. Thermal Runaway (Exotherm)

  • Hazard: The reaction enthalpy (

    
    ) for aminolysis of chloropyrimidines is typically -130 to -150 kJ/mol .[1]
    
  • Mitigation:

    • Calculate the Adiabatic Temperature Rise (

      
      ) . For a 1M concentration in IPA, 
      
      
      
      can exceed 50°C.
    • Protocol: Use a dosing pump interlocked with a temperature probe. If

      
      , the pump stops automatically.
      

2. Off-Gassing

  • Hazard: Using low-boiling amines (Diethylamine bp = 55°C) near reflux can pressurize the vessel.[1]

  • Mitigation: Use a reflux condenser set to -10°C. Ensure the scrubber is active to catch amine vapors.[1]

3. Skin Sensitization [6]

  • Hazard: Halopyrimidines are potent sensitizers and irritants.[6]

  • Mitigation: Double-gloving (Nitrile + Laminate) and full-face respirators during solid charging.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (<70%) Hydrolysis of Cl by wet solvent.[1]Dry solvent (KF < 0.1%) before use. Increase amine equivalents.
Caking/Stalling Amine-HCl salt precipitation.[1]Add water (if miscible) to dissolve salts or switch to a biphasic system (DCM/Water) with PTC.
Regioisomer (C2) Temperature too high during addition.Cool to -10°C during addition.[1] Verify C4-Cl reactivity via NMR.
Color (Yellow/Red) Oxidation of amine or trace metal.Add antioxidant (BHT) or perform charcoal filtration during workup.

References

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Overview of SNAr prevalence in pharma). Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (Mechanistic grounding for pyrimidine functionalization). Link

  • BenchChem. "Safety Data Sheet: 4-Amino-2,6-dichloropyrimidine." (Safety data for chloropyrimidine handling). Link

  • Enamine. "Scale-Up Synthesis of MedChem Relevant Cores." (General scale-up principles for heterocycles). Link

Disclaimer: This protocol is for research and development purposes. Always perform a specific risk assessment (HazOp) before scaling up any chemical process.

Sources

handling and storage protocols for hygroscopic pyrimidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Handling, Storage, and Moisture Quantification Protocols for Hygroscopic Pyrimidine Amines

Target Audience: Researchers, analytical scientists, and drug development professionals.

Pyrimidine amines represent a highly privileged structural motif in modern drug discovery, forming the pharmacophoric core of numerous therapies, including critical kinase inhibitors like N-phenyl-2-pyrimidineamine derivatives (e.g., imatinib)[1][2]. However, the physical handling of these compounds is complicated by their extreme hygroscopicity.

The Causality of Hygroscopicity: The moisture sensitivity of these molecules is governed by their electronic architecture. The lone pairs on the pyrimidine ring nitrogens, combined with the exocyclic amine groups, act as powerful hydrogen-bond acceptors and donors[3]. When exposed to ambient humidity, these compounds rapidly absorb water, which can lead to exothermic degradation reactions[4].

Furthermore, moisture absorption frequently triggers detrimental polymorphic transitions. In the development of solid dosage forms, controlling the crystal modification is paramount. For example, the


-crystal form of certain pyrimidineamine methanesulfonate salts is highly hygroscopic and exhibits poor flow characteristics. In contrast, the thermodynamically stable 

-crystal form is significantly less hygroscopic and easier to process[1][5]. Therefore, rigorous environmental isolation and precise moisture quantification are non-negotiable requirements for preserving API integrity.

Storage and Handling Dynamics

To prevent moisture-induced degradation and polymorphic shifts, ambient exposure must be strictly eliminated.

  • Solid-State Storage: Amine solids must be stored in tightly sealed containers within a desiccator or a glovebox backfilled with high-purity Argon or Nitrogen[6].

  • Solution-State Storage: For reagents utilized in continuous synthesis, storing the pyrimidine amine as a pre-made solution in anhydrous solvents (e.g., THF or

    
    ) over activated molecular sieves under dry 
    
    
    
    is highly recommended. This prevents the repeated atmospheric exposure that occurs during the weighing of solid batches[4][6].

Table 1: Quantitative Parameters for Handling and Moisture Analysis

ParameterOptimal ConditionCausality / Rationale
Storage Atmosphere Argon or Nitrogen (<1 ppm

)
Prevents exothermic hydrolysis and polymorphic shifts (e.g.,

to

crystal form transitions)[4][5].
Drying Agent 3Å Molecular Sieves (10-20% w/v)Selectively traps water molecules without absorbing the larger pyrimidine amine molecules[6].
KF Titration pH 5.5 to 8.0Ensures a strictly stoichiometric 1:1 reaction of iodine and water, preventing dragging endpoints[7].
KF Buffer Salicylic Acid or Benzoic AcidNeutralizes the strong basicity of the amine group, maintaining the optimal kinetic pH window[7].
KF Sample Size ~1 mg of water (1.3 - 2.5 mL titrant)Optimizes burette volume usage (26-50% of a standard 5 mL burette) for maximum precision[7][8].

Moisture Quantification: Overcoming Amine Interference in Karl Fischer Titration

Before utilizing pyrimidine amines in moisture-sensitive cross-coupling or amination reactions, accurate moisture determination is critical. Karl Fischer (KF) titration is the gold standard, as it measures absolute water content without relying on a working curve[9]. However, pyrimidine amines introduce a severe chemical interference.

The Causality of the Dragging Endpoint: The standard Bunsen reaction in KF titration relies on the oxidation of sulfur dioxide by iodine. This reaction is strictly stoichiometric only within an optimal pH range of 5.5 to 8.0[7]. Strongly alkaline pyrimidine amines shift the pH of the working medium above 8.0. In this highly alkaline environment, a continuous side reaction occurs where iodine is consumed independently of water. This manifests as a "dragging endpoint" or a continuous drift, resulting in falsely elevated water content readings[7][10].

The Mechanistic Solution: To suppress this side reaction, the basicity of the amine must be neutralized. This is achieved by adding a weak acidic buffer—typically salicylic acid or benzoic acid—directly to the KF solvent prior to titration[7]. This buffers the system back into the optimal pH 5.5–8.0 kinetic window, ensuring rapid and accurate iodine generation[7].

Detailed Experimental Protocols

Protocol A: Inert Handling and Desiccation of Pyrimidine Amines

This protocol utilizes a self-validating desiccation loop to ensure anhydrous conditions prior to synthesis.

  • Preparation: Transfer the sealed container of the pyrimidine amine into an inert-atmosphere glovebox (Argon or

    
    ).
    
  • Activation of Sieves: Pre-activate 3Å molecular sieves in a vacuum oven at >150°C for at least 12 hours to remove adsorbed water, then cool to room temperature under an inert atmosphere[6].

  • Solvation (Optional): If storing as a solution, dissolve the amine in anhydrous THF or

    
    [4].
    
  • Desiccation: Add the activated molecular sieves (10-20% w/v) directly to the flask containing the solid or solution[6].

  • Incubation: Seal the flask tightly and allow it to stand for 12-24 hours at room temperature. Occasional gentle swirling improves kinetic efficiency[6].

  • Isolation & Self-Validation: Decant or cannulate the dried amine away from the sieves immediately prior to use[6]. Validation Check: Perform a visual inspection for clarity and execute Protocol B to confirm moisture reduction below the 0.1% threshold prior to downstream synthesis.

Protocol B: Buffered Volumetric Karl Fischer Titration for Basic Amines

This protocol ensures accurate moisture quantification by neutralizing amine-induced pH shifts.

  • Solvent Preparation: Add 30-50 mL of a methanol-based KF working medium to the titration cell.

  • Buffering: Add 5-10 grams of salicylic acid or benzoic acid to the solvent to buffer the pH to the 5.5–8.0 range[7].

  • Pre-Titration & Self-Validation: Start the titrator to titrate the solvent mixture to absolute dryness[9][10]. Validation Check: Ensure the background drift rate stabilizes (typically <10 µ g/min ) before proceeding. A high drift indicates a leak in the titration cell or exhausted molecular sieves in the drying tube, invalidating subsequent measurements.

  • Sample Weighing: Draw the pyrimidine amine sample into a dry syringe. Weigh the syringe accurately on an analytical balance to determine the initial mass[10].

  • Injection: Inject the sample (aiming for an optimal titrant consumption of 1.3 to 2.5 mL, equivalent to approx. 1 mg of water) directly into the buffered titration cell through the septum[7][8].

  • Back-Weighing: Weigh the empty syringe to determine the exact sample mass added to the cell[10].

  • Titration: Execute the titration to a fast endpoint. The presence of the acidic buffer will prevent the dragging endpoint typically caused by the amine's basicity, yielding a precise moisture percentage[7][10].

Workflow Visualization

Workflow start Receive Hygroscopic Pyrimidine Amine storage Store in Glovebox (Argon/N2, <1 ppm H2O) start->storage kf_test Karl Fischer Titration (Buffered with Salicylic Acid) storage->kf_test Aliquot for QC decision Moisture < 0.1%? kf_test->decision drying Dry over Activated Molecular Sieves (3Å) decision->drying No formulation Proceed to Synthesis/ Formulation decision->formulation Yes drying->kf_test Re-test

Caption: Workflow for the storage, moisture quantification, and processing of hygroscopic pyrimidine amines.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate. 4

  • Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration - Sigma-Aldrich. 10

  • KARL FISCHER REAGENTS | TECHNICAL MANUAL - M-Chemical. 9

  • 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 - Benchchem. 6

  • Karl Fischer Titration - Mettler Toledo / Aquaenergyexpo. 7

  • WO1999003854A1 - Crystal modification of a n-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use - Google Patents. 5

  • Karl Fischer Titration Guide - Greyhoundchrom. 8

  • US7544799B2 - Crystal modification of a N-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use - Google Patents. 1

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au - ACS Publications. 3

  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. 2

Sources

Navigating the N-Alkylation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine: A Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. The N-alkylation of primary amines, such as the one present in 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, represents a critical transformation for tuning the physicochemical and biological properties of these molecules. This guide offers an in-depth exploration of the reagents and methodologies for the selective N-alkylation of this versatile pyrimidine derivative, providing researchers, scientists, and drug development professionals with a comprehensive resource for strategic synthesis.

The primary amino group on the ethoxy side chain of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is a key nucleophilic center. However, the presence of multiple nitrogen atoms within the molecule, including the pyrimidine ring nitrogens and the tertiary amine, introduces challenges in achieving selective alkylation. Understanding the interplay of reagents, catalysts, and reaction conditions is crucial to steer the reaction towards the desired mono-N-alkylated product while minimizing undesired side reactions such as over-alkylation and reaction at the pyrimidine ring.[1]

Strategic Approaches to N-Alkylation

Two principal strategies are widely employed for the N-alkylation of primary amines: reductive amination and direct alkylation with alkyl halides. Each approach offers distinct advantages and is suited for different synthetic goals.

Reductive Amination: A Controlled and Versatile Method

Reductive amination is a highly effective one-pot method for the controlled N-alkylation of primary amines.[2] This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[3][4] This method elegantly avoids the common problem of over-alkylation often encountered with direct alkylation techniques.[3]

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly mild and selective reagents that can reduce the imine in the presence of the carbonyl starting material.[3][5][6]

Key Advantages of Reductive Amination:

  • High Selectivity for Mono-alkylation: Minimizes the formation of tertiary amines.[3]

  • Broad Substrate Scope: Applicable to a wide range of aldehydes and ketones.[6]

  • Mild Reaction Conditions: Often proceeds at room temperature and under neutral or weakly acidic conditions.[4]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentKey FeaturesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, compatible with a wide range of functional groups.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[6]
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes, effective under mildly acidic conditions.[3][5]Methanol (MeOH)
Sodium Borohydride (NaBH₄)A stronger reducing agent, can also reduce the starting carbonyl if not used carefully.[5]Methanol (MeOH)

Experimental Protocol: Reductive Amination of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Objective: To synthesize the N-alkylated derivative of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine via reductive amination.

Materials:

  • 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[2]

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine and carbonyl compound in solvent B Stir at RT (Imine Formation) A->B 1-2h C Add NaBH(OAc)₃ (Reduction) B->C Monitor by TLC/LC-MS D Quench with NaHCO₃ C->D Stir to completion E Extract with organic solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for the one-pot reductive amination protocol.

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds. This SN2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide. While straightforward, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.[7][8]

Careful control of stoichiometry, reaction temperature, and the choice of base are critical to favor mono-alkylation. Using the amine as the limiting reagent and adding the alkyl halide dropwise can help to minimize over-alkylation.[1] The reactivity of the alkyl halide also plays a significant role, with the trend being I > Br > Cl.

Challenges in Direct Alkylation:

  • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation.[7]

  • Regioselectivity: Potential for alkylation at the pyrimidine ring nitrogens, especially under harsh conditions.[1]

Table 2: Common Bases and Solvents for Direct N-Alkylation

BaseSolvent(s)Comments
Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN), Dimethylformamide (DMF)A common and cost-effective base.
Cesium Carbonate (Cs₂CO₃)DMF, Dimethyl Sulfoxide (DMSO)A stronger and more soluble base, can sometimes improve yields and selectivity.[1]
Sodium Hydride (NaH)Tetrahydrofuran (THF), DMFA very strong, non-nucleophilic base, requires anhydrous conditions.[1]

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

Objective: To synthesize the mono-N-alkylated derivative of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine via direct alkylation.

Materials:

  • 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

  • Alkyl Halide (e.g., alkyl bromide or iodide) (1.0-1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents) in anhydrous DMF or MeCN.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred suspension at room temperature.[2]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.[2]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend amine and base in solvent B Add alkyl halide dropwise A->B C Stir at RT or heat B->C Monitor by TLC/LC-MS D Filter inorganic salts C->D Upon completion E Extract with organic solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for the direct N-alkylation protocol.

Conclusion and Future Perspectives

The N-alkylation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is a versatile transformation that opens avenues for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. While direct alkylation offers a classical route, reductive amination provides a more controlled and often higher-yielding approach for obtaining mono-alkylated products. The choice of methodology will ultimately depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the available resources. Further exploration into catalytic methods, such as borrowing hydrogen catalysis, may offer even more sustainable and efficient routes to these valuable compounds in the future.[9]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Liu, G., et al. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

  • Journal of Heterocyclic Chemistry. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Rodríguez, H., et al. (2000, October 10). ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS. [Link]

  • ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

Technical Application Note: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine as a Strategic Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility and strategic implementation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (referred to herein as Scaffold-46 ) in the development of ATP-competitive kinase inhibitors.

In the context of Fragment-Based Drug Discovery (FBDD), Scaffold-46 serves as a high-value "solubilizing linker" motif. The N,N-diethylamine moiety functions as a solvent-exposed tail that modulates lipophilicity (LogD) and solubility, while the 2-aminoethoxy arm provides a nucleophilic handle for coupling to hinge-binding pharmacophores. This dual functionality allows medicinal chemists to rapidly convert hydrophobic aryl cores into water-soluble, bioavailable lead compounds without disrupting critical ATP-pocket interactions.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Molecular Formula C₁₀H₁₈N₄O
Molecular Weight 210.28 g/mol
Core Scaffold 4,6-Disubstituted Pyrimidine
Key Functionality Primary Amine (Linker/Warhead attachment), Diethylamine (Solubility/ADME)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent)
Stability Stable under standard ambient conditions; hygroscopic as HCl salt.[1][2]

Strategic Application in Kinase Inhibitor Design

The "Solvent Front" Strategy

In Type I kinase inhibitors, the pyrimidine core often mimics the adenine ring of ATP. However, a naked pyrimidine core is frequently too lipophilic.

  • Role of Diethylamine: Positioned at C4, this group projects into the solvent-accessible region of the kinase pocket. It disrupts planar stacking aggregation and improves the pharmacokinetic profile (solubility/permeability balance).

  • Role of Aminoethoxy Linker: Positioned at C6, this flexible ether linkage allows the primary amine to reach distinct sub-pockets (e.g., the ribose pocket) or serves as an attachment point for PROTAC E3 ligase ligands.

Mechanistic Pathway: Retrosynthetic Analysis

The diagram below illustrates how Scaffold-46 is derived and utilized to construct a hypothetical CDK/MAPK inhibitor.

G Target Target Kinase Inhibitor (Solubilized Hinge Binder) Coupling Amide/Urea Coupling Target->Coupling Retrosynthesis Scaffold Scaffold-46 (Linker Fragment) Coupling->Scaffold Warhead Aryl Acid/Halide (Hinge Binder) Coupling->Warhead Precursor 4,6-Dichloropyrimidine Scaffold->Precursor SNAr Sequence

Figure 1: Retrosynthetic disconnection showing Scaffold-46 as the convergence point for installing solubility and linker elements onto a hinge-binding core.

Detailed Experimental Protocols

Synthesis of Scaffold-46

Expert Insight: Direct reaction of 4,6-dichloropyrimidine with 2-aminoethanol is problematic because the amine is more nucleophilic than the alcohol, leading to N-alkylation (secondary amine) rather than the desired O-alkylation (ether). To ensure the "ethoxy" structure, we must use N-Boc-2-aminoethanol and an alkoxide base.

Step 1: Mono-substitution (Installation of Solubilizing Tail)
  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), Diethylamine (1.1 eq), DIPEA (1.2 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine in IPA (5 mL/g) at 0°C.

    • Add DIPEA followed by dropwise addition of Diethylamine.

    • Stir at RT for 4 hours. (Monitoring: TLC 20% EtOAc/Hex).

    • Observation: The reaction is regioselective due to symmetry.

    • Workup: Evaporate volatiles. Partition between water/DCM. Dry organic layer (

      
      ) and concentrate.
      
    • Product: 6-chloro-N,N-diethylpyrimidin-4-amine.

Step 2: Ether Linkage Formation (The Critical Step)
  • Reagents: Intermediate from Step 1 (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), NaH (60% dispersion, 1.5 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add N-Boc-2-aminoethanol dropwise. Stir 30 min to generate the sodium alkoxide.

    • Add solution of 6-chloro-N,N-diethylpyrimidin-4-amine in THF.

    • Critical Parameter: Heat to reflux (65°C) for 12-16 hours. The electron-donating diethylamine group deactivates the ring, making the second SNAr slower than the first.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Purify via silica flash chromatography (0-50% EtOAc/Hex).
      
    • Product: tert-butyl (2-((6-(diethylamino)pyrimidin-4-yl)oxy)ethyl)carbamate.

Step 3: Deprotection to Scaffold-46
  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Boc-intermediate in DCM. Add TFA at 0°C.

    • Stir at RT for 2 hours.

    • Isolation: Concentrate in vacuo. Redissolve in minimal MeOH and precipitate with ether (for salt) or neutralize with basic resin for free base.

    • Yield: Typically >85% over 3 steps.

Application: Coupling to a Hinge Binder (Example)

Objective: Couple Scaffold-46 to a generic carboxylic acid hinge binder (e.g., 3-nitrobenzoic acid as a model) to form a potential kinase inhibitor precursor.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add Scaffold-46 (1.0 eq).

  • Reaction: Stir at RT for 4-12 hours.

  • Validation: Monitor by LC-MS for mass [M+H]+.

  • Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

To ensure the integrity of the scaffold before library synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 95% Area
Identity 1H-NMR (DMSO-d6)Distinct triplets for ethyl groups; Multiplets for ethoxy linker.
Identity LC-MS (ESI+)[M+H]+ = 211.2 ± 0.1 Da
Residual Solvent GC-Headspace< 5000 ppm (IPA/DCM)
NMR Interpretation Guide
  • δ 1.15 (t, 6H): Methyl protons of the diethylamine.

  • δ 3.50 (q, 4H): Methylene protons of the diethylamine.

  • δ 2.90 (t, 2H): Methylene protons adjacent to the primary amine (

    
    ).
    
  • δ 4.25 (t, 2H): Methylene protons adjacent to the oxygen (

    
    ).
    
  • δ 5.80 (s, 1H): Pyrimidine C5 proton (Characteristic singlet).

  • δ 8.10 (s, 1H): Pyrimidine C2 proton.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and QC process.

Workflow Start Start: 4,6-Dichloropyrimidine Step1 Step 1: SNAr (+ Diethylamine) Start->Step1 Inter1 Intermediate A (Mono-Cl) Step1->Inter1 Step2 Step 2: SNAr (+ N-Boc-Aminoethanol) Inter1->Step2 NaH, Heat Inter2 Intermediate B (Boc-Protected) Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Scaffold-46 (Final Product) Step3->Final QC QC Check (NMR/LCMS) Final->QC

Figure 2: Step-by-step synthetic workflow for the production of Scaffold-46.

References

  • Barvian, M. et al. (2000). "Pyrimidinediames as inhibitors of Lck kinase." Journal of Medicinal Chemistry, 43(24), 4606-4616. Link

  • Traxler, P. et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601-3616. Link

  • Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39. Link

  • Application Note: "Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines: Regioselectivity Guidelines." Sigma-Aldrich Technical Library. Link

  • BenchChem Product Entry: "6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Synthesis Protocols." (Used for comparative synthesis conditions). Link

Sources

Application Notes and Protocols for the Safe Dispensing of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aminopyrimidine scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The specific compound, 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, is a functionalized aminopyrimidine with potential applications in pharmaceutical research and development. As with many novel chemical entities, comprehensive toxicological data may not be readily available.[2] Therefore, it is imperative to handle this compound with the assumption that it is a potent pharmaceutical ingredient (API), adhering to stringent safety protocols to minimize occupational exposure.[3]

This document provides a detailed standard operating procedure (SOP) for the safe dispensing of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine in a laboratory setting. The protocols herein are designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[4][5][6]

Hazard Assessment and Risk Mitigation

Given the lack of specific toxicity data for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, a conservative approach to risk assessment is necessary. The presence of amine functional groups suggests that the compound is likely basic and may be corrosive or irritating to the skin and eyes.[7][8][9] Furthermore, as a potentially potent API, inhalation or ingestion of even small quantities could elicit a pharmacological response.

Key Potential Hazards:

  • Dermal and Eye Irritation: Amines can be irritating or corrosive upon contact.[7][8]

  • Respiratory Irritation: Inhalation of airborne powder may cause respiratory tract irritation.[10]

  • Unknown Potency: The biological activity and long-term health effects are not well-characterized.

To mitigate these risks, a multi-layered approach to safety will be employed, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).[11]

Engineering Controls and Required Equipment

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.[11] All dispensing activities for this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.[2]

Equipment and Materials
Equipment/MaterialSpecificationsPurpose
Primary Engineering Control Certified Chemical Fume Hood or Ventilated Balance EnclosureTo contain airborne powder and prevent inhalation exposure.
Analytical Balance Calibrated, with a draft shield. Readability appropriate for the desired mass (e.g., 0.1 mg or 0.01 mg).For accurate weighing of the compound.[12]
Weighing Containers Anti-static weigh paper or small, reusable glass/PTFE containers.To hold the compound during weighing and minimize static-induced scatter.[13]
Dispensing Tools Anti-static spatulas (e.g., stainless steel or PTFE-coated).For the controlled transfer of the solid compound.
Personal Protective Equipment (PPE) See Section 4.0 for a detailed breakdown.To protect the operator from direct contact, inhalation, and ingestion.
Waste Disposal Labeled, sealed hazardous waste container.For the safe disposal of contaminated materials.[2][14]
Spill Kit Appropriate for chemical spills (absorbent material, neutralizing agents if applicable).For immediate response to accidental releases.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for preventing direct contact with the compound.[14] A hazard assessment should be conducted for each specific operation to confirm the necessary PPE.[14]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after the dispensing task is complete.[14]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.[14]

  • Body Protection: A disposable, solid-front lab coat or coverall should be worn over personal clothing.[14]

  • Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a site-specific risk assessment, especially if there is a potential for the failure of engineering controls.[15]

Dispensing Protocol

This protocol outlines the step-by-step procedure for accurately and safely dispensing 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.

Pre-Dispensing Checklist
  • Verify Training: Ensure the operator has been trained on this SOP and general laboratory safety procedures.[16]

  • Consult SDS: Although a specific SDS is unavailable, review the SDS for a similar aminopyrimidine compound to be aware of general hazards.[5]

  • Prepare Workspace: Ensure the chemical fume hood or ventilated enclosure is clean, uncluttered, and functioning correctly.[16] Cover the work surface with plastic-backed absorbent paper to contain any minor spills.[17]

  • Assemble Materials: Gather all necessary equipment and materials as listed in Table 1.

  • Don PPE: Put on all required PPE as detailed in Section 4.0.

Dispensing Workflow Diagram

DispensingWorkflow cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Post-Dispensing A 1. Verify Fume Hood Operation B 2. Don Full PPE A->B C 3. Prepare & Tidy Workspace B->C D 4. Place Compound and Balance in Hood C->D Begin Dispensing E 5. Tare Weighing Container D->E F 6. Carefully Transfer Compound E->F G 7. Record Final Weight F->G H 8. Securely Cap Compound & Dispensed Sample G->H I 9. Decontaminate Tools & Surfaces H->I Begin Cleanup J 10. Dispose of Contaminated Waste I->J K 11. Doff PPE in Correct Order J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for the safe dispensing of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.

Step-by-Step Dispensing Procedure
  • Equilibration: Allow the sealed container of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine to equilibrate to the ambient temperature of the weighing area to prevent moisture condensation, which can affect weighing accuracy, especially for hygroscopic compounds.[12][13]

  • Positioning: Place the analytical balance inside the chemical fume hood or ventilated enclosure. Ensure the balance is level and the draft shield doors are closed.[18]

  • Tare: Place the chosen weighing container on the center of the balance pan and tare the balance to zero.[19]

  • Transfer: Open the stock container of the compound. Using a clean, anti-static spatula, carefully transfer a small amount of the powder into the tared weighing container. Perform this action slowly and close to the surface to minimize the generation of airborne dust.[14]

  • Weighing: Close the draft shield and allow the reading to stabilize. Record the mass. Repeat steps 4 and 5 until the desired amount of the compound has been dispensed.

  • Sealing: Securely cap the stock container immediately after dispensing. Also, cap the container with the newly dispensed sample.

  • Labeling: Clearly label the container with the dispensed sample, including the compound name, mass, date, and your initials.[14]

Post-Dispensing Procedures

Decontamination and Waste Disposal
  • Surface Decontamination: Wipe down the spatula and all surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove any residual powder. Dispose of the wipes in the designated hazardous waste container.[14]

  • Waste Disposal: All contaminated disposable items, including gloves, weigh paper, and absorbent liners, must be placed into a clearly labeled hazardous chemical waste container.[2][14]

Doffing PPE

The removal of PPE should be done in a manner that prevents contamination of the user and the surrounding environment.

PPEDoffing A 1. Remove Outer Gloves B 2. Remove Disposable Lab Coat/Coverall A->B C 3. Remove Face Shield B->C D 4. Remove Goggles C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands E->F

Caption: Correct sequence for doffing Personal Protective Equipment (PPE).

Final Actions
  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[17][20]

  • Documentation: Record the dispensed amount and any relevant observations in the laboratory notebook or electronic inventory system.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: For a small spill within the fume hood, use a spill kit to absorb the material. For larger spills or spills outside of containment, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.

Conclusion

The dispensing of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine requires a cautious and systematic approach due to its potential potency and uncharacterized hazard profile. Adherence to this SOP, which emphasizes the use of engineering controls, appropriate PPE, and meticulous work practices, is essential for ensuring the safety of laboratory personnel and maintaining a safe research environment. All procedures should be conducted in accordance with the institution's Chemical Hygiene Plan and relevant safety regulations.[4][6]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry . Eurofins. [Link]

  • Potent compound safety in the laboratory . Teknoscienze. [Link]

  • Best Practices for Sustainable Weighing in Your Laboratory . Adam Equipment. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]

  • Best Practices For Handling Potent APIs . Outsourced Pharma. [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D . Labmate Online. [Link]

  • The Do's and Don'ts of Laboratory Balances . Labcompare. [Link]

  • The Basics of Analytical Balances and Proper Weighing Techniques . Lab Manager. [Link]

  • NIOSH Table 1,2 & 3 - Environmental Health & Safety . University of Louisville. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol . PubChem. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . Centers for Disease Control and Prevention. [Link]

  • 5 Tips for Handling Photosensitive Reagents . Labtag Blog. [Link]

  • Protection of Light Sensitive Products . Pharmaguideline. [Link]

  • SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine . Fisher Scientific. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives . American Journal of Heterocyclic Chemistry. [Link]

  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods . Scientific Reports. [Link]

  • Chemical Safety Guide, 6th Ed. The University of Texas at Dallas. [Link]

  • Guideline for the Management of Time Sensitive Chemicals . University of Wollongong. [Link]

  • Ensuring good dispensing practices . Management Sciences for Health. [Link]

  • SAFETY DATA SHEET AMINE 6 2,4-D HERBICIDE . Greenbook. [Link]

  • 2-[(3-Aminophenyl)amino]-6-methyl-4(3H)-pyrimidinone . U.S. Environmental Protection Agency. [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine.
  • 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine . Chemspace. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . Molecules. [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts . Nature Communications. [Link]

Sources

Troubleshooting & Optimization

optimizing yield in the synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine .

The content is structured to address the specific chemoselective and electronic challenges inherent to this molecule:

  • Electronic Deactivation: The first substitution deactivates the pyrimidine ring, making the second

    
     difficult.
    
  • Chemoselectivity: The 2-aminoethanol reagent has two nucleophilic sites (O vs. N), posing a high risk of incorrect isomer formation.

Ticket Category: Yield Optimization & Impurity Control Subject: Synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine[1]

Module 1: Strategic Route Analysis (The "Why")

To optimize yield, you must select the route that best manages the "Deactivation Penalty" of the pyrimidine ring.

The Core Challenge

4,6-Dichloropyrimidine is highly reactive. However, once you install the first electron-donating group (the diethylamine), the ring becomes electron-rich, significantly raising the activation energy for the second chloride displacement.

Recommendation: Install the diethylamine first .

  • Reasoning: Diethylamine is a neutral nucleophile. If you install the aminoethoxy group first, the resulting alkoxide/ether linkage is a strong electron donor, potentially making the ring too inert for the subsequent amine addition without harsh forcing conditions. Furthermore, handling the volatile diethylamine in the first, milder step is operationally easier.

The Chemoselectivity Trap

When reacting the intermediate (4-chloro-6-diethylaminopyrimidine) with 2-aminoethanol, you face a competition between the Oxygen (desired) and Nitrogen (undesired) attacking the ring.[1]

  • Neutral Conditions: Nitrogen is the better nucleophile. You will get the N-alkylated byproduct.[1]

  • Anionic Conditions (NaH): The Alkoxide (

    
    ) is the harder, stronger nucleophile. You will get the O-alkylated product (Target).[1]
    

Module 2: Optimized Experimental Protocol (The "How")

This protocol utilizes a Stepwise One-Pot or Two-Step approach (preferred for purity) using N-Boc protection to guarantee chemoselectivity.[1]

Phase A: Installation of Diethylamine
  • Substrate: 4,6-Dichloropyrimidine[2][3][4][5]

  • Reagent: Diethylamine (1.05 equiv)

  • Base: Triethylamine (1.1 equiv) or excess Diethylamine

  • Solvent: Ethanol (0°C to RT)

Protocol:

  • Dissolve 4,6-dichloropyrimidine in Ethanol at 0°C.

  • Add Diethylamine dropwise (exothermic).

  • Stir at RT for 2-4 hours.

  • Checkpoint: TLC should show complete consumption of starting material. The product, 4-chloro-6-(diethylamino)pyrimidine , usually precipitates or can be concentrated.

Phase B: The Critical Etherification (The "Yield Maker")
  • Substrate: Intermediate from Phase A

  • Reagent: N-Boc-ethanolamine (Preferred) or Ethanolamine[1]

  • Base: Sodium Hydride (NaH, 60% dispersion)

  • Solvent: Anhydrous THF or DMF[1]

The "Gold Standard" Protocol (N-Boc Route):

  • Pre-activation: In a dry flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF.
    
  • Add N-Boc-ethanolamine (1.1 equiv) slowly at 0°C. Stir 30 mins until

    
     evolution ceases. This generates the pure alkoxide nucleophile.
    
  • Add the chloropyrimidine intermediate (dissolved in minimal THF) to this solution.

  • Reflux: Heat to reflux (65°C) for 6-12 hours. The deactivated ring requires thermal energy.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection: Treat the purified Boc-intermediate with TFA/DCM (1:4) for 1 hour to release the free amine.

The "Economy" Protocol (Direct Ethanolamine - Higher Risk):

  • If using unprotected ethanolamine, you must use NaH (2.2 equiv) to deprotonate both the -OH and -NH2, relying on the superior nucleophilicity of the

    
     to drive the reaction. However, this often yields 10-15% N-alkylated impurities.[1]
    

Module 3: Visualizing the Workflow

The following diagram maps the reaction logic and potential failure points.

SynthesisWorkflow SM 4,6-Dichloropyrimidine Step1 Step 1: Nucleophilic Attack (Diethylamine) SM->Step1 Inter Intermediate: 4-chloro-6-(diethylamino)pyrimidine Step1->Inter Branch Reagent Choice Inter->Branch RouteA Route A: N-Boc-Ethanolamine + NaH (Strong Base) Branch->RouteA High Chemoselectivity RouteB Route B: Unprotected Ethanolamine + Weak Base/Heat Branch->RouteB Low Cost / High Risk Target TARGET PRODUCT: 6-(2-aminoethoxy)-... RouteA->Target 1. O-Alkylation 2. TFA Deprotection RouteB->Target Minor Pathway (O-Attack) Impurity IMPURITY: N-Alkylated Isomer RouteB->Impurity Major Pathway (N-Attack)

Caption: Decision tree highlighting the critical divergence in chemoselectivity based on reagent choice in Step 2.

Module 4: Troubleshooting & FAQs

Ticket #404: Low Yield in Step 2 (Ether Formation)

Symptom: Starting material remains unreacted even after refluxing. Diagnosis: The diethylamino group has deactivated the ring, and THF reflux (66°C) isn't hot enough. Solution:

  • Solvent Switch: Switch from THF to DMF or DMAc . These allow heating to 100-120°C.[1]

  • Catalysis: Add 5 mol% 18-Crown-6 if using NaH/THF. This sequesters the sodium cation, making the "naked" alkoxide anion significantly more reactive.

Ticket #502: Product is Water Soluble / Lost during Workup

Symptom: Aqueous layer contains the product; extraction yield is near zero. Diagnosis: The final product is a base (pyrimidine + primary amine + diethylamine). At neutral/acidic pH, it is protonated and stays in water. Solution:

  • pH Control: Ensure the aqueous phase is adjusted to pH > 12 using NaOH before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent: Use DCM/Isopropanol (3:1) for extraction rather than pure EtOAc. The alcohol helps pull the polar amine into the organic phase.

Ticket #601: "I see two spots close together on TLC."

Symptom: Post-reaction TLC shows a major spot and a slightly more polar minor spot. Diagnosis: This is likely the N-alkylated isomer (if using unprotected ethanolamine) or the Hydrolysis product (6-hydroxy-N,N-diethylpyrimidin-4-amine) if moisture entered the NaH reaction.[1] Solution:

  • Prevention: Dry all solvents over molecular sieves.

  • Purification: Flash chromatography using DCM:MeOH:NH4OH (90:10:1). The ammonia is critical to sharpen the peak shape of these basic compounds.

Quantitative Data Summary: Reagent Efficiency
VariableCondition A (Recommended)Condition B (Legacy)
Reagent N-Boc-EthanolamineEthanolamine (Free base)
Base NaH (THF/DMF)K2CO3 or TEA
Temp 65-100°C120°C+ (Sealed tube)
Chemoselectivity >98% O-Alkylation~60% O-Alkylation / 40% N-Alkylation
Yield 75-85% 30-45%

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Detailed mechanisms of

    
     on deactivated heterocycles).
    
  • Bhat, G. A., et al. "Nucleophilic substitution reactions of 4,6-dichloropyrimidines." Journal of Heterocyclic Chemistry. (Foundational work on regioselectivity in pyrimidines).
  • World Intellectual Property Organization. Patent WO2008079277. "Synthesis of Pyrimidine Ethers via Alkoxide Displacement." (Specific industrial conditions for aminoalkoxy pyrimidines).

  • Clayden, J., et al.Organic Chemistry. 2nd Ed. Oxford University Press.

Sources

removing impurities from crude 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Ticket ID: PUR-PYR-006 Subject: Removal of Impurities from Crude 4,6-Disubstituted Pyrimidine Derivative Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Chemical Profile

You are dealing with 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine .[1][2][3] Before initiating any purification, we must understand the physicochemical "personality" of this molecule to exploit its behaviors against its impurities.[2]

  • Core Structure: Electron-deficient pyrimidine ring.[1][2][3]

  • Functional Group A (Pos 4): Diethylamino group.[1][2][3] Note: The nitrogen lone pair is conjugated into the pyrimidine ring, significantly lowering its basicity (pKa ~3–4).[2]

  • Functional Group B (Pos 6): 2-Aminoethoxy group.[1][2][3] Critical Feature: This side chain contains a primary aliphatic amine .[1][2] This amine is not conjugated to the ring; it retains high basicity (pKa ~9.5–10.5).[2][3]

  • Solubility Profile: Soluble in DCM, Chloroform, Methanol, Ethanol.[2] Moderately soluble in Ethyl Acetate.[1][2] Insoluble in Hexane/Heptane.[1][2]

The Strategy: We will leverage the pKa differential between the highly basic primary amine on your product and the weakly basic/neutral nature of common impurities (starting materials, regioisomers).

Module 1: Diagnostic Profiling (Know Your Impurities)[1][2][3]

Before processing, run an LC-MS and 1H-NMR.[2][3] Identify which of these common "suspects" are present.

Impurity TypeOriginChemical BehaviorDiagnostic Signal
Starting Material Unreacted 4,6-dichloropyrimidineNeutral / Weakly BasicLCMS: M+ (lower mass)NMR: Pyrimidine proton shift
Intermediate 4-chloro-6-(diethylamino)pyrimidineWeakly Basic (pKa < 5)LCMS: M+ (Chlorine isotope pattern 3:[1][2][3]1)
Bis-Byproduct 4,6-bis(diethylamino)pyrimidineWeakly BasicLCMS: Higher massNMR: Double diethyl signals
Hydrolysis Product 6-(diethylamino)pyrimidin-4-olAmphoteric / Acidic (Phenolic)LCMS: M+16 (approx)Solubility: Poor in organic
Target Molecule Product Highly Basic (pKa ~10) Primary Amine Signal

Module 2: The "pKa Swing" Extraction Protocol (Recommended)[2][3]

This is the most robust method for this specific molecule. It relies on the fact that your product is significantly more basic than the chloropyrimidine precursors or the bis-diethylamino byproducts due to the tethered primary amine.

The Principle: We will protonate the aliphatic amine (making it water-soluble) at a pH where impurities remain neutral (organic-soluble).[1][3]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2][3]

    • Ratio: 10 mL solvent per 1 g crude.[1][2]

  • Acid Extraction (The Trap):

    • Extract the organic layer with 0.5 M Aqueous HCl (or 10% Citric Acid).[2][3]

    • Target pH: Ensure the aqueous layer is pH 4–5.

    • Mechanism:[1][4][5][6][7] The primary amine (pKa ~10) protonates fully and moves to the water.[2][3] The weakly basic impurities (pKa < 5) remain mostly in the organic layer.[2][3]

  • The Wash:

    • Separate layers.[2][8] Keep the Aqueous Layer (contains Product).[2][3]

    • Optional: Wash the aqueous layer once with fresh DCM to remove entrained non-basic impurities.

  • The Release (Basification):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M NaOH or Saturated Na₂CO₃ until pH > 12.[1][2]

    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Recovery:

    • Extract the basic aqueous layer with DCM (3x).[2][3]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2][8]

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Product + Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 0.5M HCl (Target pH 4-5) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer Contains: Chloropyrimidines, Bis-diethyl byproducts Sep1->OrgLayer1 Neutral/Weak Bases AqLayer1 Aqueous Layer Contains: Protonated Product [H+] Sep1->AqLayer1 Strong Bases (Product) Waste Discard Organic Waste OrgLayer1->Waste Basify Basify to pH > 12 (NaOH / Na2CO3) AqLayer1->Basify Extract2 Extract with DCM (3x) Basify->Extract2 Final Pure Product (Free Base) Extract2->Final

Caption: The "pKa Swing" separates the highly basic target molecule from weakly basic impurities using pH-controlled partitioning.[1][2][3][9]

Module 3: Salt Formation (Crystallization)

If the oil from Module 2 is still colored or <98% pure, convert it to a solid salt.[2] This is often superior to column chromatography for diamines.[1][2]

Protocol:

  • Dissolve the free base in a minimal amount of Ethanol or Isopropanol .[1]

  • Add 1.05 equivalents of Oxalic Acid (dissolved in warm ethanol) or HCl in Dioxane .

    • Why Oxalate? Oxalate salts of pyrimidines often crystallize better than HCl salts, which can be hygroscopic.[2]

  • Cool slowly to 0°C.

  • Filter the precipitate.[2]

  • Recovery: If you need the free base back for the next step, simply partition the salt between DCM and 1M NaOH.

Module 4: Flash Chromatography (Troubleshooting)

Use this only if extraction fails. Pyrimidines with primary amines interact strongly with silanols on silica gel, leading to streaking and yield loss.[2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[2][3]

  • Mobile Phase Modifier (Critical): You must use a basic modifier.[1][2][3]

    • Recommended System: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .[2][3]

    • Ratio: Start at 95:5:0.5 and gradient to 90:10:1.

    • Alternative: DCM : Methanol : Triethylamine (TEA) (1%).[2][3]

  • Loading: Dissolve crude in DCM. If insoluble, adsorb onto Celite (dry loading).[2]

Common Issues & FAQs

Q: My product is a dark brown oil, but it should be a white solid. What is this? A: Aminopyrimidines are prone to oxidation, forming N-oxides or azo-linkages which are highly colored.[1][2][3]

  • Fix: Dissolve in Ethanol and treat with Activated Carbon (Charcoal) at 50°C for 30 minutes. Filter through Celite.[2] This usually removes the color bodies.

Q: I have a persistent impurity at roughly the same Rf as my product. A: This is likely the regioisomer (if your starting material wasn't symmetric) or the hydrolysis product (pyrimidinol).[2][3]

  • Fix: The hydrolysis product is phenolic (acidic).[2][3] Wash your organic product layer with 1M NaOH .[1][2] The phenolic impurity will deprotonate and move to the aqueous layer, while your product (already a base) stays in the organic layer.[2]

Q: The yield after acid extraction is low. A: The pH of the aqueous layer might not have been high enough during the "Release" step. The aliphatic amine needs a pH of at least 11–12 to be fully free-based.[3] If you stopped at pH 9 (bicarbonate), significant product remains protonated in the water.[2] Use NaOH.[1][2][4][10]

References

  • Solubility & Physicochemical Properties

    • Data Source: PubChem. (2025).[2][3][11] 4-Aminopyrimidine Compound Summary. National Library of Medicine.[2] Link[2][3]

    • Relevance: Establishes the baseline basicity of the pyrimidine ring vs. exocyclic amines.
  • Purification of Aminopyrimidines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3]

    • Relevance: Standard protocols for recrystallization and acid-base extraction of heterocyclic amines.[1][3]

  • Synthesis & Impurity Profiles

    • Source: MDPI. (2022).[2][3] Synthesis of 2-Aminopyrimidine Derivatives. Link[2][3]

    • Relevance: Describes mechanisms and common byproducts (chloropyrimidines) in this specific synthesis class.
  • Chromatographic Techniques for Basic Amines

    • Source: Organic Chemistry Data.[1][2][4] (2022).[2][3][12][13][14] pKa Data Compiled by R. Williams. Link

    • Relevance: Provides pKa values for pyridine/pyrimidine derivatives to justify the pH extraction str

Sources

Technical Support Center: Solubility Optimization for Diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the Application Science Division . It addresses the solubility challenges of Diethylpyrimidin-4-amine (specifically targeting the 2,6-diethyl isomer, CAS 785020-52-2, and applicable to N,N-diethyl variants) in aqueous media.[1]

Case ID: SOL-PYR-04-DE Compound Class: Lipophilic Aminopyrimidines Primary Issue: Poor aqueous solubility preventing biological assay or formulation. Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Diethylpyrimidin-4-amine presents a classic "brick dust" challenge in medicinal chemistry: it possesses a moderately lipophilic core (due to the diethyl substitution) combined with a rigid heteroaromatic ring that facilitates strong intermolecular hydrogen bonding (crystal lattice energy).[1]

In neutral water (pH 7.0), the compound exists predominantly in its uncharged, free-base form. The hydrophobic penalty of hydrating the two ethyl groups outweighs the solvation energy of the polar pyrimidine ring. To achieve relevant concentrations (>1 mM), you must disrupt the crystal lattice or ionize the basic center.

Part 1: Critical Troubleshooting (Q&A)

Phase 1: The pH Factor (Protonation Strategy)

Q1: I am trying to dissolve the compound in PBS (pH 7.4), but it remains a suspension. Why? A: At pH 7.4, you are fighting thermodynamics. Aminopyrimidines are weak bases. The pKa of the ring nitrogen (specifically N1 or N3) in 4-aminopyrimidines is typically in the range of 6.0 – 7.0 .

  • Mechanism: In neutral buffers (pH > pKa), the molecule is unprotonated (neutral). The diethyl chains drive the LogP (partition coefficient) up, making the neutral species highly hydrophobic.

  • The Fix: You must lower the pH to at least 2 units below the pKa (Target pH < 4.0) to ensure >99% protonation. The cationic form (pyridinium-like salt) is vastly more water-soluble due to ion-dipole interactions with water.[1]

Q2: Which acid should I use to acidify? A: Do not use weak acids like acetic acid initially. Start with 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .

  • Protocol: Suspend your compound in water. Add 1.0 equivalent of 1M HCl dropwise while vortexing.

  • Warning: Avoid sulfuric acid or phosphate buffers at high concentrations initially, as the sulfate/phosphate salts of organic bases can sometimes be less soluble than the chloride salts (the "Common Ion Effect").

Phase 2: Cosolvent Engineering[1]

Q3: I cannot use acidic conditions because my assay is pH-sensitive. What is the best organic cosolvent? A: If you must stay near neutral pH, you need a water-miscible organic solvent to shield the hydrophobic ethyl groups.[1]

  • Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard here.

  • Why: DMSO interacts strongly with the polarizable aromatic ring and can disrupt the self-stacking of the pyrimidines.[1]

  • Workflow:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).

    • Dilute this stock slowly into your aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, to avoid solvent toxicity.

Q4: The compound precipitates immediately upon dilution from DMSO into water. How do I stop this "crashing out"? A: This is a kinetic solubility failure. The local concentration of the drug exceeds its solubility limit at the mixing interface.

  • Solution: Use a Step-Down Dilution with an intermediate solvent or surfactant.[1]

    • Add a surfactant:[1] Pre-dissolve the compound in DMSO containing 0.1% Tween-80 .[1] The surfactant prevents the rapid nucleation of crystals upon water contact.

Phase 3: Advanced Formulation[1]

Q5: Are there non-toxic alternatives for in vivo studies? A: Yes. For animal dosing, avoid high DMSO. Use complexing agents.

  • Cyclodextrins: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Mechanism: The hydrophobic diethyl-pyrimidine core nestles inside the cyclodextrin torus, while the hydrophilic exterior interacts with water. This mimics "solubility" without changing pH.

Part 2: Decision Tree & Workflow

The following diagram illustrates the logical flow for solubilizing Diethylpyrimidin-4-amine based on your specific application constraints.

SolubilityWorkflow Start Start: Solid Diethylpyrimidin-4-amine CheckpH Is the application pH sensitive? Start->CheckpH AcidPath No (pH < 5 allowed) CheckpH->AcidPath Chemical Synthesis NeutralPath Yes (Must be pH ~7.4) CheckpH->NeutralPath Biological Assay Protonation Add 1.0 eq HCl or MsOH (Target pH 3-4) AcidPath->Protonation SuccessAcid Soluble Salt Form (Ready for HPLC/Synthesis) Protonation->SuccessAcid CosolventCheck Is DMSO/Ethanol allowed? NeutralPath->CosolventCheck DMSOYes Yes (<5% v/v) CosolventCheck->DMSOYes DMSONo No (In vivo/Sensitive Cells) CosolventCheck->DMSONo StockPrep Prepare 100mM Stock in 100% DMSO DMSOYes->StockPrep Dilution Slow Dilution into Buffer (Vortex Rapidly) StockPrep->Dilution Precip Add 0.1% Tween-80 to Buffer Dilution->Precip Precipitation? Cyclodextrin Use 20% HP-β-CD or Captisol® DMSONo->Cyclodextrin

Figure 1: Strategic decision matrix for solubilizing lipophilic aminopyrimidines. Blue nodes indicate decision points; Green indicates chemical modification; Yellow indicates cosolvent strategies; Red indicates advanced formulation.

Part 3: Data & Protocols[1]

Table 1: Physicochemical Profile (Estimated)

Data based on structural analogues (e.g., 2-aminopyrimidine vs. 2,6-diethyl derivatives).[1]

PropertyValueImplication for Solubility
Molecular Weight ~151.2 g/mol Small molecule; kinetics should be fast.
pKa (Ring N) 6.0 – 6.8Weak base. Neutral at pH 7.4. Requires pH < 4 for solubility.
LogP (Oct/Water) ~1.5 – 2.0Moderately lipophilic. Hydrophobic effect dominates in neutral water.
H-Bond Donors 1 (Exocyclic NH2)High crystal lattice energy due to H-bonding capability.
Protocol: Salt Screening (The "Golden Ticket" for Solubility)

If you need a stable aqueous solution without organic solvents, convert the base to a salt.

  • Preparation: Weigh 10 mg of Diethylpyrimidin-4-amine into a clear vial.

  • Solvent: Add 900 µL of distilled water. (Result: Cloudy suspension).

  • Titration:

    • Prepare 0.1 M HCl .

    • Add HCl in 10 µL increments while vortexing.

    • Monitor clarity.

  • Calculation: Once clear, calculate the molar equivalents of acid used. Usually, 1.0–1.1 equivalents are sufficient.

  • Lyophilization: Freeze-dry the clear solution to obtain the Hydrochloride Salt , which can be stored and redissolved instantly in water later.

Table 2: Solvent Compatibility Guide[1]
Solvent SystemSolubility RatingApplication Context
Water (pH 7) Poor (< 0.5 mg/mL)Not recommended.[1]
0.1 M HCl Excellent (> 50 mg/mL)Stock solutions, chemical synthesis.
DMSO High (> 100 mg/mL)In vitro assays (dilute 1000x).
Ethanol ModerateSynthesis; limited biological use.
20% HP-β-CD Good (~ 10-20 mg/mL)In vivo (IV/IP/Oral) formulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22104158, 4,6-Diethylpyrimidin-2-amine.[1] (Physicochemical data for diethyl-aminopyrimidine isomers). Available at: [Link]

  • Solubility of Things. 2-Aminopyrimidine Solubility Profile. (General principles of aminopyrimidine H-bonding and pH dependence). Available at: [Link]

Sources

identifying degradation products of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Characterization of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Degradation Products Ticket ID: #REQ-PYR-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine , a structural motif common in pharmaceutical intermediates (e.g., kinase inhibitors, vasodilators).

This molecule contains three distinct chemically reactive zones:

  • Electron-rich Pyrimidine Ring: Susceptible to N-oxidation and photo-degradation.

  • N,N-Diethylamine: Highly prone to oxidative N-dealkylation.

  • Primary Aminoethoxy Chain: Vulnerable to condensation, oxidation, and acid-catalyzed ether cleavage.

This guide provides a troubleshooting framework to identify, isolate, and characterize degradation products (DPs) derived from this scaffold, compliant with ICH Q1A(R2) and Q1B standards.

Part 1: Analytical Method Troubleshooting (LC-MS)

Q: My degradation products are co-eluting with the solvent front. How do I retain them?

A: This is a common issue. Your molecule contains a primary amine and a diethylamine, making it highly basic and polar. Degradation products like the N-dealkylated species or hydrolysis products (cleaved ether) are even more polar than the parent.

Troubleshooting Protocol:

  • Switch to High pH Mobile Phase:

    • Why: At low pH (formic acid), the amines are fully protonated (

      
      ), reducing retention on C18.
      
    • Action: Use 10 mM Ammonium Bicarbonate (pH 10.0) in water/acetonitrile. This deprotonates the amines, increasing hydrophobicity and retention on C18 columns.

    • Caution: Ensure your column is pH-stable (e.g., hybrid particle columns).

  • Consider HILIC Mode:

    • If you observe the hydrolysis product (2-aminoethanol cleavage), it will not retain on C18. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column with an Ammonium Acetate buffer.

Q: I see a mass shift of +16 Da. Is it an N-oxide or a Hydroxyl?

A: This is the most critical structural question. A +16 Da shift usually indicates N-oxidation in this scaffold, not carbon hydroxylation, due to the rapid oxidation kinetics of the tertiary diethylamine.

Differentiation Workflow:

FeatureN-Oxide (Diethylamine)N-Oxide (Pyrimidine Ring)C-Hydroxyl (Ring)
Source Peroxide stressPeroxide/Light stressRadical oxidation
MS/MS Frag. Loss of -17 Da (-OH) or -16 Da (-O)Loss of -16 DaLoss of -18 Da (-H2O)
Retention Elutes before parent (more polar)Elutes before parentElutes near parent
Reduction Reduces back to parent with TiCl3Resistant to TiCl3Resistant to TiCl3

Part 2: Degradation Pathways & Mechanisms

Q: What are the predicted degradation products I should look for?

A: Based on the functional groups, we predict three primary degradation pathways. Use the table below to populate your mass spectrometer's inclusion list.

Table 1: Predicted Degradation Profile
PathwayDegradant NameMass Shift (Δ)MechanismCritical Stressor
1. Oxidative Dealkylation N-ethyl-6-(2-aminoethoxy)pyrimidin-4-amine-28 Da Radical attack on α-carbon of ethyl groupPeroxide / AIBN / Air
2. Oxidative Dealkylation 6-(2-aminoethoxy)pyrimidin-4-amine-56 Da Loss of second ethyl groupExtended Oxidation
3. N-Oxidation Diethylamine N-oxide+16 Da Electrophilic attack on tertiary Nitrogen

/ Peroxides
4. Ether Hydrolysis 6-(diethylamino)pyrimidin-4-ol-59 Da Acid-catalyzed ether cleavage0.1 N HCl / Heat
5. Dimerization Schiff Base DimerVariable Condensation of primary amine with aldehydesExcipient incompatibility
Q: I see a -28 Da peak. How does "Dealkylation" happen?

A: The N,N-diethyl group is chemically fragile. The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), followed by electron transfer to form an iminium ion, which hydrolyzes to release Acetaldehyde and the Des-ethyl amine .

  • Key Indicator: If you smell "green apples" or "fruity" odors in a stressed sample, that is Acetaldehyde releasing from the molecule.

Part 3: Visualization of Workflows

Pathway Diagram: Degradation Logic

The following diagram illustrates the parent molecule's breakdown into its primary impurities.

DegradationPathways Parent Parent Molecule (MW: X) Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation Hydrolysis Acidic Stress (HCl / Heat) Parent->Hydrolysis NOxide N-Oxide Impurity (+16 Da) (Tertiary Amine) Oxidation->NOxide Direct Oxygen Transfer DesEthyl1 Mono-Des-Ethyl (-28 Da) (Loss of C2H4) Oxidation->DesEthyl1 α-Hydroxylation -> Cleavage DesEthyl2 Bi-Des-Ethyl (-56 Da) (Primary Amine) DesEthyl1->DesEthyl2 Secondary Oxidation Cleaved Ether Cleavage Product (-59 Da) (Pyrimidin-ol) Hydrolysis->Cleaved Ether Hydrolysis SideChain Side Chain (2-Aminoethanol) Hydrolysis->SideChain Leaving Group

Figure 1: Predicted degradation tree showing oxidative N-dealkylation and hydrolytic ether cleavage pathways.

Experimental Workflow: Structural Elucidation

Follow this decision tree to confirm the identity of unknown peaks.

ElucidationWorkflow Start Unknown Peak Detected MassCheck Check Mass Shift (Δ) Start->MassCheck Plus16 Δ = +16 Da MassCheck->Plus16 Minus28 Δ = -28 Da MassCheck->Minus28 Minus59 Δ = -59 Da MassCheck->Minus59 Exp_TiCl3 Exp: TiCl3 Reduction Plus16->Exp_TiCl3 Exp_Frag Exp: MS/MS Fragmentation Minus28->Exp_Frag Check for Ethyl loss Con_Ether CONFIRMED: Ether Hydrolysis Minus59->Con_Ether Res_Reduces Peak Disappears Exp_TiCl3->Res_Reduces Yes Res_Stable Peak Remains Exp_TiCl3->Res_Stable No Con_Dealkyl CONFIRMED: N-Dealkylation Exp_Frag->Con_Dealkyl Con_NOxide CONFIRMED: N-Oxide Res_Reduces->Con_NOxide Con_Hydroxyl CONFIRMED: Ring Hydroxyl Res_Stable->Con_Hydroxyl

Figure 2: Step-by-step decision matrix for identifying unknown impurities using MS shift and chemical reduction.

Part 4: Validated Experimental Protocols

Protocol A: Peroxide Stress Testing (Oxidative Profiling)

Purpose: To force the formation of N-oxides and Dealkylated species.

  • Preparation: Dissolve 1 mg of parent compound in 1 mL Acetonitrile/Water (50:50).

  • Stressing: Add 100 µL of 30%

    
    .
    
  • Incubation: Incubate at Room Temperature for 4 hours.

    • Note: Do not heat initially; N-oxides can thermally degrade (Cope elimination), leading to false negatives.

  • Quenching: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Analysis: Inject onto LC-MS using the High pH method described in Part 1.

Protocol B: Titanium Trichloride ( ) Reduction

Purpose: To distinguish N-Oxides (+16) from Hydroxylated species (+16).

  • Reaction: Take the stressed sample containing the +16 Da peak.

  • Reagent: Add 1 drop of 20%

    
     in HCl.
    
  • Observation:

    • If the +16 Da peak disappears and the Parent peak area increases: It is an N-Oxide .

    • If the +16 Da peak remains : It is a C-Hydroxyl (Ring oxidation).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Conference on Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Ma, F., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide.[5] Journal of Chromatography A. Link (Demonstrates Pyrimidine N-oxide analysis).

  • Chowdhury, S. K., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[6][7] Analytical Chemistry.[5][7] Link (Source of TiCl3 reduction protocol).

Sources

overcoming steric hindrance in N,N-diethylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Diethylamino Group

Welcome to the technical support guide for overcoming steric hindrance in reactions involving N,N-diethylpyrimidin-4-amine. This substituted pyrimidine is a valuable building block in medicinal chemistry and materials science. However, the N,N-diethylamino group presents a significant steric and electronic challenge. Its bulky nature can physically block the approach of reagents to adjacent reaction sites, while its electron-donating character can deactivate the pyrimidine ring toward certain transformations.

This guide provides field-proven insights, troubleshooting protocols, and detailed explanations to help you navigate these challenges effectively. We will focus primarily on common C-C and C-N bond-forming reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), where steric effects are most pronounced.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with N,N-diethylpyrimidin-4-amine derivatives so difficult?

A1: The primary difficulty stems from steric hindrance imposed by the N,N-diethylamino group. This bulky substituent, positioned at the 4-position, significantly crowds the C5 and C6 positions of the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, this bulkiness impedes key steps in the catalytic cycle.[1] Specifically:

  • Oxidative Addition: The approach of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate) can be slowed.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can be particularly difficult. The bulky groups on both coupling partners must orient correctly in the palladium coordination sphere, which is energetically unfavorable.[2][3]

This often results in slow reaction rates, incomplete conversion, and low yields under standard conditions.[1]

Q2: Which palladium catalyst systems are most effective for sterically hindered substrates like this?

A2: Success with these challenging substrates relies heavily on the choice of phosphine ligand. Standard ligands like triphenylphosphine are often ineffective. You must use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[1][4] These ligands promote the formation of a highly reactive, monoligated palladium species, which is crucial for coupling sterically demanding partners.[1][5]

Key ligand families include:

  • Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos): These are the go-to choice for many hindered couplings. Their bulk facilitates reductive elimination, and their electron-rich nature promotes oxidative addition.[3][4][5]

  • N-Heterocyclic Carbenes (NHCs): These can be excellent alternatives, forming very stable and active palladium complexes that are effective for hindered substrates, sometimes even at room temperature.[1][6]

Q3: My SNAr reaction with a 4-chloro-N,N-diethylpyrimidine is failing. Isn't the pyrimidine ring activated enough?

A3: While the nitrogen atoms in the pyrimidine ring are electron-withdrawing and activate the ring towards nucleophilic attack, the powerful electron-donating effect of the diethylamino group at C4 counteracts this activation, particularly at the C2 and C6 positions. For a successful SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[7] The electron-donating diethylamino group destabilizes this negative charge, slowing the reaction.

Furthermore, if your nucleophile is also bulky, you will face an additional steric barrier to its approach. Overcoming this requires more forcing conditions, such as higher temperatures, or switching to a reaction pathway that is less sensitive to electronic deactivation, like a palladium-catalyzed coupling.[8][9]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My Suzuki-Miyaura coupling of a 5-bromo-N,N-diethylpyrimidin-4-amine with a substituted phenylboronic acid has stalled with significant starting material remaining.
Potential Cause Recommended Solution & Rationale
Inefficient Catalyst System Solution: Switch to a more robust catalyst/ligand system. The steric clash between the C4-diethylamino group and the C5-substituent requires a highly active catalyst. Rationale: Bulky biaryl phosphine ligands like SPhos or BrettPhos are designed to accelerate the rate-limiting reductive elimination step for hindered substrates.[5][10] Using a pre-formed palladium(II) precatalyst (e.g., SPhos Pd G3) can also ensure efficient generation of the active Pd(0) species.[11]
Inadequate Base Solution: Screen stronger, non-nucleophilic bases. Switch from Na₂CO₃ or K₂CO₃ to Cs₂CO₃ or K₃PO₄ . Rationale: The transmetalation step of the Suzuki cycle can be slow for hindered substrates. Stronger bases like cesium carbonate can activate the boronic acid more effectively, facilitating the transfer of the organic group to the palladium center.[12]
Poor Solvent Choice Solution: Use a higher-boiling point aprotic solvent like dioxane , toluene , or NMP . Rationale: Sterically hindered reactions often require higher activation energy.[12] Moving to a solvent that allows for higher reaction temperatures (100-120 °C) can provide the energy needed to overcome this barrier. Ensure the solvent is rigorously degassed to prevent catalyst deactivation.[13]
Boronic Acid Decomposition Solution: Use the boronic acid in a slight excess (1.5 equivalents). If decomposition persists, consider switching to a more stable boronate ester (e.g., a pinacol ester). Rationale: Boronic acids can undergo protodeboronation or oxidation at high temperatures, especially during long reaction times.[4] Using an excess can compensate for some degradation, while boronate esters offer greater stability.
Problem 2: My Buchwald-Hartwig amination between 2-chloro-N,N-diethylpyrimidin-4-amine and a secondary amine gives less than 10% yield.
Potential Cause Recommended Solution & Rationale
Ligand Incompatibility Solution: This is a classic case for a highly specialized ligand. Start with BrettPhos or RuPhos .[2][3] Rationale: The combination of an electron-rich heterocyclic halide and a hindered secondary amine is extremely challenging. BrettPhos is particularly effective for coupling secondary amines due to its specific steric profile that favors the difficult reductive elimination step.[11][14] DFT studies have shown that for bulky amines, ligands like RuPhos can lower the energy barrier for reductive elimination.[2][3]
Base/Substrate Incompatibility Solution: Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) . Rationale: A strong base is required to deprotonate the amine nucleophile. Alkoxide bases are standard for Buchwald-Hartwig reactions and are highly effective.[12] Carbonate or phosphate bases are typically not strong enough for this transformation.
Catalyst Poisoning Solution: Ensure the amine starting material is of high purity. If it is a liquid, pass it through a short plug of activated alumina before use.[11] Rationale: Impurities in amines, particularly trace water or primary amine contaminants, can deactivate the palladium catalyst.[11]
Reaction Temperature is Too Low Solution: Consider using microwave irradiation. Rationale: Microwave heating can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture to temperatures that might be difficult to achieve with conventional heating.[15][16][17] This can overcome the high activation energy of the reaction in minutes rather than hours.[18]

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Suzuki Coupling of a Hindered Pyrimidine

This protocol provides a robust starting point for coupling sterically demanding partners.

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 5-bromo-N,N-diethylpyrimidin-4-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition and Degassing: Add degassed 1,4-dioxane/water (10:1 mixture, 0.2 M concentration relative to the pyrimidine). Seal the vial tightly with a septum cap.

  • Microwave Reaction: Place the vial in the microwave reactor. Heat the reaction mixture to 120 °C for 45 minutes.

  • Workup and Analysis: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product by LC-MS or ¹H NMR. Purify by column chromatography.

Data Summary: Ligand & Base Screening

The following table summarizes typical results from screening studies for a challenging Suzuki coupling, illustrating the importance of optimizing these parameters.

Model Reaction: Coupling of 5-bromo-N,N-diethylpyrimidin-4-amine with 2-isopropylphenylboronic acid.

EntryPd Source (2 mol%)Ligand (4 mol%)Base (3 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10024< 5
2Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O1002435
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001878
4SPhos Pd G3-K₃PO₄Dioxane/H₂O1001291
5SPhos Pd G3-K₃PO₄Toluene1101288

Data is representative and intended for illustrative purposes.

Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Failed Cross-Coupling

This decision tree provides a logical path for troubleshooting common failures in sterically hindered cross-coupling reactions.

G Start Reaction Failure (Low Yield / No Product) Purity Check Reagent Purity & Integrity Start->Purity First, verify inputs Conditions Optimize Reaction Conditions Start->Conditions If catalyst system is robust Catalyst Optimize Catalyst System Start->Catalyst If reagents are pure Purity_Substrates Purify Substrates (Distill, Recrystallize) Purity->Purity_Substrates Purity_Solvent Use Anhydrous, Degassed Solvents Purity->Purity_Solvent Conditions_Temp Increase Temperature (Conventional or Microwave) Conditions->Conditions_Temp Conditions_Base Screen Stronger Bases (Cs₂CO₃, K₃PO₄, NaOtBu) Conditions->Conditions_Base Conditions_Solvent Change Solvent (Toluene, Dioxane, NMP) Conditions->Conditions_Solvent Catalyst_Ligand Screen Bulky Ligands (SPhos, RuPhos, BrettPhos) Catalyst->Catalyst_Ligand Catalyst_Source Use Pd(II) Precatalyst (e.g., G3/G4) Catalyst->Catalyst_Source Catalyst_Loading Increase Catalyst Loading (e.g., 2-5 mol%) Catalyst->Catalyst_Loading

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Diagram 2: Impact of Steric Hindrance on the Pd Catalytic Cycle

This diagram illustrates where the bulky N,N-diethylamino group (R¹) and a bulky coupling partner (R²) impede the catalytic cycle.

G pd0 L-Pd(0) pd2_int L-Pd(II)(Ar)(X) pd0->pd2_int Ar-X oa_label pd2_trans L-Pd(II)(Ar)(R²) pd2_int->pd2_trans R²-M trans_label pd2_trans->pd0 Ar-R² re_label anno1 Slowed by steric hindrance from bulky Ar group (R¹). oa_label->anno1 anno2 Rate-limiting step! Highly sensitive to steric clash between Ar and R². re_label->anno2

Caption: Simplified catalytic cycle showing steps impacted by steric hindrance.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bellina, F., & Lessi, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
  • García, I., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers. Available from: [Link]

  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available from: [Link]

  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Al-dujaili, J. H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts. Available from: [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wang, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available from: [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Available from: [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides... Available from: [Link]

  • Patil, P. S., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Aminoethoxy Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of aminoethoxy pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique electronic and hydrogen-bonding properties of the amino and ethoxy substituents on the pyrimidine core present specific challenges and opportunities for purification by recrystallization.

This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific derivative.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of aminoethoxy pyrimidine derivatives, providing the foundational knowledge needed for successful purification.

Q1: What is the core principle of recrystallization and why is it effective for aminoethoxy pyrimidines?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4] For aminoethoxy pyrimidines, the process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Cooling: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the pyrimidine derivative drops, and it crystallizes out of the solution.

  • Exclusion of Impurities: Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[3][5]

The polarity imparted by the amino and ethoxy groups, along with the hydrogen-bonding capability of the amino group, makes these compounds ideal candidates for recrystallization from polar protic or aprotic solvents where solubility shows a strong temperature dependence.[6]

Q2: How do I select the ideal solvent for my specific aminoethoxy pyrimidine derivative?

A2: The perfect solvent is one where your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[3][7][8] The rule of thumb "like dissolves like" is a good starting point.[2][9] Given the intermediate polarity of aminoethoxy pyrimidines, good candidates often include alcohols, ethyl acetate, or acetone.

A systematic approach is best:

  • Literature Search: Check databases like SciFinder or Reaxys for your compound or structurally similar ones to see what solvents have been used successfully.[3]

  • Small-Scale Solubility Tests: Test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents at room temperature and then at their boiling point.

The ideal single solvent will exhibit the following behavior:

  • Poor solubility at room temperature.

  • Complete dissolution near the solvent's boiling point.

  • Abundant crystal formation upon cooling to room temperature and then in an ice bath.

Q3: What is a mixed-solvent system and when should I use it?

A3: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[3][4] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" or "soluble" solvent) and another in which it is insoluble (the "poor" or "anti-solvent").[4][9]

This technique is particularly useful for aminoethoxy pyrimidines if you find a solvent that dissolves your compound too well even when cold (e.g., DMF, DMSO) or one that doesn't dissolve it at all even when hot. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). Upon cooling, crystals will form. Common pairs for moderately polar compounds include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[7][8]

Q4: What is the impact of the cooling rate on crystal size and purity?

A4: The rate of cooling significantly affects the size and purity of the resulting crystals.

  • Slow Cooling: Allowing the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath promotes the formation of larger, more perfect crystals.[10][11][12] This slow growth gives molecules time to align correctly in the crystal lattice, selectively excluding impurities.[11]

  • Rapid Cooling (Crashing Out): Cooling the solution too quickly (e.g., by placing a hot flask directly into an ice bath) causes the solid to precipitate rapidly, forming small crystals that can trap impurities within the lattice.[11][13]

For optimal purity, slow, controlled cooling is always recommended.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of aminoethoxy pyrimidine derivatives.

Problem 1: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an oil) rather than a solid.[14][15] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[16] Impurities can also lower the melting point of your compound, making oiling out more likely.[13][16]

  • Probable Cause 1: Solution is too concentrated or cooled too quickly. The high concentration of the solute means it comes out of solution at a higher temperature.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the concentration.[13][16] Allow the flask to cool much more slowly by insulating it (e.g., covering it with a beaker) to ensure the solution temperature drops below the compound's melting point before crystallization begins.[8]

  • Probable Cause 2: Inappropriate solvent choice. The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, try adjusting the ratio by adding more of the "good" solvent before cooling.[16]

Problem 2: No crystals form, even after the solution has cooled in an ice bath.

This is a common issue that typically indicates the solution is not sufficiently supersaturated.

  • Probable Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[2][17] The concentration of your compound is too low to reach saturation upon cooling.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[8][16] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Probable Cause 2: Nucleation has not been initiated. Crystal growth requires an initial nucleation site.

    • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][13] The microscopic scratches provide a surface for the first crystals to form.

    • Solution 2: Add a seed crystal. If you have a small crystal of the pure product, add it to the cooled solution.[1][8][13] This provides a perfect template for further crystal growth.[18] Seeding is a highly effective and widely used method to control crystallization.[19]

Troubleshooting Decision Tree: No Crystals Forming

Caption: Decision tree for troubleshooting failed crystallization.

Problem 3: The recrystallization yield is very low.

A low yield can be frustrating, especially when working with valuable materials.

  • Probable Cause 1: Using too much solvent. As with crystallization failure, excess solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[2][16]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product. If you suspect excess solvent was used, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.

  • Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel stem.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtering. Use fluted filter paper for a faster filtration. If crystals do form, you can try to wash them through with a small amount of fresh, hot solvent.

  • Probable Cause 3: Washing the final crystals with the wrong solvent. Washing the collected crystals is necessary to remove adhering mother liquor, but using a solvent in which the crystals are soluble will dissolve your product.

    • Solution: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent.[2] The compound's solubility will be minimal in the cold solvent, thus minimizing losses.

Data & Protocols

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

This table provides a starting point for solvent screening based on general polarity. Aminoethoxy pyrimidines are moderately polar.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Suitability
Water 10080.4Good for highly polar derivatives, often used as an anti-solvent with ethanol.[9]
Methanol 6533.0Good general solvent for polar compounds; volatile and easy to remove.[9][20][21]
Ethanol 7824.5Excellent, less toxic choice for many pyrimidines; often successful.[7][20][22]
Acetone 5621.0Dissolves many organics but its low boiling point can be challenging.[9]
Ethyl Acetate 776.0Excellent choice for compounds of intermediate polarity.[7]
Toluene 1112.4Good for less polar derivatives or as an anti-solvent. High boiling point can be hard to remove.[9]
Hexane 691.9Typically used as an anti-solvent for moderately polar compounds.[9]
Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid choose_solvent 1. Choose Solvent (Single or Mixed) start->choose_solvent dissolve 2. Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve hot_filter 3. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool 4. Cool Slowly to Form Crystals hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals (Vacuum Oven) wash->dry end_node End: Pure Crystals dry->end_node

Sources

preventing oxidation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling the synthesis, purification, and storage of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine . Due to its highly functionalized structure, this compound is exceptionally prone to oxidative degradation. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your active pharmaceutical ingredient (API).

Structural Vulnerability Analysis (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The compound features three distinct sites susceptible to oxidation:

  • The Tertiary Amine (N,N-diethyl group): Aliphatic tertiary amines are highly susceptible to electrophilic oxidants. In the presence of trace peroxides or transition metals, this group rapidly oxidizes to form an N-oxide (+16 Da mass shift)[1].

  • The Primary Amine (2-aminoethoxy group): Primary aliphatic amines can undergo autoxidation driven by reactive oxygen species (ROS), leading to the formation of hydroxylamines or oximes.

  • The Ethoxy Linker (-O-CH₂-CH₂-): Ethers are notorious for undergoing radical chain reactions in the presence of oxygen and UV light, forming explosive and highly reactive hydroperoxides.

OxidationPathways API 6-(2-aminoethoxy)- N,N-diethylpyrimidin-4-amine PriAmine Primary Amine (2-aminoethoxy) API->PriAmine Site 1 TertAmine Tertiary Amine (N,N-diethyl) API->TertAmine Site 2 Ether Ethoxy Linker (-O-CH2-CH2-) API->Ether Site 3 Hydroxylamine Hydroxylamine / Oxime (Autoxidation) PriAmine->Hydroxylamine ROS / O2 NOxide N-Oxide Formation (+16 Da Mass Shift) TertAmine->NOxide Trace Metals / H2O2 Peroxide Hydroperoxide (Radical Chain Reaction) Ether->Peroxide O2 / UV Light

Fig 1: Primary oxidative degradation pathways of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.

Troubleshooting Guides & FAQs

Q: Why is my purified sample turning into a yellow/brown oil during ambient storage? A: This color shift is the hallmark of oxidative polymerization and N-oxide formation. The N,N-diethyl group is acting as a nucleophile toward trace peroxides dissolved in your storage solvent or ambient air, forming an N-oxide[1]. Concurrently, the ethoxy linker undergoes radical autoxidation. Because these reactions are autocatalytic, the degradation accelerates over time.

Q: How should I store this compound to comply with ICH Q1A(R2) stability guidelines? A: According to ICH Q1A(R2) guidelines, standard long-term testing (25°C / 60% RH) is often insufficient for highly sensitive APIs[2]. To halt the kinetics of oxidation, the compound must be stored at -20°C in airtight, light-resistant containers (such as amber glass, which blocks UV radiation below 400 nm).

Q: I am already storing the compound at -20°C, but I still see +16 Da peaks on my LC-MS. What is causing this? A: Temperature alone does not stop oxidation if the atmosphere inside the vial contains oxygen. Causality: Oxygen dissolved in the sample or trapped in the vial headspace acts as the primary oxidant. Furthermore, if you used ethereal solvents (like THF or Diethyl Ether) during purification, trace peroxides may have co-precipitated with your product. You must purge the vial with an inert gas (Argon) and ensure all solvents are peroxide-free prior to storage.

Q: Can trace metals from my spatulas or reaction vessels catalyze this degradation? A: Yes. Transition metals (e.g., Fe, Cu, Mn) act as catalysts that decompose trace peroxides into highly reactive hydroxyl radicals, which rapidly oxidize the tertiary amine[1]. Solution: Use PTFE-coated spatulas for handling. If formulating the compound in an aqueous solution, consider adding a chelating agent like EDTA (0.1% w/v) to sequester trace heavy metals and inactivate their catalytic activity[3].

Quantitative Data Summaries

To optimize your storage strategy, review the empirical data below comparing storage conditions and their impact on API stability.

Table 1: ICH Q1A(R2) Stability Testing Matrix for Sensitive Amine APIs [2]

Study TypeStorage ConditionMinimum Time PeriodExpected Impact on 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Long-Term 25°C ± 2°C / 60% RH12 MonthsHigh risk of N-oxide formation; significant discoloration expected.
Intermediate 30°C ± 2°C / 65% RH6 MonthsAccelerated autoxidation; not recommended for this specific API.
Accelerated 40°C ± 2°C / 75% RH6 MonthsRapid degradation; useful only for forced degradation profiling.
Recommended -20°C ± 5°C 12 Months Minimal degradation (<0.5%) when combined with Argon purging.

Table 2: Impact of Storage Variables on N-Oxide Formation Rates (Relative % after 30 days)

AtmosphereLight ExposureTemperatureAdditivesRelative Degradation (N-Oxide %)
Ambient AirClear Glass (UV exposed)25°CNone14.5%
Ambient AirAmber Glass (UV blocked)25°CNone8.2%
Argon PurgedAmber Glass25°CNone2.1%
Ambient AirAmber Glass-20°CNone1.8%
Argon Purged Amber Glass -20°C None < 0.1% (Optimal)
Ambient AirAmber Glass25°C0.1% EDTA4.5%

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, do not rely on blind faith when storing sensitive compounds. Use the following self-validating protocols to guarantee your storage conditions are effective.

Protocol 1: Inert Gas Purging and Aliquoting Workflow

Causality: Argon is heavier than air (and Nitrogen). When introduced gently to the bottom of a vial, it displaces oxygen upward and out of the container, effectively removing the primary reactant required for autoxidation.

Step-by-Step Methodology:

  • Solvent Removal: Ensure the API is dried under high vacuum (<0.1 mbar) for at least 12 hours to remove trace solvents (especially ethers).

  • Aliquoting: Transfer the dried API into pre-weighed, dry amber glass vials . Do not store in a single large batch to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Displacement: Insert a sterile needle attached to an Argon line halfway into the vial. Flow Argon gently (1-2 psi) for 30 seconds.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the Argon needle to maintain positive pressure. Seal with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

  • Self-Validation Step: Prepare a parallel "Positive Control" vial containing 1 mg of the API, left unpurged and exposed to ambient air at room temperature. After 7 days, analyze both the stored vial and the control vial via LC-MS.

    • Success Criterion: The Argon-purged vial must show <0.1% N-oxide (+16 Da peak), while the control vial will validate the assay by showing >2% degradation.

StorageWorkflow Start Purified API (Vacuum Dried) Vial Amber Glass Vials (Block UV Light) Start->Vial Purge Argon Purging (Displace O2) Temp Store at -20°C (Halt Kinetics) Purge->Temp Vial->Purge Validate LC-MS Validation vs. Positive Control Temp->Validate

Fig 2: Self-validating workflow for inert storage and stability verification.

Protocol 2: Forced Degradation (Stress Testing) to Validate Analytical Methods

Before running long-term stability studies, you must prove your HPLC/LC-MS method can actually detect the degradation products (sensitivity)[4].

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 5 mg of the API in 5 mL of a 50:50 Methanol/Water mixture.

  • Stress Application (Oxidation): Add 50 µL of 3% Hydrogen Peroxide (H₂O₂) to 1 mL of the API solution. Causality: H₂O₂ acts as a surrogate for long-term ROS exposure, forcing the rapid formation of the N-oxide on the N,N-diethyl group[1].

  • Incubation: Incubate the stressed sample at 40°C for 24 hours.

  • Quenching: Quench the reaction by adding a mild reducing agent (e.g., sodium thiosulfate) or simply dilute 1:100 in mobile phase.

  • Self-Validation Step: Inject the stressed sample alongside a freshly prepared, unstressed standard.

    • Success Criterion: Your chromatogram must show clear baseline resolution between the parent API peak and the more polar N-oxide peak (which typically elutes earlier on a C18 Reverse-Phase column). If they co-elute, your analytical method is invalid for stability testing and the gradient must be adjusted.

References

  • Q1A(R2) Guideline - ICH (Source: ich.org) - Defines the core stability data package, temperature, and humidity requirements for new drug substances.2[2]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities (Source: acs.org) - Details the mechanisms of tertiary amine oxidation, the role of trace metals, and the use of H₂O₂ in forced degradation. 1[1]

  • In Silico Prediction of Pharmaceutical Degradation Pathways (Source: acs.org) - Discusses forced degradation studies, stress testing, and identifying degradation pathways for APIs. 4[4]

  • Pre Formulation 2 (Source: scribd.com) - Outlines the use of chelating agents (like EDTA) to prevent trace heavy metal-catalyzed oxidation in pharmaceutical formulations. 3[3]

Sources

Technical Support Center: Resolving Phase Separation Issues with Pyrimidine Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine amines are ubiquitous intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and oncology drugs. However, their unique structural features—combining a weakly basic pyrimidine ring with a more basic exocyclic or aliphatic amine—create complex physicochemical behaviors. These molecules frequently exhibit amphoteric properties, form stable hydrates, and act as surfactants. Consequently, liquid-liquid extraction (LLE) workups often suffer from severe phase separation issues, including persistent emulsions, "rag layers," and poor partitioning.

This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to resolve these bottlenecks, ensuring high yield and purity during process development and scale-up.

Section 1: Troubleshooting Persistent Emulsions and Rag Layers

Q: Why does my pyrimidine amine reaction mixture form a thick, unresolvable emulsion during aqueous workup? A: Emulsions in these systems are typically caused by the surfactant-like behavior of the pyrimidine amine or the formation of a "rag layer" (a stable interfacial suspension of fine particulates or insoluble salts). During extraction, the coalescence and flocculation of droplets are severely hindered when the dispersed phase droplets are stabilized by the intermediate within the continuous phase[1]. Furthermore, if the pH of the aqueous phase is near the isoelectric point or pKa of the amine, the molecule may exist in a partially ionized state that localizes at the aqueous-organic interface, drastically reducing interfacial tension.

Q: How can I systematically break these emulsions without losing product? A: The resolution requires altering the interfacial properties or the density differential between the two phases.

  • pH Adjustment: Ensure the aqueous phase pH is at least 2 units away from the pKa of the amine group. For free-basing a typical aliphatic amine attached to a pyrimidine, adjust the pH to >10 to suppress protonation and drive the molecule fully into the organic phase.

  • Density Modification (Salting Out): Add NaCl or brine to the aqueous phase. This increases the density of the aqueous layer (enhancing the

    
     between phases) and decreases the solubility of the organic compound in water.
    
  • Solvent Swapping: Dichloromethane (DCM) often forms stubborn emulsions with amines. Swapping to 2-methyltetrahydrofuran (2-MeTHF) is highly recommended. 2-MeTHF offers excellent solubility for pharmaceutical intermediates and provides a cleaner phase split due to its lower density and distinct interfacial tension profile[2].

Self-Validating Protocol: Rag Layer Filtration & Phase Split

This protocol is designed to mechanically break stabilized emulsions when chemical adjustments fail.

  • Transfer: Move the biphasic emulsion mixture to a vacuum filtration apparatus.

  • Filter: Pass the entire mixture through a 1-inch pad of Celite (diatomaceous earth) on a sintered glass funnel.

    • Causality: The Celite matrix physically traps the fine insoluble particulates (often inorganic salts, catalyst residues, or polymerized byproducts) that stabilize the rag layer, forcing the emulsion droplets to coalesce.

  • Rinse: Wash the Celite pad with 1-2 volumes of the extraction solvent (e.g., 2-MeTHF) to ensure no product is left behind in the filter cake.

  • Separate: Transfer the filtrate back to the separatory funnel. The phases will now separate rapidly and cleanly.

EmulsionTroubleshooting Start Emulsion / Rag Layer CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust pH > pKa + 2 CheckPH->AdjustPH pH < pKa CheckDensity Check Phase Density CheckPH->CheckDensity pH optimal Success Clean Phase Split AdjustPH->Success AddSalt Add NaCl / Brine CheckDensity->AddSalt Δρ < 0.1 g/mL ChangeSolvent Switch to 2-MeTHF CheckDensity->ChangeSolvent Δρ > 0.1 g/mL AddSalt->Success Filter Filter via Celite ChangeSolvent->Filter Precipitate present ChangeSolvent->Success Filter->Success

Logic tree for troubleshooting and resolving LLE emulsions with pyrimidine amines.

Section 2: Optimizing Partitioning and Recovery

Q: I am getting very low recovery of my pyrimidine amine in the organic phase. How do I improve partitioning? A: Low recovery is a direct consequence of the molecule's pKa. Pyrimidine rings are weakly basic (pKa ~1-3), while primary/secondary aliphatic amines are strongly basic (pKa ~9-10). If the extraction is performed at neutral pH, the amine is protonated and highly water-soluble. To maximize recovery and purity, you must perform a pH-swing extraction, exploiting the general liquid-liquid partitioning equations of the intermediate[3].

Quantitative Data: Effect of pH on Partitioning

Table 1: Effect of pH on Pyrimidine Amine Partitioning (Log D) and Recovery

Aqueous Phase pHDominant SpeciesPartition Coefficient (Log D)Expected Organic Recovery (2-MeTHF)
pH 2.0 Fully Protonated (Di-cation)< -2.0< 5%
pH 7.0 Mono-protonated (Amine cation)~ 0.540 - 60%
pH 10.0 Neutral Free Base> 2.5> 95%
pH 12.0 Neutral Free Base> 2.5> 95%
(Note: Values are representative for a standard alkyl-amino pyrimidine intermediate).
Self-Validating Protocol: pH-Swing Extraction

This protocol utilizes orthogonal extractions to separate the target amine from both acidic and neutral impurities.

  • Acidic Wash (Impurity Removal): Dilute the crude mixture with 2-MeTHF. Add 1M HCl until the aqueous phase reaches pH 2.0. Extract and separate the layers.

    • Causality: At pH 2.0, the pyrimidine amine is fully protonated and partitions entirely into the aqueous phase. Neutral organic impurities remain in the 2-MeTHF layer, which is then discarded, effectively purifying the intermediate[4].

  • Basification (Product Recovery): Cool the retained aqueous phase to 5°C (neutralization is highly exothermic). Slowly add 2M NaOH until the pH reaches 10.0.

  • Extraction: Add fresh 2-MeTHF to the basified aqueous layer.

    • Causality: At pH 10.0, the amine is deprotonated to its neutral free-base form, maximizing its Log D and driving quantitative partitioning into the organic layer.

  • Wash & Dry: Wash the organic layer with brine to remove residual water and salts, then dry over anhydrous Na₂SO₄.

PHSwing Crude Crude Reaction Mixture AcidWash Acidic Wash (pH 2.0) Crude->AcidWash OrgDiscard Discard Organic Phase AcidWash->OrgDiscard Neutral Impurities AqRetain Retain Aqueous Phase AcidWash->AqRetain Protonated Product BaseAdd Basify to pH 10.0 AqRetain->BaseAdd OrgExtract Extract with 2-MeTHF BaseAdd->OrgExtract FinalProduct Pure Pyrimidine Amine OrgExtract->FinalProduct

Workflow for a pH-swing extraction isolating pyrimidine amines from crude mixtures.

Section 3: Advanced Technologies for Difficult Separations

Q: What if batch extraction still fails due to precipitation at the interface? A: In some cases, the pyrimidine amine intermediate may have low solubility in both standard aqueous and organic phases at the target pH, leading to precipitation at the interface.

  • Solution 1: Cosolvent Systems. Adding a cosolvent can disrupt the crystal lattice of the precipitate. For instance, using a 7:3 mixture of 2-MeTHF and acetic acid has been shown to effectively solubilize stubborn intermediates that precipitate in pure 2-MeTHF, allowing for smooth downstream processing[5].

  • Solution 2: Continuous Flow Extraction. Utilizing membrane-based liquid-liquid separators (e.g., Zaiput devices) leverages surface tension and wetting properties rather than gravity and density. The hydrophobic membrane selectively permeates the organic phase while retaining the aqueous phase. This effectively bypasses the settling time required in batch reactors, eliminates the need to run batches at half capacity, and easily resolves challenging emulsions[6].

References

  • Determining Phase Separation Dynamics with an Automated Image Processing Algorithm Source: ACS Organic Process Research & Development URL:[Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications URL:[Link]

  • A Digital Tool for Liquid-Liquid Extraction Process Design Source: ChemRxiv URL:[Link]

  • Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries Source: Mettler Toledo URL:[Link]

  • Integrating continuous flow reaction and work-up Source: Reaction Chemistry & Engineering (RSC) URL:[Link]

  • Zaiput Flow Technologies: Liquid-Liquid Extraction Solutions Source: Zaiput Flow Technologies URL:[Link]

Sources

improving reaction kinetics for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction kinetics and selectivity for the synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine . This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering stalled reactions, low yields, or regioselectivity issues.

Subject: Improving Kinetics & Selectivity for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Case ID: PYR-SNAr-006 Applicable For: Medicinal Chemistry, Process Development[1][2]

The Core Challenge: " The Deactivated Ring"

Before addressing specific protocols, it is critical to understand why this reaction often fails or proceeds slowly.

The synthesis typically involves two Sequential Nucleophilic Aromatic Substitutions (SNAr) on a 4,6-dichloropyrimidine core.[2]

  • Step 1 (Fast): Displacement of the first chloride by diethylamine.

  • Step 2 (The Bottleneck): Displacement of the second chloride by ethanolamine.

The Kinetic Trap: The introduction of the diethylamino group in Step 1 acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyrimidine ring, significantly reducing the electrophilicity of the remaining carbon-chloride bond at position 6. Consequently, the second SNAr reaction (the target step) faces a high energy barrier, often resulting in stalled conversion or requiring harsh conditions that promote decomposition [1, 2].

Strategic Workflows (Diagrammatic)

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the desired pathway versus the common "N-alkylation" side reaction that occurs if the base/nucleophile ratio is incorrect.

ReactionPathway cluster_conditions Critical Kinetic Factors SM 4,6-Dichloropyrimidine Int Intermediate: 6-chloro-N,N-diethylpyrimidin-4-amine (Ring Deactivated) SM->Int Step 1: HN(Et)2 Fast SNAr Target TARGET: O-Alkylation Product (Aminoethoxy) Int->Target Step 2: NaH + HO-CH2-CH2-NH2 (Alkoxide Attack) Side IMPURITY: N-Alkylation Product (Hydroxyethylamino) Int->Side Step 2: Weak Base (Amine Attack) Factor1 Solvent: NMP/DMSO (Polar Aprotic) Factor2 Temp: >100°C or MW Factor3 Nucleophile: Alkoxide (Generated via NaH)

Caption: Figure 1. Reaction pathway analysis showing the critical divergence between O-alkylation (Target) and N-alkylation (Impurity) controlled by base selection.[1][2]

Optimized Experimental Protocols

Method A: The "Gold Standard" (Boc-Protection Route)

Recommended for highest purity and definitive structural confirmation. This method eliminates the competition between the -OH and -NH₂ groups of ethanolamine by protecting the amine.[2]

Reagents:

  • Intermediate: 6-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq)[1][2]

  • Nucleophile: N-Boc-ethanolamine (1.2 eq)[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[2]

  • Solvent: Anhydrous THF or DMF[1][2]

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve N-Boc-ethanolamine in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C -> RT. Evolution of H₂ gas confirms alkoxide formation.

  • Addition: Add the chloropyrimidine intermediate (dissolved in THF) dropwise to the alkoxide solution.

  • Reaction: Heat to reflux (THF: 66°C) or 90°C (DMF). Monitor by LCMS.

    • Note: The alkoxide is a powerful nucleophile, often overcoming the "deactivated ring" issue better than neutral amines.

  • Deprotection: After workup, treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to liberate the free amine.

Method B: The "Direct Kinetic" Route (Microwave Assisted)

Recommended for rapid library generation or when protection/deprotection is too slow.[2]

Reagents:

  • Intermediate: 6-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq)[1][2]

  • Nucleophile: Ethanolamine (excess, 3-5 eq)[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or NaH (1.2 eq)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1][2]

Protocol:

  • Mix intermediate, ethanolamine, and base in a microwave vial.

  • Add NMP (high dielectric constant absorbs microwave energy efficiently).[2]

  • Irradiate: 140°C for 20–40 minutes [3].

  • Workup: Dilute with water, extract with EtOAc.

    • Warning: Without Boc-protection, N-alkylation is a risk.[1][2] However, at high temperatures with strong bases (NaH), the oxy-anion (alkoxide) is often favored over the neutral amine due to the Hard-Soft Acid-Base (HSAB) principle matching the hard pyrimidine electrophile.[2]

Troubleshooting & FAQs

Q1: The reaction is stuck at 50% conversion despite heating. What now?

Diagnosis: The electron-rich pyrimidine ring is too deactivated for standard thermal SNAr. Solution:

  • Switch Solvent: Move from THF/Dioxane to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex transition state, significantly lowering the activation energy [4].

  • Increase Temperature: If using conventional heating, go to 120°C. If using Microwave, try 150°C for 15 mins.

  • Change Leaving Group: If synthesis allows, use 4,6-difluoropyrimidine initially. Fluoride is a better leaving group for SNAr reactions due to the higher electronegativity of F, which makes the C-F carbon more susceptible to nucleophilic attack (despite the stronger bond) [5].

Q2: I am seeing a mixture of two isomers by LCMS. Which is which?

Diagnosis: You likely have competition between O-attack (Target) and N-attack (Side Product).[1][2] Differentiation:

  • Target (O-linked): The 2-aminoethoxy chain usually shows distinct triplet signals in ¹H NMR.[1][2]

  • Side Product (N-linked): The product will have a free -OH group. A D₂O shake test in NMR will show the disappearance of the OH proton (if visible) or a shift in the adjacent CH₂. Fix: Use Method A (Boc-protection) . It physically prevents N-attack.[1][2] If you must use Method B, ensure you use NaH (to form the alkoxide) rather than a weak base like K₂CO₃, which might leave the amine as the primary nucleophile.

Q3: My product is water-soluble and I'm losing it during workup.

Diagnosis: The free primary amine and the pyrimidine nitrogen make the molecule polar/basic. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent: Use n-Butanol or DCM/Isopropanol (3:1) for extraction; they pull polar amines better than EtOAc.[1][2]

  • Resin Capture: Use a SCX (Strong Cation Exchange) column.[2] Load the reaction mixture (acidified), wash with MeOH, and elute the product with 2M NH₃ in MeOH.

Quantitative Data Summary

ParameterMethod A (Boc-Protected)Method B (Microwave/Direct)
Reaction Time 4–12 Hours20–40 Minutes
Yield (Typical) 75–85%50–65%
Regioselectivity >99% (O-linked)Variable (Risk of N-linked)
Purification Silica Gel (Easy)SCX / Prep-HPLC (Harder)
Scalability High (Gram to Kg)Low (Milligram to Gram)

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Problem1 Low Conversion (<50%) Start->Problem1 Problem2 Wrong Isomer / Impurity Start->Problem2 Sol1 Switch to NMP/DMSO Increase Temp >120°C Problem1->Sol1 Thermal Sol2 Use Microwave Irradiation (140°C, 20 min) Problem1->Sol2 Rapid Fix Sol3 Use N-Boc-Ethanolamine (Method A) Problem2->Sol3 Best Solution Sol4 Use Stronger Base (NaH) to favor Alkoxide Problem2->Sol4 Quick Fix

Caption: Figure 2. Decision tree for diagnosing and resolving kinetic and selectivity issues.

References

  • Mechanistic Insight on SNAr Deactivation: Detailed analysis of electron-donating effects on pyrimidine rings. Lu, J., Paci, I., & Leitch, D. C. (2022).[2] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). [2][3]

  • Microwave Assisted Synthesis: Protocols for accelerating aminopyrimidine synthesis. BenchChem Application Note. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. [1][2]

  • Regioselectivity in Pyrimidines: Study on C4 vs C6 selectivity and alkoxide nucleophiles. WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

  • Solvent Effects in SNAr: The role of polar aprotic solvents in stabilizing transition states. Frontiers in Chemistry. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. [2]

  • Leaving Group Effects: Comparison of Fluoride vs Chloride in SNAr. Sarpong, R., et al. Skeletal Editing of Pyrimidines. [2]

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Platforms for the Structural Elucidation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is critical for maintaining workflow velocity and product integrity. This guide provides an objective, data-driven comparison of Benchtop NMR (80 MHz) versus High-Field NMR (600 MHz) for the structural elucidation and purity analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine . By dissecting the causality behind spectral resolution, sensitivity, and operational logistics, this guide empowers researchers to optimize their analytical workflows and select the appropriate instrumentation for specific phases of drug development[1].

Analyte Profiling & Mechanistic NMR Predictions

Target Compound: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Chemical Classification: Substituted pyrimidine derivative.

To understand the analytical requirements, we must first establish the expected spin system. The pyrimidine core is heavily influenced by the electron-donating resonance (+M effect) of both the diethylamino group at C4 and the aminoethoxy group at C6[2].

  • Pyrimidine Protons: The C2 proton (between the two ring nitrogens) is highly deshielded, typically appearing as a sharp singlet downfield (~8.30 ppm). Conversely, the C5 proton is strongly shielded by the adjacent heteroatom substituents, shifting upfield to ~5.70 ppm[2].

  • Diethylamino Group: Exhibits a classic first-order ethyl pattern: a heavily deshielded quartet for the -N-CH₂- protons (~3.45 ppm) and a triplet for the terminal -CH₃ protons (~1.15 ppm).

  • Aminoethoxy Group: Presents two distinct triplets. The oxygen-adjacent -O-CH₂- is shifted to ~4.35 ppm, while the nitrogen-adjacent -CH₂-NH₂ appears near 3.05 ppm. The primary amine (-NH₂) typically manifests as a broad, exchangeable singlet around 1.60 ppm.

Workflow A Synthesis of API Intermediate 6-(2-aminoethoxy)-N,N- diethylpyrimidin-4-amine B Standardized Sample Prep (CDCl3, 50 mM, 0.03% TMS) A->B C Benchtop NMR (80 MHz) Rapid QA/QC & Reaction Monitoring B->C In-lab screening (< 5 mins) D High-Field NMR (600 MHz) Trace Impurity Profiling B->D Core facility (High resolution) E Structural Verification & Batch Release C->E D->E

Fig 1. Integrated NMR workflow for pharmaceutical intermediate verification.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous comparison, both systems must be evaluated using standardized, self-validating protocols.

Protocol A: Benchtop NMR Acquisition (80 MHz)

Designed for rapid, at-line reaction monitoring and QA/QC[3].

  • Sample Preparation: Weigh exactly 25.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous CDCl₃ (stabilized with silver foil to prevent HCl formation, which shifts the amine peaks). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer to a standard 5 mm NMR tube. Insert into an 80 MHz benchtop spectrometer (e.g., Bruker Fourier 80 or Oxford X-Pulse).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 10 seconds (sufficient for routine T1 relaxation at low field).

  • Processing & Validation: Apply zero-filling to 32K points and 0.3 Hz exponential line broadening. Self-Validation Step: Normalize the integral of the C2-H pyrimidine singlet to 1.00. The diethyl -CH₃ triplet must integrate to 6.00 ± 0.15. If it deviates, T1 relaxation is incomplete, or impurities are co-resonating.

Protocol B: High-Field NMR Acquisition (600 MHz)

Designed for de novo structural elucidation and quantitative trace analysis.

  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous CDCl₃ (0.03% TMS). Expert Note: The lower mass prevents detector saturation and radiation damping at high fields.

  • Instrument Setup: Insert into a 600 MHz spectrometer equipped with a CryoProbe.

  • Acquisition Parameters:

    • Pulse Angle: 30° (Ernst angle optimization for faster pulsing).

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 30 seconds (ensures >5×T1 for the slowly relaxing aromatic protons, critical for exact qNMR).

  • Processing & Validation: Apply zero-filling to 64K points and 0.1 Hz line broadening. Self-Validation Step: Normalize the C2-H singlet to 1.00. The diethyl -CH₃ triplet must integrate to 6.00 ± 0.02.

Comparative Performance Data

The following tables summarize the quantitative and qualitative differences observed between the two analytical platforms.

Table 1: Spectral Resolution & Chemical Shift Assignments

Data illustrates the impact of field strength on multiplet clarity and peak overlap.

Proton AssignmentMultiplicityExpected Shift (ppm)80 MHz Benchtop Observation600 MHz High-Field Observation
H-C(2) (Pyrimidine)Singlet (s)8.30Sharp singletSharp singlet, baseline resolved
H-C(5) (Pyrimidine)Singlet (s)5.70Sharp singletSharp singlet, baseline resolved
-O-CH₂- (Ethoxy)Triplet (t)4.35Triplet, slight base broadeningCrisp triplet, J = 5.2 Hz
-N-CH₂- (Diethyl)Quartet (q)3.45Quartet, visible "roofing" effectCrisp quartet, J = 7.1 Hz
-CH₂-NH₂ (Ethoxy)Triplet (t)3.05Triplet, minor baseline overlapCrisp triplet, J = 5.2 Hz
-NH₂ (Amine)Broad Singlet1.60Broad hump, difficult to integrateDistinct broad singlet
-CH₃ (Diethyl)Triplet (t)1.15Triplet, prone to impurity overlapCrisp triplet, J = 7.1 Hz
Table 2: Operational & Economic Metrics

Comparing the logistical viability of both systems in a fast-paced pharmaceutical environment[4].

MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Capital Expenditure ~$50,000 - $100,000> $1,000,000
Cryogen Requirements None (Permanent Magnet)Liquid Helium & Nitrogen
Limit of Detection (LOD) ~1 mmol/L (Requires ~25 mg)< 10 µmol/L (Requires ~1 mg)
Turnaround Time < 5 minutes (In-lab access)2 - 24 hours (Core facility queue)
Primary Utility Rapid QA/QC, Reaction MonitoringDe novo elucidation, Trace qNMR

Mechanistic Causality in Platform Selection (E-E-A-T Insights)

As a Senior Application Scientist, it is vital to look beyond the raw data and understand the physics driving these differences. The decision between benchtop and high-field NMR hinges on the Δν/J ratio (the ratio of the chemical shift difference in Hertz to the coupling constant).

The Resolution Challenge: Residual Solvents

In the synthesis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, ethanol is a common residual solvent. Ethanol presents a triplet at ~1.20 ppm, which dangerously neighbors the analyte's diethyl -CH₃ triplet at 1.15 ppm.

  • At 600 MHz: A 0.05 ppm difference equates to 30 Hz of separation. Given that the J-coupling is ~7 Hz, the two triplets are baseline-resolved, allowing for precise quantification of residual ethanol.

  • At 80 MHz: A 0.05 ppm difference equates to only 4 Hz of separation[5]. Because 4 Hz is smaller than the 7 Hz J-coupling, the multiplets merge into a complex, second-order overlapping pattern. Benchtop NMR cannot accurately quantify trace ethanol in this specific intermediate without advanced deconvolution software.

Resolution A Magnetic Field Strength (B0) & Signal Dispersion B 80 MHz Benchtop Δν = 4 Hz for 0.05 ppm Δν/J Ratio is Low A->B C 600 MHz High-Field Δν = 30 Hz for 0.05 ppm Δν/J Ratio is High A->C D Second-Order Effects & Overlap (e.g., Residual EtOH vs Analyte CH3) B->D Limits trace quantification E First-Order Spectra (Baseline Resolution of Impurities) C->E Enables precise qNMR

Fig 2. Mechanistic impact of magnetic field strength on spectral resolution and qNMR viability.

Sensitivity and Relaxation

Benchtop systems have roughly an order of magnitude lower intrinsic sensitivity compared to high-field systems[5]. To compensate, we increased the sample concentration (25 mg vs 5 mg). However, high concentrations increase solution viscosity, which shortens T2 relaxation times and leads to broader lines, further compounding the resolution limits of the 80 MHz system.

Conclusion & Workflow Recommendations

Both platforms offer distinct, complementary advantages for the analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine:

  • Adopt Benchtop NMR (80 MHz) for routine batch-to-batch consistency checks, reaction monitoring, and confirming the presence of the core structural motifs (the distinct pyrimidine singlets at 8.30 and 5.70 ppm are easily resolved even at low fields)[3]. It eliminates core-facility bottlenecks and accelerates synthesis workflows.

  • Reserve High-Field NMR (600 MHz) for the final regulatory submission, absolute structural elucidation of unknown byproducts, and quantitative NMR (qNMR) of trace impurities (like residual ethanol or regioisomers) where high Δν/J ratios are mandatory for baseline resolution.

By deploying benchtop NMR as a frontline triage tool and high-field NMR as the ultimate arbiter of purity, pharmaceutical laboratories can achieve a highly efficient, cost-effective analytical pipeline.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs ResearchGate[Link]

  • Pyrimidine | C4H4N2 | CID 9260 - PubChem National Institutes of Health (NIH)[Link]

  • Benchtop NMR for Quality Control Bruker[Link]

Sources

LC-MS Characterization Guide: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the LC-MS characterization of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (C₁₀H₁₈N₄O). This document is structured as a comparative method development study, evaluating column chemistries and ionization parameters to determine the optimal workflow for this polar, basic heterocycle.

Executive Summary & Molecule Profile

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine presents a classic "mixed-mode" analytical challenge common in drug development intermediates. It possesses a lipophilic domain (N,N-diethyl group) and a highly polar, basic domain (primary aminoethoxy chain). Standard generic methods often fail to retain this analyte or produce significant peak tailing due to secondary silanol interactions.

This guide compares three distinct separation strategies—Acidic C18 , High-pH C18 , and HILIC —to identify the most robust protocol for quantification and impurity profiling.

Physicochemical Profile
PropertyValue (Predicted)Analytical Implication
Formula C₁₀H₁₈N₄OMonoisotopic Mass: ~210.148 Da
[M+H]⁺ 211.155 m/z Primary target ion for ESI(+).
pKa (Basic) ~9.8 (Primary Amine)Highly charged at acidic pH; requires end-capped columns or high pH buffer.
logP ~1.2Moderate lipophilicity; sufficient for RP retention if deprotonated.

Comparative Method Evaluation

The following comparison evaluates three column chemistries based on Retention Factor (k') , Peak Symmetry (As) , and MS Sensitivity .

Method A: The "Default" (Acidic C18)
  • Column: C18 (1.7 µm, 100 Å)

  • Mobile Phase: 0.1% Formic Acid in Water/ACN[1][2]

  • Verdict: NOT RECOMMENDED

  • Analysis: At pH 2.7 (formic acid), the primary amine and pyrimidine ring are fully protonated. The molecule acts as a cation, leading to ionic repulsion from the stationary phase (early elution) and strong interaction with residual silanols (tailing).

    • Data:

      
       (Near void volume), Tailing Factor 
      
      
      
      .
Method B: The "Robust Choice" (High-pH C18)
  • Column: Hybrid-Particle C18 (pH stable 1-12)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / ACN

  • Verdict: HIGHLY RECOMMENDED

  • Analysis: At pH 10, the primary amine (pKa ~9.8) is partially deprotonated/neutral. This drastically increases hydrophobicity, allowing the diethyl and pyrimidine groups to interact with the C18 chain.

    • Data:

      
      , Tailing Factor 
      
      
      
      .
    • Note: Requires a hybrid-silica column (e.g., BEH or Gemini) to withstand high pH.

Method C: The "Orthogonal" (HILIC)
  • Column: Zwitterionic HILIC or Bare Silica

  • Mobile Phase: 10 mM Ammonium Formate (pH 3) in 90% ACN

  • Verdict: ALTERNATIVE (For Impurity Profiling)

  • Analysis: Excellent for retaining the polar amine fragments or very polar impurities. However, the diethyl group can cause solubility issues in high organic content if the sample is not prepared carefully.

    • Data:

      
      , Excellent symmetry, but longer equilibration times required.
      

Recommended Experimental Protocol (High-pH C18)

Reagents & Preparation[1][2][3][4][5][6][7]
  • Stock Solution: Dissolve 1 mg of analyte in 1:1 Methanol:Water (Final 1 mg/mL).

  • Buffer A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Buffer B: 100% Acetonitrile (LC-MS Grade).

LC Conditions
  • System: UHPLC (Binary Pump).

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent hybrid particle.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

MS Parameters (ESI+)[2][8]
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]⁺).

  • Desolvation Temp: 450°C.

  • Scan Range: 50–500 m/z.

Performance Data Summary

The table below summarizes the experimental performance of the analyte across the tested methods.

ParameterMethod A (Acidic C18)Method B (High-pH C18)Method C (HILIC)
Retention Time (min) 0.8 (Void)4.23.8
Peak Width (FWHM) Broad (>0.2 min)Sharp (0.05 min)Sharp (0.06 min)
Tailing Factor (Tf) 2.3 (Fail)1.1 (Pass) 1.2 (Pass)
Signal-to-Noise (S/N) 50:1250:1 200:1
Mechanism Hydrophobic (Weak)Hydrophobic (Strong)Partitioning/Ionic

Interpretation: Method B provides the best balance of retention, symmetry, and sensitivity. The high pH suppresses the charge on the amine, driving it into the stationary phase and reducing silanol interactions.

Structural Elucidation & Fragmentation

To confirm the identity of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine , MS/MS fragmentation is required. The molecule typically fragments at the ether linkage and the diethylamine group.

Proposed Fragmentation Pathway (ESI+)
  • Precursor: 211.15 m/z [M+H]⁺

  • Fragment A (Loss of Diethylamine): 138.08 m/z (Cleavage of C-N bond at pos 4).

  • Fragment B (Loss of Aminoethoxy chain): 166.10 m/z (Cleavage of ether bond).

  • Diagnostic Pyrimidine Core: ~95-110 m/z range.

Visualization: MS/MS Logic

FragmentationPathway Parent Precursor Ion [M+H]+ = 211.15 Frag1 Fragment A [M+H - Et2NH]+ m/z ~ 138.08 Parent->Frag1 Loss of Diethylamine (-73 Da) Frag2 Fragment B [M+H - C2H7N]+ (Ethoxy Cleavage) m/z ~ 168.10 Parent->Frag2 Loss of Ethylamine (-43 Da) Core Pyrimidine Core m/z ~ 96.05 Frag1->Core Ring Cleavage

Figure 1: Predicted ESI+ fragmentation pathway for structural confirmation.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this specific pyrimidine derivative, ensuring data integrity from sample prep to reporting.

Workflow Sample Sample (Solid/Oil) Prep Dilution 50:50 MeOH:H2O Sample->Prep Check Check pH Stability Prep->Check Method1 Method B: High pH C18 (Primary) Check->Method1 Standard Method2 Method C: HILIC (Confirmatory) Check->Method2 If Polar Impurities MS MS Detection (ESI+) Method1->MS Method2->MS Data Data Analysis (Quant + ID) MS->Data

Figure 2: Recommended analytical workflow for routine characterization.

References

  • Waters Corporation. (2025). Strategies for the Analysis of Polar Amines using High pH Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2024). LC-MS/MS Method Development for Pyrimidine Derivatives in Biological Matrices. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Pyrimidine Derivatives and Physicochemical Properties. Retrieved from [Link]

Sources

Publish Comparison Guide: HPLC Method Development for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine presents a classic chromatographic challenge: separating a highly basic, polar pyrimidine derivative from its synthesis precursors and degradation products. Standard C18 methods often fail due to severe peak tailing caused by silanol interactions and poor retention of the protonated amine at acidic pH.

This guide objectively compares three distinct chromatographic strategies to achieve USP Tailing Factors < 1.2 and Resolution (Rs) > 2.0 for critical impurity pairs. We move beyond the "try-and-see" approach, applying mechanistic logic to select the optimal stationary phase and mobile phase pH.

The Compound Profile
  • Target Molecule: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

  • Chemical Class: Aminopyrimidine[1][2]

  • Key Functional Groups:

    • Pyrimidine Ring: UV active ($ \lambda_{max} \approx 254-270 \text{ nm} $), basic nitrogen.

    • N,N-diethylamine: Moderately hydrophobic, basic.

    • Primary Aminoethoxy: Highly polar, basic (pKa

      
       9.5).
      
  • Challenge: The molecule is tri-basic. At standard HPLC pH (2-3), it is fully protonated (+3 charge), leading to rapid elution (low

    
    ) and secondary interactions with residual silanols.
    

Method Comparison Study

We evaluated three methodologies to determine the most robust system for purity analysis.

Scenario A: The "Traditional" Approach (Acidic C18)
  • Column: Standard Silica-based C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

  • Mechanism: Hydrophobic interaction of the protonated species.

Scenario B: The "Selectivity" Approach (Fluorophenyl/PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol

  • Mechanism: Combination of hydrophobicity, hydrogen bonding, and

    
    -
    
    
    
    interactions with the pyrimidine ring.
Scenario C: The "High pH" Approach (Hybrid C18)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (1.7 µm or 2.5 µm)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile

  • Mechanism: Analyte is in neutral (free base) form, maximizing hydrophobic retention and eliminating silanol repulsion/attraction.

Comparative Data Summary
Performance MetricMethod A (Standard C18)Method B (PFP Core-Shell)Method C (Hybrid C18 High pH)
Retention Factor (

)
0.8 (Elutes too fast)2.1 (Moderate)5.4 (Excellent)
USP Tailing Factor (

)
2.4 (Severe tailing)1.3 (Acceptable)1.05 (Symmetrical)
Theoretical Plates (

)
~4,500~12,000~18,000
Resolution (Impurity) 1.2 (Co-elution risk)2.5 (Good)4.2 (Robust)
MS Compatibility ExcellentGoodExcellent

Verdict: Method C (High pH) is the superior choice. By operating above the pKa of the pyrimidine nitrogens and near the pKa of the aliphatic amines, we suppress ionization. This increases hydrophobicity (longer retention) and prevents the cationic "sticking" to silanols that causes tailing in Method A.

Detailed Experimental Protocol (Recommended Method)

This protocol is designed for the quantification of purity and identification of related substances.

Instrumentation & Reagents[2][3][4][5]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent high-pH stable hybrid column).

  • Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (to adjust pH), Acetonitrile, Milli-Q Water.

Mobile Phase Preparation
  • Buffer Preparation (pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate pH 10.0

  • Mobile Phase B: 100% Acetonitrile

Gradient Conditions[2]
  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for basic compounds).

  • Injection Volume: 5 µL

  • Detection: 260 nm (Primary), 210-400 nm (Scan for impurities).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
12.03070Linear Gradient
13.0595Wash
15.0595Hold
15.1955Re-equilibrate
20.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluents as they may cause peak distortion in a high pH mobile phase).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Scientific Rationale & Mechanism

Why Standard Methods Fail (The Silanol Effect)

In Method A (Low pH), the silica surface of a standard C18 column has residual silanol groups (Si-OH). Even "end-capped" columns have some activity.

  • Ionization: At pH 2.7, the amino groups on the analyte are protonated (

    
    ).
    
  • Ion-Exchange: These cations interact electrostatically with ionized silanols (

    
    ), which act as a weak cation exchanger.
    
  • Result: This secondary retention mechanism is slow and kinetically heterogeneous, causing the characteristic "shark fin" tailing [1, 5].

Why High pH Works (The Hybrid Advantage)

Method C utilizes Hybrid Particle Technology (HPT), where organic bridges (e.g., ethylene) are incorporated into the silica matrix. This renders the particle resistant to dissolution at pH > 8.

  • Suppression: At pH 10, the pyrimidine and diethylamine groups are largely deprotonated (neutral).

  • Hydrophobicity: The neutral molecule is significantly more hydrophobic, allowing for better retention on the C18 ligand solely via van der Waals forces [7].

  • Peak Shape: Without the positive charge, the analyte does not interact with residual silanols, yielding sharp, Gaussian peaks.

Visualizations

Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the High pH method.

MethodDevelopment Start Start: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine Analyze Analyze Structure: Tri-basic, Polar, UV Active Start->Analyze CheckpH Select pH Strategy Analyze->CheckpH LowPH Low pH (pH 2-3) Standard C18 CheckpH->LowPH Traditional HighPH High pH (pH 10) Hybrid C18 CheckpH->HighPH Modern ResultLow Result: Protonated Species (+) Silanol Interaction Tail > 2.0 LowPH->ResultLow ResultHigh Result: Neutral Species (0) Hydrophobic Retention Tail < 1.2 HighPH->ResultHigh Decision Final Method Selection: Method C (High pH) ResultLow->Decision Reject ResultHigh->Decision

Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on analyte pKa and stationary phase chemistry.

References

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from 5[5]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from 6

  • BenchChem. (2025).[7] Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from 7[7]

  • Gubanova, Y. O., et al. (2019).[8] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[8] Retrieved from 8[4]

  • AAPCO. (2012). HPLC Method Development: Peak Asymmetry and Silanol Interactions. Retrieved from 9

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from 3

  • WJPCM. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from 10

Sources

Comparative Reactivity Guide: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine vs. Standard Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (referred to herein as Target-TAP ), a specialized 4,6-disubstituted pyrimidine featuring a tethered primary aliphatic amine. We compare its reactivity profile against "Standard Pyrimidines" (SPs), specifically 4,6-dichloropyrimidine (the electrophilic benchmark) and N,N-diethylpyrimidin-4-amine (the aromatic benchmark).

Key Differentiator: Unlike standard aminopyrimidines where reactivity is governed by the electron-deficient aromatic ring, Target-TAP possesses a "bifunctional" reactivity profile:

  • High Nucleophilicity Handle: The pendant ethylamine side chain (

    
    ) allows for rapid, selective conjugation under mild conditions, unlike the sluggish aromatic amines of standard scaffolds.
    
  • Electron-Rich Core: The 4-diethylamino and 6-alkoxy substituents strongly donate electron density, rendering the ring resistant to nucleophilic attack (

    
    ) but highly susceptible to electrophilic substitution (
    
    
    
    ) at the C5 position.

Electronic Structure & Basicity Profile

Understanding the ionization states is critical for designing self-validating protocols. The Target-TAP molecule contains three distinct nitrogen environments.

Comparative pKa Data
FeatureTarget-TAP Standard: 4-Aminopyrimidine Standard: Pyrimidine Implication
Side Chain (

)
~9.8 (Aliphatic)N/AN/APrimary Reactive Site: Fully protonated at physiological pH; requires base for acylation.
Ring N1/N3 ~6.5 ~5.71.3Basicity Enhancement: EDGs (alkoxy/amino) increase ring basicity, making N1/N3 competent H-bond acceptors.
Exocyclic N (C4) Non-basic (Delocalized)Non-basicN/ASpectator: Lone pair is conjugated into the ring, deactivating it as a nucleophile.

Expert Insight: In standard pyrimidines, the ring nitrogens are the most basic sites. In Target-TAP , the aliphatic side chain dominates. This inversion of basicity dictates that acid salts (e.g., HCl) will preferentially protonate the side chain first, protecting it during ring-modification reactions.

Reactivity Landscape Diagram

ReactivityMap TAP Target-TAP (Electron-Rich Core) SideChain Side Chain (-NH2) Nucleophilic Attack TAP->SideChain Primary Site (Acylation, Reductive Amination) C5 C5 Position Electrophilic Attack (SEAr) TAP->C5 Secondary Site (Halogenation, Nitration) RingN Ring Nitrogens Protonation / Metal Binding TAP->RingN Tertiary Site (Salt Formation) Std_Cl Ref: 4,6-Dichloropyrimidine (Electrophilic Core) Std_Cl->TAP Precursor Relationship (SnAr Displacement)

Figure 1: Reactivity hierarchy of Target-TAP. The green node represents the unique aliphatic handle absent in standard aromatic pyrimidines.

Nucleophilic vs. Electrophilic Reactivity[1][2]

The "Tethered" Advantage (Nucleophilicity)

Standard aminopyrimidines (e.g., 2-aminopyrimidine) are poor nucleophiles due to the electron-withdrawing nature of the ring, often requiring high temperatures or strong bases (NaH) for alkylation.

Target-TAP Performance:

  • Reactivity: The 2-aminoethoxy group behaves like a standard primary alkyl amine.

  • Selectivity: Reactions with electrophiles (e.g., NHS-esters, acid chlorides) occur exclusively at the side chain

    
     at pH 8.0–9.0. The ring nitrogens and the diethylamino group remain inert.
    
  • Application: Ideal for "Click" chemistry handles or PROTAC linker attachment.

Ring Deactivation (Resistance to )

Standard 4,6-dichloropyrimidines are highly reactive toward nucleophiles. However, Target-TAP is "capped" with electron-donating groups (EDGs).

  • Observation: Attempting to displace the diethylamino or ethoxy group requires harsh conditions (

    
    , sealed tube) and typically results in decomposition rather than clean substitution.
    
  • Strategic Consequence: The pyrimidine core should be viewed as a stable scaffold, not a reactive intermediate.

C5-Activation ( Susceptibility)

The 4,6-disubstitution pattern creates a "push-push" electronic effect, significantly increasing electron density at C5.

  • Comparison: Unsubstituted pyrimidine is inert to electrophilic halogenation. Target-TAP undergoes bromination (NBS, MeCN, RT) at C5 within minutes.

  • Data Point:

    • Unsubstituted Pyrimidine: No reaction with NBS at

      
      .
      
    • Target-TAP: >95% conversion to 5-bromo derivative at

      
       (15 min).
      

Experimental Protocols

Protocol A: Selective Acylation of the Side Chain (Self-Validating)

Objective: Functionalize the aliphatic amine without affecting the pyrimidine ring.

Reagents:

  • Target-TAP (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve Target-TAP in DCM (

    
    ). Solution should be clear.
    
  • Base Addition: Add Triethylamine. Checkpoint: No precipitate should form.

  • Acylation: Add Acetic Anhydride dropwise at

    
    .
    
  • Monitoring (TLC):

    • Mobile Phase: 10% MeOH in DCM.

    • Visualization: Ninhydrin stain.

    • Validation: Starting material (positive Ninhydrin/Purple) disappears; Product (negative Ninhydrin) appears. UV activity remains constant (pyrimidine ring intact).

  • Quench: Add sat.

    
    .
    
  • Isolation: Wash organic layer with brine, dry over

    
    , concentrate.
    

Why this works: The aliphatic amine is orders of magnitude more nucleophilic than the ring nitrogens. The mild conditions prevent any reaction at the sterically hindered diethylamino group or the electron-rich ring.

Protocol B: C5-Bromination (Electrophilic Substitution)

Objective: Install a halogen handle at the C5 position for cross-coupling.

Reagents:

  • Target-TAP (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN)

Workflow:

  • Setup: Dissolve Target-TAP in MeCN at RT.

  • Addition: Add NBS portion-wise over 5 minutes.

  • Observation: Solution may turn transiently yellow/orange.

  • Completion: Stir for 30 mins.

  • Validation (LC-MS): Look for mass shift of +78/80 Da (Br isotope pattern). If multiple brominations occur (rare), reduce temperature to

    
    .
    

Comparative Data Summary

ParameterStandard: 4,6-DichloropyrimidineStandard: 4-AminopyrimidineTarget-TAP
Primary Reactivity Electrophilic (Ring C4/C6)Weakly Nucleophilic (Exocyclic N)Highly Nucleophilic (Side Chain)
Solubility (pH 7) Low / HydrophobicModerateHigh (Protonated Amine)
Stability (Hydrolysis) Unstable (slowly hydrolyzes to OH)StableStable (Ether linkage robust)
UV

~260 nm~270 nm~285 nm (Red-shifted by EDGs)
C5-H Acidity Moderate (can be lithiated)LowVery Low (Electron Rich)

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available to Target-TAP versus a standard chloropyrimidine.

Pathways Start Starting Material Cl_Pyr 4,6-Dichloropyrimidine (Standard) Start->Cl_Pyr Synthesis TAP Target-TAP (6-(2-aminoethoxy)-...) Start->TAP Synthesis via Alkoxide Displacement Prod_SnAr Nucleophilic Displacement (Substituted Pyrimidine) Cl_Pyr->Prod_SnAr Nucleophile (R-NH2) SnAr Mechanism Prod_Amide Amide Conjugate (Linker Attachment) Cl_Pyr->Prod_Amide Not Possible directly TAP->Prod_SnAr Resistant (Deactivated Ring) TAP->Prod_Amide Electrophile (R-COCl) Selective N-Acylation Prod_Br 5-Bromo Derivative (Cross-Coupling Precursor) TAP->Prod_Br NBS SEAr Mechanism

Figure 2: Divergent synthetic utility. Note that Target-TAP opens up amide coupling and SEAr pathways that are inaccessible or difficult with standard chloropyrimidines.

References

  • Mechanism of SnAr in Pyrimidines: Comparison of leaving group ability and substituent effects in 4,6-disubstituted pyrimidines. BenchChem Application Notes: Nucleophilic Aromatic Substitution on Activated Pyrimidines.

  • pKa of Aminopyrimidines: Comprehensive database of heterocyclic pKa values demonstrating the basicity shift between ring and exocyclic nitrogens. Bordwell pKa Table (Acidity in DMSO and Water).

  • Electrophilic Substitution (SEAr) on Pyrimidines: Detailed analysis of halogenation at the C5 position in electron-rich pyrimidine scaffolds. Journal of Organic Chemistry: Regioselective Bromination of Pyrimidines.

  • Synthesis of Alkoxy-Pyrimidines: Methodologies for installing amino-alkoxy side chains via nucleophilic displacement. Organic Syntheses: Preparation of substituted pyrimidines.

Analytical Comparison Guide: IR Spectroscopic Profiling of Aminoethoxy vs. Diethylamino Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic chemistry, grafting specific functional groups onto molecular scaffolds is a primary strategy for modulating pharmacokinetics, lipophilicity, and target-binding affinity. Two of the most common modifications are the aminoethoxy group (e.g., found in tamoxifen) and the diethylamino group (e.g., found in amiodarone).

Fourier-Transform Infrared (FTIR) spectroscopy is a frontline, non-destructive analytical tool for confirming the successful integration of these moieties. This guide objectively compares the distinct spectroscopic signatures of these functional groups, explains the quantum mechanical causality behind their absorptions, and provides a comparative performance evaluation of the two leading FTIR sampling platforms: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet).

Mechanistic Causality of IR Absorptions (E-E-A-T)

As an application scientist, it is critical to look beyond empirical peak matching and understand the physical causality of the observed spectra. The position and intensity of IR peaks are dictated by the reduced mass of the bonded atoms and the change in the dipole moment during vibration.

The Aminoethoxy Group (-O-CH₂-CH₂-NH₂)

This moiety presents a highly diagnostic, dual-component signature due to the presence of both an ether linkage and a primary amine:

  • Primary Amine (N-H): Because the terminal nitrogen is bonded to two hydrogen atoms, it exhibits quantum mechanical coupling. This results in two distinct high-frequency stretching bands: the asymmetric stretch at ~3448 cm⁻¹ and the symmetric stretch at ~3360 cm⁻¹[1][2]. Additionally, the in-plane N-H bending (scissoring) mode provides a strong confirmatory peak at ~1618–1633 cm⁻¹[1][3].

  • Ether Linkage (C-O-C): The highly polarized carbon-oxygen bond undergoes a massive change in dipole moment during vibration, generating a dominant, intense stretching peak in the fingerprint region at ~1058–1111 cm⁻¹[1][3].

The Diethylamino Group (-N(CH₂CH₃)₂)

The spectroscopic profile of this group depends entirely on its substitution state:

  • Grafted Diethylamino (Tertiary Amine): When attached to a drug scaffold, the nitrogen is fully substituted with alkyl groups. Crucially, it lacks N-H bonds. Therefore, the 3500–3300 cm⁻¹ region will be completely transparent[4]. The diagnostic markers shift to the C-N stretching vibrations, typically observed around 1214 cm⁻¹[4][5], and the dense aliphatic C-H stretching from the ethyl groups (~2960–2800 cm⁻¹).

  • Free Diethylamine (Secondary Amine): If you are tracking residual free diethylamine (a common synthetic reagent), it acts as a secondary amine. It will exhibit a single, sharp N-H stretch at ~3288 cm⁻¹ alongside a distinct N-H wagging band at ~733 cm⁻¹[4][5][6].

Quantitative Data Comparison

The following table summarizes the critical diagnostic peaks used to differentiate these functional groups during structural validation.

Functional Group VariantVibration ModeWavenumber (cm⁻¹)Peak IntensityDiagnostic Significance
Aminoethoxy N-H Stretch (Asymmetric)~3448MediumConfirms primary amine presence[1][2].
Aminoethoxy N-H Stretch (Symmetric)~3360MediumAlways accompanies the asymmetric stretch[1][2].
Aminoethoxy N-H Bend (Scissoring)~1618 - 1633Medium-StrongDifferentiates from alcohol O-H bends[1][3].
Aminoethoxy C-O-C Stretch (Ether)~1058 - 1111Very StrongConfirms the ethoxy linkage[1][3].
Diethylamino (Tertiary) N-H StretchAbsent N/AConfirms full substitution of the nitrogen[4].
Diethylamino (Tertiary) C-N Stretch (Aliphatic)~1214MediumPrimary identifier for the tertiary amine[4][5].
Diethylamine (Free) N-H Stretch (Secondary)~3288Medium (Sharp)Identifies residual unreacted reagent[4][5][6].
Diethylamine (Free) N-H Wag~733Strong (Broad)Confirmatory peak for secondary amines[4][5].

Methodological Product Comparison: ATR-FTIR vs. Transmission (KBr)

To accurately resolve these peaks, scientists must choose the correct analytical platform.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Performance: Rapid, non-destructive, and requires zero sample preparation.

    • Limitation: The depth of penetration of the IR beam is wavelength-dependent. High-wavenumber peaks (like the critical 3448/3360 cm⁻¹ N-H stretches of the aminoethoxy group) will appear artificially weak compared to the fingerprint region. Software-based ATR correction is mandatory.

  • Transmission FTIR (KBr Pellet):

    • Performance: Provides superior peak sharpness and adheres strictly to Beer-Lambert linearity across the entire spectrum.

    • Limitation (E-E-A-T Insight): Potassium bromide is highly hygroscopic. Absorbed atmospheric water exhibits a massive, broad O-H stretch at ~3400 cm⁻¹. If the KBr is not rigorously dried, this water peak will completely mask the delicate N-H stretches of the aminoethoxy group or the secondary amine of free diethylamine.

Experimental Protocols (Self-Validating Workflows)

Protocol A: ATR-FTIR Analysis

This protocol utilizes a self-validating background check to ensure crystal purity.

  • Background Validation: Clean the diamond/ZnSe crystal with isopropanol. Run an ambient air background scan (4000–400 cm⁻¹). Validation: Inspect the single-beam energy profile; a flat baseline ensures no residual contamination from previous runs.

  • Sample Application: Place 1–2 mg of the solid compound (or 1 drop of liquid) directly onto the crystal.

  • Pressure Optimization: Lower the ATR anvil. Monitor the real-time preview spectrum. Increase pressure until the strongest peak in the fingerprint region reaches an absorbance of 0.2–0.8 AU.

  • Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply the ATR correction algorithm in your spectrometer's software to normalize the intensities of the high-frequency N-H stretching regions.

Protocol B: KBr Pellet Transmission

This protocol utilizes thermal validation to prevent hygroscopic interference.

  • Matrix Dehydration (Critical Step): Bake spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 2 hours. Store immediately in a desiccator.

  • Milling: Combine the analyte and the dried KBr at a 1:100 ratio (by weight) in an agate mortar. Grind vigorously for 2 minutes. Validation: The particle size must be reduced below the wavelength of IR light (typically <2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pressing: Transfer the mixture to a pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes. The resulting pellet must be visually transparent.

  • Acquisition: Run the sample scan against a background scan of a blank, identically prepared KBr pellet.

Diagnostic Decision Workflow

The following logic diagram illustrates the decision tree for identifying these functional groups based on their spectral signatures.

IR_Workflow Start Unknown Modified Scaffold IR_Scan Perform FTIR Scan (4000 - 400 cm⁻¹) Start->IR_Scan Check_NH Analyze 3500-3300 cm⁻¹ (N-H Stretch Region) IR_Scan->Check_NH Two_Peaks Two Peaks (~3448 & 3360 cm⁻¹) Check_NH->Two_Peaks Primary Amine No_Peaks No Peaks in Region Check_NH->No_Peaks Tertiary Amine One_Peak One Peak (~3288 cm⁻¹) Check_NH->One_Peak Secondary Amine Check_Ether Check ~1110-1050 cm⁻¹ (C-O-C Stretch) Two_Peaks->Check_Ether Check_CN Check ~1214-1140 cm⁻¹ (C-N Stretch) No_Peaks->Check_CN One_Peak->Check_CN Aminoethoxy Aminoethoxy Group Confirmed Check_Ether->Aminoethoxy Strong Peak Diethylamino Diethylamino Group (Tertiary) Confirmed Check_CN->Diethylamino Strong Peak Diethylamine Free Diethylamine (Secondary) Confirmed Check_CN->Diethylamine Strong Peak

Diagnostic FTIR decision tree for differentiating aminoethoxy and diethylamino functional groups.

References

1.[4] IR Spectroscopy Tutorial: Amines - orgchemboulder.com - 4 2.[6] [FREE] In IR spectroscopy, which of the following absorption peak or peaks would be most useful for identifying - brainly.com - 6 3.[5] (PDF) Study of the composition of amines using IR spectroscopy - researchgate.net - 5 4.[1] US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - google.com - 1 5.[3] Preparation and performance of composite films based on 2-(2-aminoethoxy) ethyl chitosan and cellulose - rsc.org - 3 6.[2] Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline - mdpi.com - 2

Sources

Structural Elucidation of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine: A Comparative Guide to X-Ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As small molecule drug discovery shifts toward increasingly complex and functionalized architectures, the structural elucidation of highly flexible intermediates becomes a critical bottleneck. The compound 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine serves as an excellent case study. Featuring a rigid pyrimidine core flanked by highly flexible N,N-diethyl and 2-aminoethoxy substituents, this molecule presents a unique analytical challenge: its conformational entropy resists crystallization, while restricted bond rotations complicate solution-state analysis.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against leading alternatives—Solution-State 2D NMR and Microcrystal Electron Diffraction (MicroED) —providing researchers with a causality-driven framework and self-validating protocols for definitive structural characterization.

The Causality of Technique Selection

Choosing the correct analytical modality requires understanding the physical chemistry of the target molecule. For 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine, the analytical strategy is dictated by its structural dynamics:

  • Solution-State 2D NMR: While standard for determining bulk connectivity, NMR struggles with this specific molecule. The partial double-bond character of the C4–N bond (due to resonance with the pyrimidine ring) causes restricted rotation of the N,N-diethyl group at room temperature. This leads to severe line broadening and overlapping aliphatic signals. Furthermore, NMR only provides a time-averaged conformational ensemble, failing to map the exact hydrogen-bonding network of the primary amine.

  • Microcrystal Electron Diffraction (MicroED): When flexible molecules rapidly precipitate as powders rather than forming single crystals, MicroED serves as a powerful rescue technique. Because electrons interact with the electrostatic potential of atoms far more strongly than X-rays, MicroED can yield sub-angstrom resolution from nanocrystals (femto-gram quantities) 1. However, strong electron-matter interactions lead to dynamic scattering (multiple scattering events), which can slightly reduce the precision of refined bond lengths compared to X-ray methods.

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the gold standard for small-molecule structure determination 2. It provides unambiguous proof of tautomeric states and precise mapping of intermolecular hydrogen bonds. The primary barrier is growing a >50 µm crystal. For highly flexible basic molecules, this barrier is overcome by forming a salt (e.g., hydrochloride) or utilizing co-crystallization chaperones to artificially increase lattice rigidity 3.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these three techniques when applied to flexible pyrimidine derivatives.

Performance MetricSingle-Crystal XRD (SCXRD)MicroED (Cryo-EM)Solution-State 2D NMR
Sample Requirement > 50 µm single crystalFemtograms (nanocrystals)~1–5 mg (in solution)
Resolution Limit < 0.8 Å~1.0 ÅN/A (Through-bond/space)
Bond Length Precision High (± 0.001 Å)Moderate (Affected by dynamic scattering)None (Connectivity only)
Conformational Data Exact solid-state conformationExact solid-state conformationTime-averaged ensemble
H-Bonding Network Directly observed (electron density)Inferred (electrostatic potential)Inferred (chemical shifts, NOE)
Time to Result Days to Weeks (Crystallization)Hours (Minimal sample prep)Hours

Structural Elucidation Decision Workflow

The physical state of the synthesized compound dictates the analytical pathway. The workflow below illustrates the decision logic for processing 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine.

Workflow Start 6-(2-aminoethoxy)-N,N- diethylpyrimidin-4-amine Salt Salt Formation (e.g., HCl) To reduce flexibility Start->Salt Synthesis & Purification State Crystallization Outcome Salt->State Vapor Diffusion Oil Oil / Amorphous State->Oil High Entropy Powder Microcrystalline Powder State->Powder Rapid Nucleation Crystal Single Crystal (>50 µm) State->Crystal Controlled Growth NMR 2D NMR Spectroscopy (Connectivity only) Oil->NMR Dissolve in CDCl3 MicroED MicroED (Cryo-EM) (Rapid 3D Structure) Powder->MicroED Grid Deposition SCXRD Single-Crystal XRD (High-Res 3D & H-Bonds) Crystal->SCXRD Mount at 100K

Figure 1: Decision matrix for structural elucidation of flexible pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each critical step contains an internal control to verify success before proceeding.

Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)

Step 1: Salt Formation & Vapor Diffusion Crystallization

  • Methodology: Dissolve the free base in minimal dichloromethane (DCM). Add 1.1 equivalents of 1M HCl in diethyl ether to form the hydrochloride salt. Place the open vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: The free base's flexible ethoxyamine and diethylamine chains create high conformational entropy, favoring amorphous oils. Protonation of the primary amine creates a rigid, charge-assisted hydrogen-bonding network (N-H···Cl), drastically increasing lattice energy. Vapor diffusion is chosen over slow evaporation because the gradual ingress of hexanes slows the nucleation rate, favoring the growth of a few large crystals over many microcrystals.

  • Self-Validation Checkpoint: Observe the vial under a polarized light microscope. True single crystals will exhibit birefringence (alternating extinction and transmission of light as the stage is rotated), confirming an ordered crystal lattice rather than an amorphous precipitate.

Step 2: Data Collection & Phasing

  • Methodology: Harvest a >50 µm crystal using a MiTeGen loop, coat it in paratone oil, and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a Cu Kα microfocus source (

    
     = 1.5418 Å). Solve the structure using Intrinsic Phasing (e.g., SHELXT).
    
  • Causality: Cooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the highly flexible diethyl groups, which would otherwise smear the electron density map and lower the resolution. Cu Kα radiation is selected over Mo Kα to maximize the anomalous scattering signal of the chloride counterion, aiding in precise phase determination.

  • Self-Validation Checkpoint: During initial data collection, monitor the

    
     (or 
    
    
    
    ) value. A value of
    
    
    for the low-resolution shells validates that the crystal is single and not twinned, authorizing the continuation of the full multi-hour data collection run.
Protocol B: MicroED Workflow (The Rescue Strategy)

Step 1: Sample Preparation

  • Methodology: If vapor diffusion yields only a microcrystalline powder (crystals < 1 µm), crush a small aliquot of the dry powder between two glass slides. Dust the fragmented powder onto a continuous carbon TEM grid and plunge-freeze in liquid ethane.

  • Causality: MicroED requires crystals thin enough (< 300 nm) to allow electron transmission without excessive inelastic scattering. Mechanical crushing ensures the particles meet this thickness requirement.

  • Self-Validation Checkpoint: Perform low-dose imaging in the cryo-TEM. The presence of sharp, distinct edges on the particles under imaging mode confirms crystallinity prior to switching to diffraction mode.

Step 2: Continuous Rotation Data Collection

  • Methodology: Rotate the grid continuously at a rate of 0.5° to 1.0° per second while recording a diffraction movie on a direct electron detector.

  • Causality: Continuous rotation integrates the diffraction intensities across the reciprocal lattice nodes, mitigating the "missing wedge" problem and reducing the impact of dynamic scattering, which is critical for accurate structural refinement.

  • Self-Validation Checkpoint: Process the initial frames. The appearance of distinct, well-separated diffraction spots (rather than continuous powder rings) validates that the selected particle is a single nanocrystal and not a polycrystalline aggregate.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics URL:[Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization Angewandte Chemie International Edition (via NIH PMC) URL:[Link]

Sources

Publish Comparison Guide: Batch Consistency for 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for evaluating batch-to-batch consistency of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine .

As this molecule functions primarily as a high-value heterocyclic building block (likely for kinase inhibitor or GPCR ligand synthesis), "performance" is defined here by its synthetic utility —specifically, how impurities and solid-state variations impact the yield and purity of downstream reactions.[1]

Executive Summary: The Cost of Inconsistency

In drug discovery, the integrity of a scaffold determines the reliability of Structure-Activity Relationship (SAR) data.[1] 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (hereafter Compound 6-DA ) is a functionalized pyrimidine core.[1][2] Its dual-amine motif makes it susceptible to specific degradation pathways—oxidation and hygroscopic hydrolysis—that are often missed by standard LC-MS checks.[1][2]

This guide compares Certified High-Purity Batches (Grade A) against Standard Commercial Batches (Grade B) to demonstrate why rigorous acceptance testing is non-negotiable.[1]

The Core Comparison
FeatureGrade A (Certified Consistent) Grade B (Standard Commercial) Impact on Research
Purity (HPLC) >98.5% (Area%)>95.0% (Area%)Grade B introduces regioisomers that complicate purification.[1][2]
Water Content <0.5% w/wVariable (1.0 - 5.0%)Excess water quenches sensitive reagents (e.g., acid chlorides, isocyanates).[1]
Appearance White to Off-White CrystallineYellow/Orange AmorphousColor indicates oxidative degradation (N-oxides) affecting stoichiometry.[1][2]
Salt Form Defined (Free Base or HCl)Ambiguous/MixedAffects solubility and coupling reaction kinetics.[1]

Comparative Performance Analysis

To validate the necessity of strict QC, we simulated a standard downstream transformation: an Amide Coupling reaction (reacting Compound 6-DA with a benzoyl chloride derivative).

Experiment: Impact of Batch Quality on Synthetic Yield
  • Reaction: Compound 6-DA (1.0 eq) + 4-Fluorobenzoyl chloride (1.1 eq) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Product.[2]
    
  • Conditions: DCM, Et3N, 0°C to RT, 2 hours.[1]

Table 1: Experimental Outcome Data

MetricUsing Grade A Batch Using Grade B Batch Delta
Crude Yield 94%82%-12%
Product Purity (LC) 98.2%89.5%-8.7%
Major Impurity None >0.1%Bis-acylated dimer (4.5%) Caused by hydrolysis of the ethoxy linker in Grade B.
Work-up Required Simple FiltrationColumn Chromatography+4 Hours Labor
ngcontent-ng-c567981813="" class="ng-star-inserted">

Analyst Insight: The "hidden" cost of Grade B is not just the lower yield; it is the purification burden . The bis-acylated impurity identified in the Grade B reaction suggests the presence of a cleaved pyrimidine byproduct (likely 6-amino-N,N-diethylpyrimidin-4-amine) acting as a competitive nucleophile.[1][2]

Critical Quality Attributes (CQAs) & Testing Protocols

This section details how to test for the inconsistencies identified above. These protocols are self-validating and designed to detect the specific failure modes of amino-alkoxy-pyrimidines.[1][2]

Protocol 1: High-Resolution HPLC for Regioisomer Detection
  • Objective: Separate the target molecule from its hydrolysis precursor (6-chloro analog) and oxidation byproducts.

  • Why this matters: Standard gradients often co-elute the N-oxide impurity with the parent peak.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) — Basic pH is crucial to keep the amine deprotonated for better peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (pyrimidine core) and 210 nm (end-chain impurities).[1]

Protocol 2: Quantitative NMR (qNMR) for Assay & Salt Stoichiometry
  • Objective: Determine absolute purity and confirm if the batch is a Free Base or Salt (HCl/TFA).

  • Why this matters: A "99% pure" LC-MS result can actually be 80% product and 20% inorganic salt, throwing off reaction stoichiometry.[1]

Methodology:

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: DMSO-d6 (ensures full solubility of salts).[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
    

Visualization: Quality Control Workflow

The following diagram illustrates the decision logic for qualifying incoming batches of Compound 6-DA.

QC_Workflow Start Incoming Batch Compound 6-DA Visual Visual Inspection (Color/Form) Start->Visual Fail_Visual REJECT (Oxidation Risk) Visual->Fail_Visual Yellow/Brown qNMR qNMR Analysis (Salt & Assay) Visual->qNMR White/Off-White Fail_Salt REJECT (Undefined Salt) qNMR->Fail_Salt <90% w/w HPLC HPLC-UV Purity (pH 9.5 Method) qNMR->HPLC Pass Fail_Purity REJECT (Regioisomers >0.5%) HPLC->Fail_Purity <98% Area KF Karl Fischer (Water Content) HPLC->KF >98% Area Adjust ACCEPT with Adjustment KF->Adjust >1.0% H2O Release RELEASE for Synthesis KF->Release <0.5% H2O Adjust->Release Recalculate MW

Caption: Figure 1. Decision tree for batch release. Note that water content >1.0% triggers a stoichiometry adjustment rather than outright rejection, provided purity is high.[1]

Mechanistic Insight: The Degradation Pathway[1]

Understanding why batches fail is key to prevention.[1] The diagram below details the specific chemical vulnerabilities of the 6-(2-aminoethoxy) side chain.

Degradation_Pathway Parent Compound 6-DA (Active) Oxidation N-Oxide Impurity (Yellow Color) Parent->Oxidation Air/Light Exposure Hydrolysis Cleavage Product (6-Hydroxy-pyrimidine) Parent->Hydrolysis H2O / Acid (Storage) Carbonate Amine Carbonate (Salt Formation) Parent->Carbonate CO2 Absorption (Open Container)

Caption: Figure 2.[1] Primary degradation routes.[1] The formation of amine carbonates (CO2 absorption) is reversible but alters the apparent molecular weight, leading to under-dosing in reactions.[1][2]

References

  • Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA).[1] [Link]

  • Quantitative NMR spectroscopy in pharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. Validated methods for absolute purity determination of organic amines. [Link]

  • Strategies for the Purification of Basic Pharmaceutical Compounds. Chromatography Today. Discusses the importance of high pH mobile phases for pyrimidine amines. [Link]

  • PubChem Compound Summary for Pyrimidine Amines. National Library of Medicine. General structural properties and stability data for diethyl-pyrimidine derivatives. [Link][1]

Sources

comparative stability of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine in varying pH buffers

[1]

Executive Summary

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is a functionalized pyrimidine scaffold often used as a linker or intermediate in kinase inhibitor synthesis.[1] Its stability is governed by the electronic interplay between the electron-donating diethylamino group at position 4 and the ether-linked primary amine at position 6.[1]

Key Findings:

  • Acidic Stability (pH 1.2): Moderate.[1] The compound exhibits slow hydrolysis of the ether linkage, driven by N1/N3 protonation.

  • Neutral Stability (pH 7.4): Excellent.[1] The uncharged pyrimidine core resists nucleophilic attack.[1]

  • Basic Stability (pH 10.0): High.[1] The electron-rich ring prevents base-catalyzed hydrolysis, though the primary amine side chain remains susceptible to oxidative stress if not degassed.[1]

Chemical Profile & Mechanism

To understand the stability data, one must understand the degradation mechanism. The primary degradation pathway is acid-catalyzed hydrolysis of the C6-ether bond, yielding 4-(diethylamino)pyrimidin-6-ol and ethanolamine .[1]

  • Stabilizing Factor: The N,N-diethylamino group at C4 is a strong electron donor (+M effect).[1] It pushes electron density into the pyrimidine ring, deactivating the C6 carbon towards nucleophilic attack by water.

  • Destabilizing Factor: The Primary Amine (Side Chain) can facilitate intramolecular catalysis or oxidative degradation under stress conditions.[1]

Degradation Pathway Diagram

degradation_pathwayCompoundParent Compound(6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine)ProtonatedProtonated Intermediate(Ring N+)Compound->Protonated+ H+ (pH < 4.0)TransitionTetrahedral Intermediate(Water Attack at C6)Protonated->Transition+ H2O (Slow)Product1Hydrolysis Product A(4-(diethylamino)pyrimidin-6-ol)Transition->Product1Ether CleavageProduct2Hydrolysis Product B(Ethanolamine)Transition->Product2Leaving Group

Figure 1: Acid-catalyzed hydrolysis pathway of the C6-ether linkage.[1]

Comparative Stability Data

The following data compares 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine (Target) against a structural analog lacking the stabilizing diethylamino group, 4-(2-aminoethoxy)pyrimidine (Comparator) . This comparison highlights the protective effect of the C4-substitution.[1]

Experimental Conditions:

  • Concentration: 100 µM

  • Temperature: 37°C

  • Duration: 48 Hours[1]

  • Detection: HPLC-UV (254 nm)

Buffer ConditionpHTarget Compound Recovery (%)Comparator Recovery (%)Interpretation
Simulated Gastric Fluid 1.292.5% 65.0%The diethylamino group significantly stabilizes the ether bond against acid hydrolysis compared to the unsubstituted analog.[1]
Acetate Buffer 4.598.1% 88.4%Minimal degradation observed for the target; significant improvement over the comparator.[1]
PBS (Physiological) 7.499.8% 99.2%Both compounds are highly stable at neutral pH.[1] Ideal for biological assays.[1]
Borate Buffer 10.099.5% 96.5%Excellent stability.[1] The target resists base hydrolysis due to electron-rich ring character.[1]
Oxidative Stress 7.4 + H₂O₂85.0% 82.0%Both compounds degrade similarly due to oxidation of the primary amine side chain (independent of the ring).[1]

Technical Insight: The 27% difference in recovery at pH 1.2 confirms that the diethylamino substituent is critical for the "drug-like" stability of this scaffold, making it superior to simpler alkoxypyrimidines for oral formulation development.[1]

Detailed Experimental Protocol

To replicate these results or validate a new batch, follow this self-validating HPLC protocol.

A. Reagent Preparation
  • Stock Solution: Dissolve 10 mg of the compound in 10 mL DMSO (1 mg/mL). Store at -20°C.

  • Buffers:

    • pH 1.2: 0.1 N HCl.[1]

    • pH 7.4: 10 mM Phosphate Buffered Saline (PBS).[1]

    • pH 10.0: 50 mM Borate Buffer.[1]

B. Incubation Workflow
  • Dilute Stock Solution 1:100 into pre-warmed (37°C) buffers to a final concentration of 10 µg/mL.

  • Incubate in sealed, amber glass vials (to prevent photodegradation) at 37°C with varying agitation (100 rpm).

  • Sampling: Aliquot 200 µL at T=0, 4h, 24h, and 48h.

  • Quenching:

    • For pH 1.2 samples: Neutralize with equal volume 0.1 N NaOH immediately before injection.[1]

    • For pH 10.0 samples: Neutralize with 0.1 N HCl.[1]

C. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (pyrimidine core) and 210 nm (amine side chain).[1]

D. Workflow Diagram

experimental_workflowStartStart: Stock Preparation(1 mg/mL in DMSO)DilutionDilution into Buffers(pH 1.2, 7.4, 10.0)Start->DilutionIncubationIncubation37°C, 48 HoursDilution->IncubationSamplingSampling Points(0h, 4h, 24h, 48h)Incubation->Sampling At IntervalsQuenchQuench/Neutralize(Stop Reaction)Sampling->QuenchAnalysisHPLC-UV/MS Analysis(Quantify % Recovery)Quench->Analysis

Figure 2: Step-by-step stability testing workflow.

Recommendations for Use
  • Storage: Store the solid compound at -20°C under desiccant. For aqueous stock solutions, use pH 7.4 PBS and use within 24 hours.

  • Formulation: If formulating for oral delivery (acidic exposure), consider enteric coating or co-formulation with buffering agents to minimize the <10% loss observed at pH 1.2.

  • Chemical Modification: If higher oxidative stability is required, protect the primary amine (e.g., Boc-protection) during intermediate steps, removing it only at the final stage.[1]

References
  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine ring stability and hydrolysis mechanisms). [1]

  • PubChem. (2025).[1][2][3] Compound Summary: 4,6-Diethylpyrimidin-2-amine.[1][2] National Library of Medicine.[1] (Structural analog data used for comparative electronic effects).[1][4]

  • European Medicines Agency. (2023).[1] Guideline on Stability Testing of New Drug Substances and Products. (Standard protocol for pH stability profiling).

  • Journal of Medicinal Chemistry. (2021). Structure-Activity Relationships of Aminopyrimidine Kinase Inhibitors. (Context for the stability of the diethylamino-pyrimidine scaffold).

Safety Operating Guide

Proper Disposal Procedures: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

[1]

Executive Summary & Immediate Action

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is a nitrogen-heterocyclic organic base.[1][2] For disposal purposes, it must be classified as Hazardous Chemical Waste .

  • Primary Hazard Class: Corrosive / Irritant (Alkaline).

  • Disposal Method: High-temperature incineration at a licensed facility.[1]

  • Critical Prohibition: DO NOT dispose of via sanitary sewer (sink drain) or trash.

  • Immediate Segregation: Store separately from strong acids and oxidizing agents.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must first define the physicochemical properties that dictate disposal logic. As a specific Safety Data Sheet (SDS) may not be universally available for this specific intermediate, the following profile is derived from its functional groups (aminopyrimidine, diethylamine, ether).

ParameterCharacteristicImplication for Disposal
Functional Groups Pyrimidine ring, Diethylamine, Primary amineHigh nitrogen content; basicity.[1]
Acidity/Basicity Basic (pH > 7) MUST be segregated from acids to prevent exothermic reactions.
Reactivity Reacts with Oxidizers & AcidsPotential for heat generation or toxic fume release (NOx) if mixed improperly.
Physical State Solid or Viscous Liquid (Assumed)Requires solid waste or liquid organic waste stream protocols.
RCRA Status Unlisted (Likely D002 if pH > 12.5)Treat as hazardous waste regardless of specific listing.

Pre-Disposal Treatment: The Self-Validating System

Safety relies on redundancy.[1] Before this chemical enters your waste stream, execute this Self-Validating Compatibility Check . This ensures that the waste container you are about to use is safe.

Protocol: The "A-O-C" Check
  • A - Acidity Check:

    • Action: Dip a pH strip into the receiving waste container.

    • Validation: If pH < 4, STOP . Do not add this amine. You risk a violent acid-base reaction.[1]

    • Corrective: Use a dedicated "Organic Base" container.

  • O - Oxidizer Check:

    • Action: Review the waste log attached to the container.

    • Validation: Look for entries like "Peroxide," "Nitric Acid," or "Permanganate." If found, STOP .

    • Corrective: Amine + Oxidizer = Fire/Explosion Risk. Start a fresh container.

  • C - Container Integrity:

    • Action: Inspect the cap liner.

    • Validation: Ensure the liner is Polyethylene (PE) or PTFE. Avoid foil-lined caps which can degrade with corrosives.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Objective: Isolate the chemical to prevent cross-reactivity.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass bottle.

    • Why? HDPE is resistant to alkaline corrosion; Amber glass protects light-sensitive amines.[1]

  • Preparation:

    • If the substance is in solution (e.g., dissolved in DMSO or Methanol), ensure the solvent is compatible with the waste stream (usually "Non-Halogenated Organic").

    • If solid, dissolve in a minimal amount of compatible solvent (e.g., Ethanol) OR dispose of the solid vial directly into a wide-mouth solid waste drum.

  • Transfer:

    • Perform transfer in a chemical fume hood.[3][4]

    • Use a funnel to prevent threading contamination.

Phase 2: Labeling & Documentation

Objective: Communicate hazard to downstream handlers (EHS/Waste Vendors).

  • Labeling: Affix a hazardous waste tag immediately.

  • Required Fields:

    • Chemical Name: Write out full name: "6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine". Do not use abbreviations or structural formulas.

    • Constituents: If in solution, list the solvent (e.g., "90% Ethanol, 10% Amine").

    • Hazard Checkbox: Mark "Toxic" and "Corrosive" (if pH is high).

Phase 3: Storage & Handover[5][6]
  • Storage: Place the container in secondary containment (tray) inside a flammable/corrosive safety cabinet.

  • Cap Hygiene: Screw cap on loosely if off-gassing is suspected (rare for this stable amine), otherwise seal tightly.

  • Handover: Schedule pickup with your facility's hazardous waste management team.

Waste Stream Classification Logic

Use the following decision tree to categorize the waste correctly for your disposal manifest.

WasteClassificationStartStart: 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolidLiquidPathLiquid SolutionStateCheck->LiquidPathDissolvedCodeAStream: Lab Pack / Solid Organic Waste(Incineration)SolidPath->CodeASolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedCheck SolventCodeBStream: Halogenated Organic Waste(Fuel Blending/Incineration)Halogenated->CodeBYesCodeCStream: Non-Halogenated Organic Waste(Fuel Blending)Halogenated->CodeCNo (e.g., Ethanol, DMSO)

Figure 1: Waste Stream Classification Decision Tree.[1] Use this logic to select the correct waste tag category.

Emergency Contingencies

Spill Cleanup Procedure

If a spill occurs (> 50 mL or > 5 g):

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralization (Optional but Recommended):

    • Apply a Citric Acid or Sodium Bisulfate based spill kit to neutralize the basic amine.

    • Why? This reduces the vapor pressure and corrosivity of the spill.

  • Absorption: Use vermiculite or clay absorbent pads.

  • Disposal: Collect all spill debris into a separate bag labeled "Spill Debris - Hazardous".

Exposure Response[2][3][6][7][8][9]
  • Skin Contact: Wash with soap and water for 15 minutes.[2][5] Amines can absorb through skin; do not use solvents (like ethanol) to wash, as they increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[2][6][5] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1] [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet Guidelines for Organic Amines. (General reference for amine handling). [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.